Nadolol (Standard)
Description
Propriétés
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023342 | |
| Record name | Nadolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide. | |
| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |
| Record name | SID56463045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
42200-33-9 | |
| Record name | Nadolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42200-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nadolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042200339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nadolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nadolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124-136 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1137 | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Nadolol
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. Its chemical structure, 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol, features a cis-diol on a tetrahydronaphthalene ring system, which is crucial for its pharmacological activity. This technical guide delineates the primary synthetic pathways for Nadolol, detailing the key chemical intermediates, experimental protocols, and quantitative data to support research and development professionals in the pharmaceutical field.
Core Synthesis Pathways
Two principal synthetic routes for Nadolol have been prominently described in scientific literature and patents. Both pathways typically commence with 5,8-dihydronaphthol as the starting material. The key distinction between the routes lies in the sequence of the epoxidation/amination and the dihydroxylation steps.
Pathway 1: Epoxidation and Amination followed by Cis-Hydroxylation
This synthetic approach introduces the side chain to the naphthalene (B1677914) ring system first, followed by the critical cis-dihydroxylation of the olefin.
Logical Flow of Pathway 1
Caption: Reaction scheme for Nadolol synthesis via an epoxy intermediate.
Key Chemical Intermediates in Pathway 1
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 1-(2,3-Epoxypropoxy)-5,8-dihydronaphthalene | A glycidyl (B131873) ether formed from the reaction of 5,8-dihydronaphthol and epichlorohydrin. | Key electrophile for the introduction of the propanolamine (B44665) side chain. |
| dl-1-(tert-Butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol | The product of the epoxide ring-opening with tert-butylamine, containing the complete side chain.[1][2] | The immediate precursor to Nadolol, which undergoes cis-hydroxylation.[1][2] |
Experimental Protocols for Pathway 1
Step 1: Synthesis of dl-1-(tert-Butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol [3]
-
Reaction Setup: Suspend 1.46 kg (approximately 10 mol, based on 80% purity) of 5,8-dihydronaphthol in 9.4 L of epichlorohydrin.
-
Catalysis: Purge the mixture with nitrogen and add 368 mL of tetraethylammonium hydroxide.
-
Epoxidation: Heat the reaction mixture to 80°C and maintain this temperature for 2.5 hours.
-
Work-up: Distill off the excess epichlorohydrin under a vacuum. To the resulting oil, add 80 g of methanol (B129727) and 50 g of water, followed by the cautious addition of 1.5 kg of t-butylamine, as the reaction is exothermic.
-
Amination: Reflux the mixture for 6 hours and then stir at room temperature overnight.
-
Isolation: Distill off the solvent under vacuum. To the resulting thick oil, add 3 L of chloroform (B151607) and 2 L of water, along with 0.3 L of a 50% NaOH solution. Agitate the mixture vigorously for 10 minutes and then separate the layers. Wash the organic layer with 2 L of water. Dry the organic layer over sodium sulfate (B86663) and evaporate the chloroform under vacuum at 80°C.
Step 2: Cis-Hydroxylation to form Nadolol [3]
-
Reaction Setup: To the thick brown oil from the previous step, in an essentially water-free environment, add 12.5 L of glacial acetic acid. Heat the mixture to 60°C.
-
Hydroxylation: Under a nitrogen atmosphere with good stirring, add 473 g of potassium iodate, followed by 1.15 kg of iodine. Maintain the temperature between 60-75°C for three hours.
-
Acetylation: Add 1.01 kg of potassium acetate (B1210297) and reflux for 1 hour.
-
Work-up: Evaporate the acetic acid completely under vacuum.
-
Hydrolysis: To the residue, add a solution of 3 kg of potassium hydroxide dissolved in 9 L of methanol. Reflux the mixture for 5 hours and then stir overnight to yield Nadolol.
Quantitative Data for Pathway 1
| Parameter | Value | Reference |
| Starting Material | 1.46 kg of 80% pure 5,8-dihydronaphthol (approx. 10 mol) | [3] |
| Overall Yield | Greater than 40% | [1] |
| Final Product Purity | Exceeds 99.7% | [1][2] |
| Cis-Isomer Selectivity | This process is reported to produce the cis-isomer of Nadolol only | [3] |
Pathway 2: Cis-Hydroxylation followed by Epoxidation and Amination
This alternative route prioritizes the formation of the cis-diol on the naphthalene ring, followed by the attachment of the side chain.
Logical Flow of Pathway 2
Caption: Reaction scheme for Nadolol synthesis via a diol intermediate.
Key Chemical Intermediates in Pathway 2
| Intermediate Name | Chemical Structure | Role in Synthesis |
| cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol | The diol is formed by the cis-hydroxylation of the double bond of 5,8-dihydro-1-naphthol. | A key intermediate where the desired stereochemistry of the diol is established early in the synthesis.[4] |
| Epoxydiol Intermediate | The product of the reaction between the cis-diol and epichlorohydrin. | The electrophilic intermediate that reacts with tert-butylamine to form the final product.[4] |
Experimental Protocols for Pathway 2
Step 1: Synthesis of cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol [4]
-
Reaction Setup: Dissolve 29.2 g (0.2 moles) of 5,8-dihydronaphthol (recrystallized from hexane) in 80 mL of acetone (B3395972) with stirring under a nitrogen atmosphere.
-
Hydroxylation: Utilize osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide in a t-butanol/acetone solvent system to achieve cis-dihydroxylation.
-
Isolation: The crude product can be recrystallized from absolute ethanol (B145695) (approximately a 1:8 ratio) to yield the desired cis-diol.
Step 2: Synthesis of the Epoxydiol Intermediate [4]
-
Reaction: React the cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol with epichlorohydrin in the presence of a mild base catalyst, such as triethylamine.
-
Work-up: After the reaction, the intermediate is worked up. For instance, a similar reaction treated with 20% NaOH at 0°C for 1 hour yielded the epoxydiol.
Step 3: Synthesis of Nadolol [4]
-
Amination: React the epoxydiol intermediate with tert-butylamine.
-
Purification: The resulting Nadolol can be purified by recrystallization from isopropyl alcohol, which has been shown to yield a very pure product.
Quantitative Data for Pathway 2
| Parameter | Value | Reference |
| Yield of Epoxydiol | 71% (with 96.0% purity by HPLC) | [4] |
| Yield of Nadolol from Epoxydiol | 82% (with 99.4% purity by HPLC) | [4] |
| Purity of Nadolol after recrystallization | Up to 99.6% (by HPLC analysis) | [4] |
Conclusion
The synthesis of Nadolol can be effectively achieved through two primary pathways, each with its own set of intermediates and reaction conditions. Pathway 1, involving late-stage cis-hydroxylation, offers a one-pot potential, minimizing the isolation of intermediates. Pathway 2 establishes the critical cis-diol stereochemistry early on, which may offer advantages in purification and control. The choice of synthetic route will depend on factors such as desired purity, yield, cost of reagents, and scalability for industrial production. The detailed protocols and quantitative data provided herein serve as a valuable resource for chemists and professionals involved in the synthesis and development of this important pharmaceutical agent.
References
- 1. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]
- 2. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stereoisomers of Nadolol and their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol (B74898), a non-selective beta-adrenergic receptor antagonist, is a clinically significant therapeutic agent primarily used in the management of hypertension and angina pectoris.[1][2] Its molecular structure possesses three stereogenic centers, giving rise to four distinct stereoisomers: (RSR)-, (SRS)-, (RRS)-, and (SSR)-Nadolol.[2][3] Commercially, nadolol is available as a racemic mixture of these four stereoisomers.[4] This technical guide provides a comprehensive analysis of the individual stereoisomers of nadolol, focusing on their distinct pharmacological activities, the experimental protocols used for their characterization, and the signaling pathways they modulate. A critical examination of the quantitative differences in their binding affinities and functional potencies is presented to elucidate the stereoselectivity of their interactions with β1- and β2-adrenergic receptors.
Introduction to Nadolol and its Stereochemistry
Nadolol is a synthetic beta-blocker characterized by its long duration of action and lack of intrinsic sympathomimetic activity.[5] The presence of three chiral centers in its chemical structure results in the existence of four stereoisomers, which are grouped into two diastereomeric pairs (racemates A and B). Racemate A is composed of the (RSR)- and (SRS)-enantiomers, while racemate B consists of the (RRS)- and (SSR)-enantiomers.[3] It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one stereoisomer, and nadolol is no exception. The (RSR)-isomer has been identified as the most active stereoisomer.[2][4] Understanding the specific pharmacological profiles of each stereoisomer is paramount for optimizing therapeutic efficacy and minimizing potential adverse effects.
Pharmacological Activity of Nadolol Stereoisomers
The primary mechanism of action of nadolol involves the competitive blockade of both β1- and β2-adrenergic receptors.[1][6] This antagonism inhibits the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[7][8] The pharmacological activity of nadolol is highly stereoselective, with significant differences observed in the binding affinities and potencies of its four stereoisomers.
Quantitative Analysis of Receptor Binding and Potency
Table 1: Hypothetical Comparative Binding Affinities (Ki) of Nadolol Stereoisomers at β-Adrenergic Receptors
| Stereoisomer | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| (RSR)-Nadolol | Low (High Affinity) | Low (High Affinity) |
| (SRS)-Nadolol | Higher (Lower Affinity) | Higher (Lower Affinity) |
| (RRS)-Nadolol | High (Low Affinity) | High (Low Affinity) |
| (SSR)-Nadolol | High (Low Affinity) | High (Low Affinity) |
| Note: This table is illustrative and based on the general understanding of beta-blocker stereoselectivity and the reported higher activity of the (RSR)-isomer. Precise quantitative data from dedicated studies on isolated nadolol stereoisomers is required for definitive values. |
Table 2: Hypothetical Comparative Functional Potencies (IC50/EC50) of Nadolol Stereoisomers
| Stereoisomer | β1-Adrenergic Receptor Functional Assay (IC50/EC50, nM) | β2-Adrenergic Receptor Functional Assay (IC50/EC50, nM) |
| (RSR)-Nadolol | Low (High Potency) | Low (High Potency) |
| (SRS)-Nadolol | Higher (Lower Potency) | Higher (Lower Potency) |
| (RRS)-Nadolol | High (Low Potency) | High (Low Potency) |
| (SSR)-Nadolol | High (Low Potency) | High (Low Potency) |
| Note: This table is illustrative. The functional potency would typically be assessed by measuring the inhibition of agonist-induced downstream signaling, such as cAMP production. |
Experimental Protocols for Pharmacological Characterization
The determination of the pharmacological activity of nadolol stereoisomers involves a series of well-defined experimental protocols. These assays are designed to quantify the binding affinity of the compounds to their target receptors and to measure their functional effects on cellular signaling pathways.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of each nadolol stereoisomer for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either β1- or β2-adrenergic receptors are prepared from cultured cell lines (e.g., CHO, HEK293) or from tissues known to express these receptors (e.g., heart for β1, lung for β2).
-
Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled nadolol stereoisomer (the competitor).
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Functional Assay: Measurement of cAMP Production
Objective: To determine the functional potency (IC50 or EC50) of each nadolol stereoisomer as an antagonist of β-adrenergic receptor signaling.
Methodology:
-
Cell Culture: Whole cells expressing either β1- or β2-adrenergic receptors are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the nadolol stereoisomer.
-
Agonist Stimulation: The cells are then stimulated with a known β-adrenergic receptor agonist (e.g., isoproterenol) at a fixed concentration (typically the EC80) to induce the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the concentration of the nadolol stereoisomer. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Workflow for cAMP Functional Assay
Signaling Pathways Modulated by Nadolol
Nadolol, as a non-selective beta-blocker, antagonizes the signaling pathways initiated by the activation of both β1- and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate adenylyl cyclase, leading to an increase in intracellular cAMP.
β1-Adrenergic Receptor Signaling Pathway
Primarily located in the heart, the activation of β1-adrenergic receptors leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Nadolol blocks these effects by preventing the binding of catecholamines to the receptor.
β1-Adrenergic Receptor Signaling Pathway Antagonized by Nadolol
β2-Adrenergic Receptor Signaling Pathway
β2-adrenergic receptors are predominantly found in the smooth muscle of the bronchi, blood vessels, and in the liver. Their activation leads to smooth muscle relaxation (bronchodilation and vasodilation) and glycogenolysis. Nadolol's antagonism of these receptors can lead to bronchoconstriction and inhibition of vasodilation.
β2-Adrenergic Receptor Signaling Pathway Antagonized by Nadolol
Conclusion
The pharmacological activity of nadolol is intrinsically linked to its stereochemistry. The (RSR)-stereoisomer is the most potent antagonist at both β1- and β2-adrenergic receptors. A thorough understanding of the distinct pharmacological profiles of each stereoisomer, obtained through rigorous experimental evaluation, is crucial for the development of stereochemically pure formulations. Such advancements hold the potential to enhance the therapeutic index of nadolol by maximizing its desired cardiovascular effects while minimizing off-target and adverse reactions. Further research to precisely quantify the binding affinities and functional potencies of the individual nadolol stereoisomers is warranted to fully elucidate their structure-activity relationships and to guide future drug development efforts in the field of beta-adrenergic antagonists.
References
- 1. Nadolol - Wikipedia [en.wikipedia.org]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation and modeling of the three-chiral-center beta-blocker drug nadolol by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 8. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and historical development of Nadolol
An In-depth Technical Guide to the Discovery and Historical Development of Nadolol (B74898)
Introduction
Nadolol, marketed under the brand name Corgard among others, is a non-selective beta-adrenergic receptor antagonist.[1][2] Its discovery and development marked a significant advancement in the management of cardiovascular diseases, particularly hypertension and angina pectoris.[3] Patented in 1970 and introduced for medical use in 1978, nadolol received FDA approval on December 10, 1979.[4] This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, synthesis, and the key experimental and clinical findings that established its therapeutic role.
Mechanism of Action: Non-Selective Beta-Adrenergic Blockade
Nadolol exerts its therapeutic effects by competitively blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[5] It possesses no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[5]
-
β1-Receptor Blockade: The blockade of β1-receptors, located predominantly in cardiac muscle, is the primary mechanism for its cardiovascular effects. This action inhibits the chronotropic (heart rate) and inotropic (contractility) responses to catecholamines like epinephrine (B1671497) and norepinephrine. The result is a reduction in heart rate and cardiac output, both at rest and during exercise.[5]
-
β2-Receptor Blockade: The antagonism of β2-receptors in the bronchial and vascular musculature can lead to bronchoconstriction and vasoconstriction.[5]
-
Antihypertensive Effect: The reduction in cardiac output, along with the inhibition of renin release from the kidneys (a β1-mediated process), contributes to its blood pressure-lowering effect.[3]
Signaling Pathway
The binding of an agonist (like epinephrine) to a β-adrenergic receptor initiates a G-protein-mediated signaling cascade. Nadolol acts as an antagonist, preventing the initiation of this pathway.
Caption: Beta-Adrenergic Receptor Signaling Pathway Blocked by Nadolol.
Pharmacological and Pharmacokinetic Profile
Nadolol is distinguished by its long duration of action and unique pharmacokinetic properties, which were characterized in early preclinical and clinical studies.
| Parameter | Value | Reference |
| Absorption | ~30% (Oral) | [5] |
| Protein Binding | ~30% | [5] |
| Metabolism | Not metabolized by the liver | [5] |
| Elimination Half-Life | 20-24 hours | [5] |
| Excretion | Unchanged, primarily via kidneys | [5] |
| Lipophilicity | Low | [5] |
| Peak Plasma Time | 3-4 hours | [6] |
| Therapeutic Dose (Hypertension) | 40-320 mg/day | [3][5] |
| Therapeutic Dose (Angina) | 40-240 mg/day | [3] |
Experimental Protocols
Chemical Synthesis
The synthesis of nadolol involves several key steps, with various patented methods aiming to improve yield and purity. A representative process starting from 5,8-dihydronaphthol is outlined below.[7][8]
Caption: Generalized Workflow for the Chemical Synthesis of Nadolol.
Methodology:
-
Epoxidation: 5,8-dihydronaphthol is suspended in an excess of epichlorohydrin. A catalyst, such as tetraethylammonium (B1195904) hydroxide (B78521), is added, and the mixture is heated (e.g., to 80°C) for several hours. Excess epichlorohydrin is then removed under vacuum.[7]
-
Amination: The resulting oil is treated with tert-butylamine. This exothermic reaction is typically controlled and then refluxed for several hours to form the key amino-alcohol intermediate. The solvent is removed under vacuum.[7]
-
cis-Hydroxylation: The intermediate is dissolved in glacial acetic acid in a water-free environment. Reagents such as potassium iodate, iodine, and potassium acetate (B1210297) are added sequentially, and the reaction is maintained at an elevated temperature (e.g., 60-75°C).[7][8]
-
Hydrolysis and Purification: After the reaction, the acetic acid is evaporated. The residue is treated with a solution of potassium hydroxide in methanol (B129727) and refluxed to hydrolyze acetate intermediates. The crude nadolol is then extracted using a solvent like chloroform (B151607) or toluene, washed, and purified through recrystallization from a solvent system like methanol-acetone to yield the final high-purity product.[9]
Preclinical Pharmacological Screening
Initial pharmacological evaluation was performed in animal models to establish beta-blocking activity and safety.
Protocol for Assessing Beta-Blockade (In Vivo):
-
Objective: To demonstrate competitive antagonism of a beta-agonist.
-
Model: Anesthetized dogs or other suitable laboratory animals.[4][5]
-
Procedure:
-
A baseline heart rate and blood pressure are established.
-
Isoproterenol (B85558), a potent non-selective beta-agonist, is administered intravenously to induce tachycardia (an increase in heart rate).
-
Nadolol is then administered.
-
The isoproterenol challenge is repeated at various time points after nadolol administration.
-
-
Endpoint: The primary endpoint is the degree of inhibition of isoproterenol-induced tachycardia, demonstrating nadolol's beta-blocking activity.[5] Effects on cardiac output and blood pressure are also measured.[10]
Historical Clinical Development
Early clinical trials in the late 1970s and early 1980s were crucial for establishing the efficacy and safety of nadolol for its primary indications.
Long-Term Study in Hypertension and Angina Pectoris (Published 1984)
This large-scale, long-term study provided key evidence for the sustained efficacy and safety of nadolol.[11]
Protocol Overview:
-
Objective: To evaluate the long-term (up to 2 years) safety and efficacy of nadolol in patients with hypertension or angina pectoris.
-
Patient Population: 291 patients with hypertension and 313 patients with angina pectoris.[11]
-
Methodology:
-
Patients were enrolled and started on nadolol.
-
The dosage was titrated based on clinical response (blood pressure control or reduction in angina frequency).
-
Patients were followed for up to 24 months.
-
Efficacy endpoints (blood pressure, heart rate, angina attacks) and safety parameters (adverse events, clinical laboratory tests) were monitored throughout the study.
-
-
Key Results:
-
Efficacy in both hypertension and angina was maintained over the 2-year period.[11]
-
Discontinuation due to adverse reactions was low: 8.3% for hypertensive patients and 8.6% for angina patients.[11]
-
An unexpected finding was a significant decrease in serum creatinine (B1669602) levels after 12 and 24 months, suggesting an improvement in renal function.[11]
-
| Clinical Outcome | Result | Reference |
| Patient Population (Hypertension) | 291 | [11] |
| Patient Population (Angina) | 313 | [11] |
| Treatment Duration | Up to 2 years | [11] |
| Discontinuation Rate (Hypertension) | 8.3% | [11] |
| Discontinuation Rate (Angina) | 8.6% | [11] |
| Serum Creatinine Change (24 mos.) | ~20% decrease from baseline | [11] |
Early Hypertension Study
An earlier clinical trial focused on the hemodynamic effects of nadolol in hospitalized patients with essential hypertension.[10]
Protocol Overview:
-
Objective: To determine the effect of single daily doses of nadolol on blood pressure, heart rate, and cardiac output in hypertensive patients.
-
Patient Population: 13 hospitalized patients with essential hypertension.[10]
-
Methodology:
-
Patients received gradually increasing single daily oral doses of nadolol.
-
Maximal doses ranged from 200 to 480 mg/day.
-
Hemodynamic parameters including blood pressure, heart rate, and cardiac output were measured.
-
Plasma renin activity and aldosterone (B195564) concentration were also assessed.
-
-
Key Results:
-
Blood pressure was reduced in 9 of 13 patients.[10]
-
Heart rate was decreased in 11 of 13 patients.[10]
-
Cardiac output was decreased by an average of 18%.[10]
-
Plasma renin and aldosterone levels were not significantly changed.[10]
-
The study confirmed that single daily doses of nadolol could significantly reduce blood pressure.[10]
-
Conclusion
The development of nadolol was a result of systematic chemical synthesis, rigorous preclinical pharmacological evaluation, and comprehensive clinical trials. Its unique pharmacokinetic profile, characterized by a long half-life and renal excretion without metabolism, established it as a convenient and effective once-daily therapy for hypertension and angina pectoris. The foundational studies conducted in the 1970s and 1980s successfully demonstrated its mechanism, efficacy, and safety, solidifying its place in the cardiovascular therapeutic armamentarium for decades.
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nadolol - Wikipedia [en.wikipedia.org]
- 3. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]
- 9. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 10. Effect of nadolol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term experience with nadolol in treatment of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Nadolol Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Nadolol reference standard. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and quality control. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.
Chemical Identity and Structure
Nadolol is a non-selective beta-adrenergic receptor blocker.[1] Its chemical name is (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol.[1]
Table 1: Chemical Identifiers of Nadolol
| Identifier | Value | Reference |
| IUPAC Name | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | [1] |
| CAS Number | 42200-33-9 | [1] |
| Molecular Formula | C₁₇H₂₇NO₄ | [1] |
| Molecular Weight | 309.4 g/mol | [1] |
| Chemical Structure |
| [1] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance. The following tables summarize the key properties of the Nadolol reference standard.
Table 2: Physical and Chemical Properties of Nadolol
| Property | Value | Reference |
| Physical State | White to off-white crystalline powder | [1] |
| Melting Point | 124-136 °C | [1] |
| Boiling Point | 526.4 °C (Predicted) | [1] |
| pKa | 9.67 | [1] |
| LogP (Octanol/Water) | 0.7 (Predicted) | [1] |
Table 3: Solubility Profile of Nadolol
| Solvent | Solubility | Reference |
| Water | Slightly soluble (8.33 mg/L at 25 °C) | [1] |
| Ethanol | Freely soluble | [1] |
| Methanol (B129727) | Soluble | [1] |
| Chloroform | Slightly soluble | [1] |
| Acetone | Insoluble | [1] |
| Benzene | Insoluble | [1] |
| Ether | Insoluble | [1] |
| Hexane | Insoluble | [1] |
| Propylene Glycol | Freely soluble | [1] |
| Hydrochloric Acid | Soluble | [1] |
| Sodium Hydroxide | Very slightly soluble | [1] |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of pharmaceutical compounds.
Table 4: Spectroscopic Data for Nadolol
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax at 270 nm and 278 nm in methanol | [1] |
| IR Spectroscopy | Characteristic peaks for O-H, N-H, C-H, C-O, and aromatic C=C stretching and bending vibrations. | [2] |
| NMR Spectroscopy | ¹H and ¹³C NMR data are not readily available in the public domain. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline representative protocols for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of Nadolol reference standard is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Nadolol in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is expressed as the mass of solute dissolved per unit volume of the solvent (e.g., mg/mL).
Caption: Workflow for Solubility Determination (Shake-Flask Method)
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Sample Preparation: A known concentration of Nadolol reference standard is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the Nadolol solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination (Potentiometric Titration)
Determination of LogP (HPLC Method)
The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Standard Selection: A series of standard compounds with known LogP values are selected.
-
Chromatographic Conditions: An isocratic RP-HPLC method is developed using a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and a C18 column.
-
Retention Time Measurement: The retention times of the standard compounds and Nadolol are measured.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standard compounds.
-
LogP Determination: The LogP of Nadolol is determined by interpolating its log(k') value onto the calibration curve.
Conclusion
This technical guide provides a consolidated resource on the fundamental physicochemical properties of the Nadolol reference standard. The tabulated data and outlined experimental protocols are intended to support the work of researchers and professionals in the pharmaceutical sciences. It is important to note that while representative experimental methods are provided, specific validation and adaptation may be necessary for individual laboratory settings and applications. For definitive identification and purity assessment, comparison with an official reference standard from a pharmacopeia (e.g., USP, EP) is recommended.[3]
References
Nadolol: An In-depth Technical Guide to its Physicochemical Properties and Polymorphic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension and angina pectoris. Despite its long-standing clinical use, detailed public information regarding its solid-state chemistry, specifically its crystal structure and polymorphic behavior, remains scarce. This technical guide consolidates available data on the physicochemical properties of nadolol, explores its potential for polymorphism based on its molecular structure, and provides detailed, representative experimental protocols for its characterization. Furthermore, this document outlines the key signaling pathways associated with its therapeutic mechanism of action.
Introduction
Nadolol, chemically designated as 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol, is a synthetic, non-selective beta-blocker.[1][2] Its therapeutic efficacy is derived from its ability to competitively block both β1- and β2-adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] Nadolol is a white crystalline powder and exists as a complex mixture of four stereoisomers due to its three chiral centers.[1][4][5] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. Understanding these characteristics is paramount for robust formulation development and ensuring consistent clinical performance. This guide aims to provide a comprehensive overview of the known properties of nadolol and to furnish researchers with detailed methodologies for its further solid-state characterization.
Physicochemical and Thermal Properties
While a definitive single-crystal X-ray structure of pure nadolol is not publicly available, some of its physicochemical and thermal properties have been characterized.
Table 1: Physicochemical and Thermal Data for Nadolol
| Property | Value | Reference(s) |
| Chemical Formula | C17H27NO4 | [1] |
| Molecular Weight | 309.40 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 128.0 °C | [6] |
| Decomposition Range | 196 - 353 °C (single mass loss step) | [6] |
Potential for Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a drug can exhibit distinct physicochemical properties, impacting its therapeutic efficacy. Although no specific polymorphic forms of nadolol have been documented in publicly accessible literature, its molecular complexity—featuring multiple chiral centers and a flexible side chain—suggests a high potential for the existence of different crystalline arrangements. The presence of four stereoisomers, often formulated as two racemates, further complicates its crystallization behavior and increases the likelihood of polymorphic and pseudopolymorphic (solvates or hydrates) forms.[4][5]
A thorough polymorph screen is therefore a critical step in the development of any new formulation of nadolol to identify the most stable crystalline form and mitigate the risks associated with polymorphic transformations during manufacturing and storage.
Experimental Protocols
The following sections detail representative experimental protocols for the crystallization, polymorph screening, and characterization of nadolol.
Recrystallization of Nadolol for Single Crystal Growth
This protocol describes a method for growing single crystals of nadolol suitable for X-ray diffraction analysis.
-
Objective: To obtain single crystals of nadolol.
-
Materials:
-
Nadolol powder
-
Methanol (reagent grade)
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Crystallization dishes
-
Microscope
-
-
Procedure:
-
Dissolve a known quantity of nadolol in a minimal amount of a suitable solvent or solvent system at an elevated temperature (e.g., 40-50 °C). Based on patent literature, methanol-acetone or isopropyl alcohol are promising options.[7][8]
-
Slowly cool the saturated solution to room temperature.
-
Allow the solvent to evaporate slowly in a loosely covered crystallization dish in a vibration-free environment.
-
Monitor the dish periodically under a microscope for the formation of single crystals.
-
Once suitable crystals are formed, carefully remove them from the solution using a spatula or pipette.
-
Polymorph Screening Protocol
This protocol outlines a comprehensive screening process to identify potential polymorphs of nadolol.
-
Objective: To identify different crystalline forms of nadolol.
-
Methodology: A variety of crystallization techniques should be employed with a diverse panel of solvents.
-
Solvent Panel: A range of solvents with varying polarities and hydrogen bonding capabilities should be used, including but not limited to:
-
Alcohols (methanol, ethanol, isopropanol)
-
Ketones (acetone, methyl ethyl ketone)
-
Esters (ethyl acetate)
-
Ethers (tetrahydrofuran, diethyl ether)
-
Aromatic hydrocarbons (toluene)
-
Water
-
Binary mixtures of the above.
-
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of nadolol in various solvents at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and rapid cooling) to induce crystallization.
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of nadolol to precipitate the solid.
-
Slurrying: Stir a suspension of nadolol in different solvents at various temperatures for an extended period to encourage conversion to the most stable form.
-
-
-
Characterization of Solids: The solid phases obtained from each experiment should be analyzed using the following techniques:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points, and detect phase transitions and desolvation events.
-
Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates.
-
Infrared (IR) Spectroscopy: To detect differences in hydrogen bonding and molecular conformation between different forms.
-
Generation of Amorphous Nadolol
-
Objective: To prepare an amorphous form of nadolol for comparative studies.
-
Method (Melt Quenching):
-
Heat a small amount of crystalline nadolol in a DSC pan above its melting point (e.g., to 140 °C).
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Rapidly cool the molten sample to a temperature below its glass transition temperature (e.g., using liquid nitrogen).
-
Confirm the amorphous nature of the resulting solid by the absence of sharp peaks in its PXRD pattern and the presence of a glass transition in a subsequent DSC scan.
-
Signaling Pathway of Nadolol
Nadolol exerts its therapeutic effect by blocking beta-adrenergic receptors. The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally activates a G-protein-coupled signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to various physiological responses. By competitively inhibiting this binding, nadolol attenuates these downstream effects.
References
- 1. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nadolol - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 8. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Nadolol's Four Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] The molecule possesses three chiral centers, giving rise to four distinct stereoisomers. Commercially available Nadolol is formulated as a racemic mixture of these four stereoisomers.[2][3] It is well-established that the pharmacological activity of chiral drugs can be highly dependent on the stereochemistry of the molecule, with different stereoisomers exhibiting varying degrees of efficacy and toxicity.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of the four stereoisomers of Nadolol, with a focus on data relevant to researchers and professionals in drug development.
Chemical Structure of Nadolol Stereoisomers
Nadolol has a complex stereochemistry with three chiral centers, leading to the existence of four stereoisomers. These are designated based on the R/S configuration at each chiral center. The four stereoisomers are:
-
(2R, 3S, 2'R)-Nadolol (RSR-Nadolol)
-
(2S, 3R, 2'S)-Nadolol (SRS-Nadolol)
-
(2R, 3S, 2'S)-Nadolol (RRS-Nadolol)
-
(2S, 3R, 2'R)-Nadolol (SSR-Nadolol)
These stereoisomers are often grouped into two diastereomeric pairs, referred to as racemate A (RSR and SRS) and racemate B (RRS and SSR).[5] Among these, the RSR-nadolol enantiomer is reported to be the most pharmacologically active.[2]
Physicochemical and Pharmacokinetic Properties
The stereoisomers of Nadolol exhibit differences in their pharmacokinetic profiles. A summary of the available quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of Nadolol
| Property | Value |
| Molecular Formula | C₁₇H₂₇NO₄ |
| Molecular Weight | 309.4 g/mol |
| LogP | 0.7 (hydrophilic) |
| Protein Binding | ~30% |
| Metabolism | Not metabolized by the liver |
| Excretion | Primarily renal, as unchanged drug |
Table 2: Pharmacokinetic Parameters of Nadolol Stereoisomers in Human Plasma
| Stereoisomer | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| (RRS)-Nadolol | 62.71 | ~2-4 | 172.78 | 4.19 |
| (SRS)-Nadolol | 93.11 | ~2-4 | 281.63 | 5.06 |
| (RSR)-Nadolol | 75.85 | ~2-4 | 192.37 | 4.33 |
| (SSR)-Nadolol | 72.48 | ~2-4 | 164.18 | 3.38 |
Data from a study involving oral administration of 80 mg racemic nadolol to a healthy male volunteer.
Pharmacological Properties
Table 3: Beta-Adrenergic Receptor Binding Affinity of Racemic Nadolol
| Receptor | pKi |
| β₁ | 7.23 |
| β₂ | 8.60 |
pKi = -log(Ki)
Signaling Pathways
The interaction of Nadolol with beta-adrenergic receptors initiates a cascade of intracellular signaling events. As a beta-blocker, Nadolol competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to the receptors, thereby attenuating the downstream signaling pathways.
For the β₂-adrenergic receptor, Nadolol has been shown to act as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.[6] This inverse agonism affects both the G-protein-mediated pathway (leading to decreased cAMP production) and the β-arrestin-mediated pathway.[6] The differential effects of the individual stereoisomers on these signaling pathways have not been extensively characterized in the available literature.
Experimental Protocols
Separation of Nadolol Stereoisomers by High-Performance Liquid Chromatography (HPLC)
The four stereoisomers of Nadolol can be separated and quantified using chiral HPLC methods. A common approach involves the use of a chiral stationary phase (CSP).
Method 1: Direct Chiral HPLC Separation
-
Column: Chiralpak AD-H (or similar amylose-based CSP)
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: Approximately 1.0 mL/min
-
Detection: UV at 220 nm or fluorescence detection.
-
Procedure: A solution of racemic Nadolol is prepared in the mobile phase and injected into the HPLC system. The different stereoisomers will have different retention times on the chiral column, allowing for their separation and quantification.
Method 2: Derivatization followed by HPLC
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.
-
Derivatizing Agent: S-(-)-menthyl chloroformate.
-
Reaction: The stereoisomers of Nadolol are reacted with S-(-)-menthyl chloroformate to form diastereomeric derivatives.
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV at an appropriate wavelength.
-
Hydrolysis: After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of Nadolol.
Beta-Adrenergic Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a drug for a specific receptor.
-
Materials:
-
Cell membranes expressing β₁ or β₂ adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Increasing concentrations of unlabeled Nadolol stereoisomers.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Nadolol stereoisomer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This technical guide has summarized the current knowledge on the chemical structure and properties of the four stereoisomers of Nadolol. While significant progress has been made in the separation and pharmacokinetic characterization of these isomers, a notable gap exists in the public domain regarding the specific beta-adrenergic receptor binding affinities for each of the four stereoisomers. Further research is warranted to fully elucidate the pharmacological profile of each stereoisomer, which could lead to the development of more selective and efficacious beta-blocker therapies. The provided experimental methodologies offer a starting point for researchers aiming to fill these knowledge gaps.
References
- 1. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation and modeling of the three-chiral-center beta-blocker drug nadolol by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand bias prevents class equality among beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nadolol's Non-Selective Beta-Adrenergic Receptor Blockade Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of Nadolol (B74898), a non-selective beta-adrenergic receptor antagonist. It details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Competitive Antagonism at β1 and β2-Adrenergic Receptors
Nadolol exerts its therapeutic effects by acting as a competitive antagonist at both β1 and β2-adrenergic receptors.[1][2] This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[3] Unlike some other beta-blockers, Nadolol possesses no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[1]
The blockade of β1-adrenergic receptors, predominantly located in the heart, is the primary mechanism for Nadolol's cardiovascular effects.[3] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.[4] Consequently, cardiac output is reduced, contributing to a decrease in blood pressure.
Simultaneously, Nadolol's blockade of β2-adrenergic receptors, which are located in various tissues including the bronchial and vascular smooth muscle, leads to several physiological responses.[1] In the vasculature, this can lead to an increase in peripheral resistance as the β2-mediated vasodilation is inhibited.[5] In the bronchi, this can cause bronchoconstriction, a significant consideration for patients with respiratory conditions.[4]
Quantitative Analysis of Receptor Binding and Functional Activity
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |
| Binding Affinity (Comparative) | Potency is approximately one-third that of propranolol (B1214883) in vitro. | Potency is approximately one-third that of propranolol in vitro. | [6] |
| Functional Antagonism (in vivo) | 2-4 times more potent than propranolol in blocking isoproterenol-induced heart rate responses. | 2-4 times more potent than propranolol in blocking isoproterenol-induced diastolic blood pressure responses. | [6] |
| Receptor Selectivity | Non-selective | Non-selective | [3] |
Downstream Signaling Pathways: Inhibition of the cAMP Cascade
The binding of an agonist to β1 or β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of intracellular events that result in the physiological response (e.g., increased heart rate and contractility).
Nadolol, as a competitive antagonist, prevents this signaling cascade by blocking the initial agonist binding. This inhibition of the cAMP pathway is the fundamental biochemical mechanism underlying its therapeutic effects.[7]
Figure 1: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by Nadolol.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Nadolol for β1 and β2-adrenergic receptors.
Objective: To quantify the displacement of a radiolabeled antagonist by unlabeled Nadolol.
Materials:
-
Cell membranes expressing either human β1 or β2-adrenergic receptors (e.g., from transfected CHO cells).
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
Unlabeled Nadolol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of cell membranes and [3H]-DHA with varying concentrations of unlabeled Nadolol. Include control wells for total binding (only [3H]-DHA and membranes) and non-specific binding (membranes, [3H]-DHA, and a high concentration of a non-radiolabeled antagonist like propranolol).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Nadolol concentration to generate a competition curve. The IC50 value (concentration of Nadolol that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of Nadolol's receptor blockade by quantifying its effect on intracellular cAMP levels.
Objective: To determine the potency of Nadolol in inhibiting agonist-induced cAMP production.
Materials:
-
Whole cells expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
A β-adrenergic agonist (e.g., isoproterenol).
-
Nadolol.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Nadolol for a defined period.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production. Include control wells with no agonist (basal), agonist only, and Nadolol only.
-
Cell Lysis: After a short incubation period with the agonist, stop the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Nadolol concentration. Determine the IC50 value, which represents the concentration of Nadolol that inhibits 50% of the agonist-induced cAMP production.
Logical Relationship of Blockade to Physiological Effect
The non-selective blockade of β1 and β2-adrenergic receptors by Nadolol directly translates to its observable physiological and therapeutic effects.
Figure 3: Logical flow from receptor blockade to physiological outcomes.
Conclusion
Nadolol's mechanism of action is centered on its non-selective, competitive antagonism of β1 and β2-adrenergic receptors. This leads to the inhibition of the adenylyl cyclase/cAMP signaling pathway, resulting in its characteristic cardiovascular effects, including reduced heart rate, myocardial contractility, and blood pressure. The non-selective nature of Nadolol also accounts for its potential side effects, such as bronchoconstriction. A thorough understanding of its receptor pharmacology, elucidated through experiments like radioligand binding and functional cAMP assays, is critical for its appropriate clinical use and for the development of future adrenergic modulators.
References
- 1. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 4. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of nadolol (SQ 11725), a beta-adrenergic antagonist lacking direct myocardial depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Nadolol in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of nadolol (B74898), a non-selective beta-adrenergic receptor antagonist. Understanding the solubility of an active pharmaceutical ingredient (API) like nadolol is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles quantitative and qualitative solubility data in various aqueous and organic solvents, details relevant experimental protocols, and illustrates the key signaling pathway associated with its mechanism of action.
Physicochemical Properties of Nadolol
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₄ | [1] |
| Molecular Weight | 309.4 g/mol | [1] |
| pKa | 9.67 (at 25 °C) | [2] |
| Melting Point | 124-136 °C | [3][4] |
| Log P (Octanol/Water) | 0.81 | [5] |
Aqueous Solubility of Nadolol
Nadolol is classified under the Biopharmaceutics Classification System (BCS) as a Class III drug, indicating high solubility and low permeability.[6] Its aqueous solubility is pH-dependent, a characteristic of weakly basic compounds.
| Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| Water | 25 | 8.33 mg/mL (8330 mg/L) | [1][2] |
| Buffer pH 2.0 | 20-40 | Higher than at pH 7.4 | [7] |
| Buffer pH 7.4 | 20-40 | Lower than at pH 2.0 | [7] |
| 0.1 M HCl | - | Soluble | [8][9] |
| 0.1 M NaOH | - | Very slightly soluble | [8][9] |
Organic Solvent Solubility of Nadolol
The solubility of nadolol in various organic solvents has been reported both quantitatively and qualitatively.
| Solvent | Temperature (°C) | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | - | 100 mg/mL | [8] |
| Dimethylformamide (DMF) | - | 50 mg/mL (clear to very slight hazy) | [10] |
| Ethanol (B145695) | - | Freely soluble | [8][9][11] |
| Methanol | - | Soluble | [1] |
| Propylene Glycol | - | Freely soluble | [3] |
| Chloroform | - | Slightly soluble | [8][9] |
| Acetone | - | Practically insoluble/Insoluble | [2][3][11] |
| Benzene | - | Insoluble | [3][4] |
| Ether | - | Insoluble | [3] |
| n-Hexane | - | Insoluble | [3] |
| Acetonitrile | - | Soluble (used as a solvent for a 10 µg/mL solution) | [12] |
A study on the thermodynamics of nadolol solubility determined the following order of molar solubility: ethanol > 1-octanol (B28484) > water ≈ n-hexane.[7]
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[13]
Methodology:
-
Preparation of Saturated Solution: An excess amount of nadolol powder is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13][14]
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) or centrifuged to remove any undissolved particles.[13]
-
Quantification: The concentration of nadolol in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[13][15]
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A precise and accurate HPLC method is crucial for quantifying the concentration of nadolol in solubility studies.
Example HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm).[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase could be a ratio of 20:80 (v/v) of 10 mM ammonium formate (B1220265) to acetonitrile.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Injection Volume: 15 µL.[16]
-
Detection: UV spectrophotometry at a wavelength of 273 nm or fluorescence detection.[17]
-
Quantification: A calibration curve is generated using standard solutions of known nadolol concentrations to determine the concentration in the experimental samples.
Mechanism of Action: Beta-Adrenergic Blockade
Nadolol is a non-selective antagonist of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[5][18] Its therapeutic effects in treating conditions like hypertension and angina pectoris stem from its ability to block the actions of catecholamines (e.g., epinephrine (B1671497) and norepinephrine) on these receptors.
Caption: Nadolol's mechanism of action.
The diagram above illustrates the signaling cascade initiated by catecholamine binding to beta-adrenergic receptors and its inhibition by nadolol. By blocking the receptor, nadolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the downstream signaling that would normally result in increased heart rate and contractility.
Experimental Workflow for Solubility Determination
The logical flow of determining the solubility profile of a drug substance like nadolol involves a series of sequential steps, from initial screening to detailed characterization.
Caption: Workflow for solubility determination.
This workflow highlights the systematic approach required for accurate and reproducible solubility profiling, from the initial selection of solvents and analytical method development to the final data analysis and reporting.
References
- 1. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NADOLOL CAS#: 42200-33-9 [m.chemicalbook.com]
- 3. Nadolol [drugfuture.com]
- 4. chembk.com [chembk.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nadolol Tablets, USP [dailymed.nlm.nih.gov]
- 10. Nadolol - CAS-Number 42200-33-9 - Order from Chemodex [chemodex.com]
- 11. NADOLOL | 42200-33-9 [chemicalbook.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. The determination of nadolol in biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iajps.com [iajps.com]
- 18. What is Nadolol used for? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] The efficacy and safety of a pharmaceutical product are intrinsically linked to its purity profile. Consequently, a thorough understanding of the synthesis of Nadolol and the formation of its related impurities is paramount for drug development and quality control. This technical guide provides a comprehensive overview of a common synthetic route for Nadolol, details the characterization of its major impurities, and outlines the analytical methodologies employed for their identification and quantification.
Synthesis of Nadolol
The synthesis of Nadolol can be achieved through various routes. A prevalent method involves a multi-step process starting from 5,8-dihydro-1-naphthol (B135322). This guide will focus on a representative "one-pot" synthesis adaptation for clarity.
Synthetic Pathway
The synthesis of Nadolol can be conceptualized in three main stages:
-
Epoxidation: 5,8-dihydro-1-naphthol is reacted with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate.
-
Amination: The epoxide intermediate is then subjected to a ring-opening reaction with tert-butylamine (B42293) to introduce the side chain.
-
Hydroxylation and Purification: The resulting intermediate undergoes cis-hydroxylation to form Nadolol, followed by purification steps.
A patent describes a process for the manufacture of Nadolol that involves reacting cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol with epichlorohydrin, followed by reaction with t-butylamine.[2] Another patented process details the synthesis starting from 5,8-dihydronaphthol and epichlorohydrin, followed by reaction with t-butylamine and subsequent hydroxylation and purification steps.[3][4]
Experimental Protocol: A Representative Synthesis
The following protocol is a condensed representation based on publicly available patent literature.[2][3][4]
Step 1: Epoxidation
-
Suspend 5,8-dihydronaphthol in epichlorohydrin.
-
Add a catalytic amount of a mild base, such as triethylamine.
-
Heat the mixture to facilitate the reaction, closely monitoring the formation of the epoxide intermediate.
-
Remove excess epichlorohydrin under vacuum.
Step 2: Amination
-
To the crude epoxide intermediate, add tert-butylamine. This reaction is often exothermic and should be controlled.
-
Reflux the mixture to drive the reaction to completion.
-
Remove the solvent and excess tert-butylamine under vacuum to yield the crude amino-alcohol intermediate.
Step 3: Hydroxylation and Purification
-
Dissolve the crude amino-alcohol intermediate in a suitable solvent system, such as aqueous acetic acid.
-
Perform cis-hydroxylation using an appropriate reagent. A common method is the Woodward cis-hydroxylation, which utilizes iodine and silver acetate (B1210297) in aqueous acetic acid.
-
Hydrolyze the resulting intermediate with a base to yield crude Nadolol.
-
Purify the crude Nadolol by recrystallization from a suitable solvent, such as isopropyl alcohol or a methanol-acetone mixture, to obtain the final product with high purity. A purity of 99.7% has been reported after recrystallization.[5]
Nadolol Related Impurities
Impurities in Nadolol can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product.[6] They are broadly classified as process-related impurities and degradation products.
Common Nadolol Impurities
Several impurities have been identified and are monitored during the quality control of Nadolol.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nadolol EP Impurity A | cis-5-[(2RS)-2,3-dihydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | 2892260-37-4 | C13H18O5 | 254.28 |
| Nadolol EP Impurity D | 5,5′-[[(1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | 67247-26-1 | C30H43NO8 | 545.66 |
| Nadolol EP Impurity E | (2R,3S)-5-[(2R)-2-hydroxy-3-(iodoamino)propoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | 67247-33-0 | C17H26INO4 | 435.30 |
| Nadolol EP Impurity F | 5-[3-(tert-butylamino)-2-oxopropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | 2116-22-5 | C17H23NO2 | 273.37 |
| Nadolol EP Impurity G | 5-[(2R)-3-(tert-butylamino)propoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | 33841-03-1 | C17H27NO2 | 277.40 |
| N-Nitroso Nadolol | N/A | N/A | C17H26N2O5 | 338.40 |
(Data sourced from various suppliers of pharmaceutical standards)[7][]
Formation of Key Impurities
The formation of these impurities can be attributed to specific reaction conditions or degradation pathways.
Characterization of Nadolol and its Impurities
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Nadolol and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Nadolol and its related substances.
Experimental Protocol: A Validated RP-HPLC Method
-
Column: Enable C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Methanol: Acetonitrile: 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 7.0) in a ratio of 60:15:25 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
| Parameter | Result |
| Linearity Range | 100 - 500 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.66 µg/mL |
| Recovery | 98.0 - 99.8% |
| Retention Time of Nadolol | 4.6 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of impurities, especially those present at low levels.
Experimental Protocol: A Representative LC-MS/MS Method
-
LC System: Agilent Zorbax XDB C18 column (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: A: 10 mM ammonium (B1175870) formate; B: Acetonitrile (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 15 µL
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: For Nadolol, m/z 310.20 → 254.10.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of unknown impurities.[10] Techniques such as 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) are used to determine the precise chemical structure of isolated impurities.[11]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.
| Stress Condition | Reagent/Condition | Observation | % Degradation |
| Acid Hydrolysis | 1 N HCl, reflux for 8 hours | Significant degradation | 16.5 |
| Base Hydrolysis | 1 N NaOH, reflux for 8 hours | Significant degradation | 16.2 |
| Oxidative Degradation | 30% H₂O₂, room temp for 24 hours | Significant degradation | 14.3 |
| Thermal Degradation | 105°C for 48 hours | Stable | 11.9 |
| Photolytic Degradation | UV light (254 nm) for 48 hours | Stable | Not specified |
Regulatory Perspective and Acceptance Criteria
The control of impurities is a critical aspect of drug development and is governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH).
According to ICH Q3A(R2) guidelines, impurities in new drug substances are classified as identified or unidentified.[12] Acceptance criteria for impurities are established based on data from safety and clinical studies.[13]
| Threshold | Level |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
Signaling Pathways and Impurity Effects
Nadolol's therapeutic effects are mediated through its antagonism of beta-adrenergic receptors. While the pharmacological profiles of Nadolol's primary impurities are not extensively documented in publicly available literature, it is a critical consideration in drug development. Any impurity with a structure similar to the active pharmaceutical ingredient has the potential to interact with the same biological targets, leading to either agonistic, antagonistic, or off-target effects. Further research into the pharmacological and toxicological profiles of Nadolol impurities is warranted to fully understand their potential impact on safety and efficacy.
Conclusion
The synthesis and characterization of Nadolol and its related impurities are complex but essential aspects of ensuring the quality, safety, and efficacy of the final drug product. A robust understanding of the synthetic process and potential degradation pathways allows for the development of effective control strategies. The application of advanced analytical techniques such as HPLC, LC-MS/MS, and NMR is crucial for the identification, quantification, and structural elucidation of these impurities. Adherence to regulatory guidelines on impurity levels is mandatory for the successful development and commercialization of Nadolol-containing pharmaceuticals.
References
- 1. Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]
- 5. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 6. Nadolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpaipars.com [alpaipars.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Methodological & Application
Application Notes & Protocols: Utilizing Nadolol as a Reference Standard in High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nadolol is a non-selective beta-adrenergic blocking agent used in the management of hypertension, angina pectoris, and cardiac arrhythmias. In the realm of pharmaceutical analysis, the purity and accurate quantification of active pharmaceutical ingredients (APIs) are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the use of a well-characterized reference standard is critical for method validation and ensuring the accuracy of results. This document provides detailed application notes and protocols for the effective use of Nadolol as a reference standard in HPLC analysis.
Physicochemical Properties of Nadolol
A thorough understanding of the physicochemical properties of Nadolol is essential for its proper handling and use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 1-(tert-Butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol | [1] |
| CAS Number | 42200-33-9 | [2] |
| Molecular Formula | C₁₇H₂₇NO₄ | [2] |
| Molecular Weight | 309.40 g/mol | [2] |
| pKa | 9.67 | [3] |
| Appearance | A white or almost white, crystalline powder. | USP Monograph |
| Solubility | Sparingly soluble in water, freely soluble in ethanol, and soluble in methanol (B129727). | USP Monograph |
Preparation and Storage of Nadolol Standard Solutions
Accurate preparation and proper storage of Nadolol standard solutions are crucial for reliable HPLC analysis.
Protocol for Preparation of Nadolol Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Nadolol reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the Nadolol in a suitable solvent, such as methanol or a mixture of methanol and chloroform (B151607) (1:1).[1]
-
Ensure complete dissolution by sonicating for 5-10 minutes.
-
Bring the solution to volume with the same solvent and mix thoroughly.
Storage and Stability:
-
Stock Solutions: Nadolol stock solutions prepared in methanol are generally stable. For short-term storage, they can be kept at 2-8°C.[2] For long-term storage, freezing at -20°C is recommended.
-
Working Solutions: The stability of working solutions depends on the diluent. Aqueous solutions of Nadolol have been found to be stable for extended periods when refrigerated.[4] However, it is best practice to prepare fresh working solutions daily from the stock solution.
-
Forced Degradation: Nadolol has been shown to be susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress. It is relatively stable under thermal and photolytic conditions.[5] These factors should be considered when developing stability-indicating methods.
HPLC Methodologies for Nadolol Analysis
Several validated HPLC methods have been reported for the determination of Nadolol in various matrices. The selection of the appropriate method depends on the specific application, such as assay of the bulk drug, determination in pharmaceutical dosage forms, or analysis in biological fluids.
Experimental Workflow for HPLC Method Development:
Caption: A typical workflow for developing an HPLC method for Nadolol analysis.
Example Protocol: Reversed-Phase HPLC (RP-HPLC) for Nadolol Assay
This protocol is a representative example for the determination of Nadolol in a pharmaceutical formulation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) or equivalent |
| Mobile Phase | 70% Methanol : 30% Phosphate buffer (pH 4.6) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 7 minutes |
Procedure:
-
Standard Preparation: Prepare a standard solution of Nadolol in the mobile phase at a concentration of 100 µg/mL from the stock solution.
-
Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Nadolol and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.
-
Analysis: Inject equal volumes of the standard and sample preparations into the chromatograph. Record the peak areas for the major peaks.
-
Calculation: Calculate the quantity, in mg, of Nadolol in the portion of tablets taken by the formula: Result = (Au / As) * Cs * D where Au is the peak area of Nadolol in the sample chromatogram, As is the peak area of Nadolol in the standard chromatogram, Cs is the concentration of the Nadolol reference standard (in mg/mL), and D is the dilution factor.
Method Validation Parameters
Any HPLC method utilizing Nadolol as a reference standard must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7]
Logical Relationship of Validation Parameters:
Caption: Key parameters for the validation of an HPLC method as per ICH guidelines.
Summary of Quantitative Data from Validated Methods:
The following table summarizes typical performance characteristics of validated RP-HPLC methods for Nadolol.
| Parameter | Typical Value/Range | Reference |
| Retention Time (Nadolol) | 1.757 - 4.6 min | [5][6] |
| Linearity Range | 8 - 500 µg/mL | [5][7] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.1 - 0.21 µg/mL | [5][7] |
| Limit of Quantification (LOQ) | 0.33 - 0.66 µg/mL | [5][7] |
| Accuracy (% Recovery) | 98.0 - 100.1% | [5][7] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | - No injection or incorrect injection volume- Detector not turned on or incorrect wavelength- Mobile phase composition incorrect | - Verify injection procedure and syringe- Check detector settings- Prepare fresh mobile phase |
| Broad peaks | - Column contamination or degradation- High injection volume or sample solvent mismatch- Low flow rate | - Wash or replace the column- Reduce injection volume or use mobile phase as sample solvent- Check pump and flow rate |
| Tailing peaks | - Silanol interactions with basic analyte- Column void or degradation- Incorrect mobile phase pH | - Use a base-deactivated column or add a competing base to the mobile phase- Replace the column- Adjust mobile phase pH |
| Shifting retention times | - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction or leaks | - Prepare mobile phase carefully and consistently- Use a column oven for temperature control- Inspect the HPLC system for leaks and service the pump |
Conclusion: Nadolol is a well-characterized compound that serves as a reliable reference standard for HPLC analysis in pharmaceutical quality control and research. Adherence to the protocols for solution preparation, storage, and the use of validated HPLC methods is essential for obtaining accurate and reproducible results. The information provided in these application notes is intended to guide researchers and analysts in the effective utilization of Nadolol as a reference standard. Method parameters should be optimized and validated for each specific application and laboratory setting.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. 纳多洛尔 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Beta-Adrenergic Receptor Binding Assay Using Nadolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine.[1][2] They play a significant role in cardiovascular and pulmonary functions, making them important drug targets.[3] Radioligand binding assays are the gold standard for quantifying β-adrenergic receptor density and characterizing the affinity of ligands for these receptors.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Nadolol, a non-selective β-adrenergic receptor antagonist, for β-adrenergic receptors.[5][6]
β-adrenergic receptors are subdivided into β1, β2, and β3 subtypes, all of which are coupled to the stimulatory G protein (Gs).[1][7] Activation of these receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] This signaling cascade ultimately results in various physiological responses.[7]
Beta-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for beta-adrenergic receptors begins with the binding of an agonist, which induces a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[9][10] The activated Gαs subunit then dissociates from the βγ-subunits and stimulates adenylyl cyclase to produce cAMP from ATP.[7][8] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[8][11]
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
This section details the necessary steps for performing a competitive binding assay to determine the inhibition constant (Ki) of Nadolol for β-adrenergic receptors. The protocol is divided into three main parts: membrane preparation, the binding assay, and data analysis.
I. Membrane Preparation from Cells Overexpressing β-Adrenergic Receptors
This protocol describes the isolation of membranes from cultured cells.[12][13]
Materials and Reagents:
-
Cells expressing the target β-adrenergic receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors), ice-cold
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice with 10-20 strokes of a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
II. Competitive Radioligand Binding Assay
This assay measures the ability of Nadolol to compete with a radiolabeled ligand for binding to the β-adrenergic receptors in the prepared membranes.[3][4]
Materials and Reagents:
-
Prepared cell membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP))
-
Nadolol stock solution
-
Non-specific binding control (e.g., Propranolol at a high concentration, such as 10 µM)
-
96-well microplates
-
Filter mats (GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of Nadolol in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Propranolol (10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of Nadolol dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nadolol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Nadolol that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) for Nadolol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The quantitative data from the competitive binding assay should be summarized for clear comparison.
| Compound | Radioligand Used (Concentration) | IC50 (nM) | Kd of Radioligand (nM) | Calculated Ki (nM) |
| Nadolol | [3H]-DHA (1 nM) | Example: 50 | Example: 1.5 | Example: 30 |
| Nadolol | [125I]-CYP (25 pM) | Example: 20 | Example: 30 pM | Example: 11 |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the beta-adrenergic receptor competitive binding assay.
Caption: Workflow for Beta-Adrenergic Receptor Binding Assay.
Conclusion
This application note provides a comprehensive protocol for conducting a beta-adrenergic receptor binding assay using Nadolol as the competing ligand. By following these detailed methodologies, researchers can accurately determine the binding affinity of Nadolol and other compounds to β-adrenergic receptors, which is essential for drug discovery and development in this area. Adherence to proper experimental technique and data analysis is critical for obtaining reliable and reproducible results.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Nadolol as a Control Compound in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective β-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2] Its well-characterized mechanism of action, acting as a competitive antagonist at both β1 and β2 adrenergic receptors, makes it an ideal control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of G-protein coupled receptors (GPCRs).[1] These receptors are a major target class for drug discovery, and robust, validated control compounds are essential for assay development, validation, and data interpretation. This document provides detailed application notes and protocols for the use of nadolol as a control in HTS assays, with a focus on cell-based functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) levels.
Mechanism of Action and Signaling Pathway
Nadolol exerts its effects by competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. These receptors are coupled to the stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce the second messenger cAMP. By blocking the receptor, nadolol prevents this signaling cascade, leading to a decrease in intracellular cAMP levels that would otherwise be elevated by an agonist.[3]
Below is a diagram illustrating the β-adrenergic signaling pathway and the inhibitory action of nadolol.
Data Presentation
Nadolol's utility as a control is underscored by its well-defined binding affinities for its target receptors. The following table summarizes key quantitative data for nadolol.
| Parameter | Receptor/Transporter | Value | Assay Type | Reference |
| pKi | Human β1-Adrenergic Receptor | 6.9 | Radioligand Binding | [4] |
| pKi | Human β2-Adrenergic Receptor | 8.6 | Radioligand Binding | [4] |
| pKi | Human β3-Adrenergic Receptor | 6.3 | Radioligand Binding | [4] |
| Km | Organic Anion Transporting Polypeptide 1A2 (OATP1A2) | 84 µM | Cell-based Uptake | [5] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow for a β-Adrenergic Receptor Antagonist
The following diagram outlines a typical HTS workflow for identifying antagonists of a β-adrenergic receptor, where nadolol would serve as a key control.
Protocol: Competitive ELISA-based cAMP Assay for β-Adrenergic Receptor Antagonists
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure intracellular cAMP levels in a 384-well plate format, suitable for HTS. Nadolol is used as a negative control for agonist-induced cAMP production.
Materials and Reagents:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the target β-adrenergic receptor (e.g., HEK293, CHO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Agonist: A known β-adrenergic receptor agonist (e.g., Isoproterenol).
-
Nadolol: As the control antagonist.
-
Test Compounds: Library of compounds to be screened.
-
cAMP Assay Kit: A commercial competitive ELISA-based cAMP assay kit (containing cAMP standards, HRP-conjugated cAMP, anti-cAMP antibody, wash buffers, substrate, and stop solution).[6][7][8]
-
Cell Lysis Buffer: As provided in the cAMP assay kit or a suitable alternative (e.g., 0.1 M HCl).[6]
-
384-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Multichannel pipettes and/or automated liquid handling system.
-
Plate reader: Capable of measuring the signal generated by the assay (e.g., absorbance, fluorescence, or luminescence).
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer (as recommended by the assay kit or a suitable buffer like HBSS with 20 mM HEPES) at a predetermined optimal cell density.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler or multichannel pipette, dispense the test compounds, nadolol (as a negative control), and a vehicle control (e.g., DMSO) into the wells of the 384-well plate.
-
For the primary screen, a single high concentration of test compounds is typically used (e.g., 10 µM).
-
For dose-response experiments, a serial dilution of the compounds and nadolol should be prepared. A typical concentration range for nadolol would be from 10⁻¹⁰ M to 10⁻⁵ M to determine its IC50.
-
-
Antagonist Incubation:
-
Add the prepared cell suspension to each well of the assay plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation:
-
Prepare the agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (EC80) in the absence of any antagonist.
-
Add the agonist solution to all wells except for the basal control wells (which receive only stimulation buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells by adding the cell lysis buffer to each well.
-
Follow the manufacturer's instructions for the competitive ELISA-based cAMP assay kit. This typically involves the following steps:
-
Addition of HRP-conjugated cAMP to all wells.
-
Addition of an anti-cAMP antibody to all wells.
-
Incubation to allow competition between the cellular cAMP and the HRP-conjugated cAMP for binding to the antibody.
-
Washing steps to remove unbound reagents.
-
Addition of the substrate to generate a signal.
-
Addition of a stop solution to terminate the reaction.[7][8]
-
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader at the appropriate wavelength.
-
The signal will be inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls (agonist-only wells as 0% inhibition and nadolol-treated wells as 100% inhibition).
-
For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality is monitored using the Z'-factor, calculated from the signals of the positive (agonist-only) and negative (nadolol) controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Conclusion
Nadolol is a valuable tool for researchers engaged in high-throughput screening for modulators of β-adrenergic receptors and other GPCRs that signal through the cAMP pathway. Its well-defined pharmacology, commercial availability, and consistent performance make it an excellent choice as a reference antagonist and a negative control. The protocols and data presented in these application notes provide a framework for the successful integration of nadolol into HTS workflows, contributing to the reliability and reproducibility of screening data and facilitating the discovery of novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β adrenergic receptor/cAMP/PKA signaling contributes to the intracellular Ca2+ release by tentacle extract from the jellyfish Cyanea capillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Assay Procedure for Competitive-ELISA [elabscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Generating a Nadolol Dose-Response Curve in Isolated Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its therapeutic effects are primarily mediated by blocking the action of catecholamines, like epinephrine (B1671497) and norepinephrine, on beta-adrenergic receptors in cardiac tissue.[1] This blockade leads to a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[1][2]
These application notes provide a detailed protocol for generating a dose-response curve for Nadolol in an isolated mammalian heart model using the Langendorff perfusion system. This ex vivo method allows for the precise characterization of the pharmacological effects of Nadolol on cardiac function, independent of systemic physiological variables.[3] The protocol outlines the procedure for assessing the inhibitory effect of Nadolol on the positive chronotropic and inotropic responses induced by the non-selective beta-agonist, isoproterenol (B85558).
Key Physiological Parameters
The following parameters are critical for assessing the cardiac effects of Nadolol:
-
Heart Rate (HR): A measure of the number of contractions per minute (beats per minute, BPM).
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic pressure and the end-diastolic pressure in the left ventricle, indicating the pressure generated by each heartbeat.
-
Maximum Rate of Pressure Development (dP/dt max): The peak rate of pressure increase during ventricular contraction, reflecting myocardial contractility.
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
The Krebs-Henseleit buffer is a physiological salt solution used to perfuse the isolated heart, mimicking the ionic composition of blood.
Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Protocol:
-
Dissolve all components except CaCl2 in distilled, deionized water.
-
Aerate the solution with 95% O2 / 5% CO2 for at least 20 minutes to achieve a physiological pH of 7.4.
-
Slowly add the CaCl2 while stirring to avoid precipitation.
-
Maintain the buffer at 37°C in a water bath.
Isolated Heart Preparation (Langendorff Method)
This protocol is described for a rat heart but can be adapted for other small mammals like guinea pigs.
Materials:
-
Male Wistar rat (250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Surgical instruments
Protocol:
-
Anesthetize the rat and administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.[4]
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).[4][5]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure stable heart rate, LVDP, and dP/dt max.[6]
Generating the Nadolol Dose-Response Curve
Protocol:
-
Baseline Recording: Record baseline cardiac parameters (HR, LVDP, dP/dt max) for 10-15 minutes after the equilibration period.
-
Isoproterenol Stimulation: Introduce a submaximal concentration of isoproterenol (e.g., 10 nM) into the perfusate to induce a stable, elevated level of cardiac activity. This provides a consistent level of beta-adrenergic stimulation against which the inhibitory effects of Nadolol can be measured.
-
Cumulative Nadolol Dosing: Once the isoproterenol-stimulated response is stable, introduce Nadolol into the perfusate in a cumulative, stepwise manner. Start with a low concentration (e.g., 1 nM) and increase it by a factor of 10 at regular intervals (e.g., every 10-15 minutes) until a maximal inhibitory effect is observed. A typical concentration range for Nadolol in such experiments would be 1 nM to 10 µM.[7][8]
-
Data Recording: Continuously record HR, LVDP, and dP/dt max throughout the experiment.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of Nadolol on isoproterenol-stimulated cardiac function.
Table 1: Effect of Nadolol on Heart Rate (HR) in Isoproterenol-Stimulated Isolated Rat Hearts
| Nadolol Concentration (M) | Heart Rate (BPM) | % Inhibition of Isoproterenol Response |
| Baseline | 280 ± 15 | N/A |
| Isoproterenol (10 nM) | 350 ± 20 | 0% |
| 1 x 10⁻⁹ | 335 ± 18 | 21.4% |
| 1 x 10⁻⁸ | 310 ± 16 | 57.1% |
| 1 x 10⁻⁷ | 290 ± 14 | 85.7% |
| 1 x 10⁻⁶ | 282 ± 15 | 97.1% |
| 1 x 10⁻⁵ | 280 ± 15 | 100% |
Table 2: Effect of Nadolol on Left Ventricular Developed Pressure (LVDP) in Isoproterenol-Stimulated Isolated Rat Hearts
| Nadolol Concentration (M) | LVDP (mmHg) | % Inhibition of Isoproterenol Response |
| Baseline | 85 ± 5 | N/A |
| Isoproterenol (10 nM) | 120 ± 8 | 0% |
| 1 x 10⁻⁹ | 112 ± 7 | 22.9% |
| 1 x 10⁻⁸ | 100 ± 6 | 57.1% |
| 1 x 10⁻⁷ | 90 ± 5 | 85.7% |
| 1 x 10⁻⁶ | 86 ± 5 | 97.1% |
| 1 x 10⁻⁵ | 85 ± 5 | 100% |
Table 3: Effect of Nadolol on dP/dt max in Isoproterenol-Stimulated Isolated Rat Hearts
| Nadolol Concentration (M) | dP/dt max (mmHg/s) | % Inhibition of Isoproterenol Response |
| Baseline | 2500 ± 150 | N/A |
| Isoproterenol (10 nM) | 3500 ± 200 | 0% |
| 1 x 10⁻⁹ | 3250 ± 180 | 25.0% |
| 1 x 10⁻⁸ | 2900 ± 160 | 60.0% |
| 1 x 10⁻⁷ | 2600 ± 150 | 90.0% |
| 1 x 10⁻⁶ | 2525 ± 150 | 97.5% |
| 1 x 10⁻⁵ | 2500 ± 150 | 100.0% |
Visualizations
Experimental Workflow
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. SutherlandandHearse [southalabama.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of nadolol on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Spontaneously Hypertensive Rat (SHR) Model and Nadolol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Spontaneously Hypertensive Rat (SHR) is a widely utilized inbred rat strain that serves as a classical model for human essential hypertension. Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs genetically predispose to the development of hypertension, typically beginning at 5-6 weeks of age and progressing to established hypertension by 10-15 weeks.[1][2][3][4] This model recapitulates many of the hallmark features of human hypertensive heart disease, including a time-dependent rise in arterial blood pressure, the development of left ventricular hypertrophy, and the potential for end-organ damage.[4][5]
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[6][7] Its primary mechanism of action involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors. Blockade of β1-receptors in the heart leads to a reduction in heart rate and cardiac output.[7] Antagonism of β2-receptors can influence vascular tone and inhibit the renin-angiotensin-aldosterone system (RAAS) by blocking receptors in the juxtaglomerular apparatus of the kidney.[7]
These application notes provide a comprehensive overview of the use of the SHR model to study the effects of Nadolol on hypertension and associated cardiovascular remodeling. Detailed protocols for key experimental procedures are included to facilitate study design and execution.
Data Presentation
Table 1: Hemodynamic and Cardiac Parameters in SHR and WKY Rats with and without Chronic Nadolol Treatment
| Parameter | WKY Control | WKY + Nadolol | SHR Control | SHR + Nadolol |
| Systolic Blood Pressure (mmHg) | ~120-130 | ~115-125 | ~180-200 | Moderately Reduced |
| Heart Rate (beats/min) | ~300-350 | Significantly Reduced | ~350-400 | Significantly Reduced |
| Cardiac Hypertrophy | Normal | Normal | Present | Not Prevented[2] |
| Heart Weight / Body Weight Ratio (mg/g) | ~2.5-3.0 | No significant change | ~3.5-4.5 | No significant change[2][4] |
| Left Ventricular Wall Thickness (mm) | Normal | Normal | Increased | No significant reduction[5] |
Note: Specific quantitative values for Nadolol's effect on SHR blood pressure and cardiac hypertrophy can vary based on the dose, duration of treatment, and specific experimental conditions. The data presented are representative values based on available literature. Chronic Nadolol treatment has been shown to cause some lowering of blood pressure in SHR rats but does not prevent the development of cardiac hypertrophy.[2]
Experimental Protocols
Animal Model and Nadolol Administration
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Nadolol Administration: Nadolol can be administered via oral gavage, in drinking water, or through osmotic mini-pumps. A typical oral gavage dose is in the range of 10-20 mg/kg/day. For administration in drinking water, the concentration is adjusted based on the average daily water consumption to achieve the target dose.[2]
Blood Pressure Measurement (Tail-Cuff Plethysmography)
This non-invasive method is suitable for repeated blood pressure measurements.
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for at least 3-5 days before the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Procedure:
-
Place the rat in a restrainer.
-
Warm the tail to 32-34°C using a warming chamber or an infrared lamp to detect the tail pulse.
-
Place the tail cuff and pulse sensor on the base of the tail.
-
Inflate and deflate the cuff automatically using the plethysmography system.
-
Record at least 5-7 successful measurements per session and average the values to obtain the systolic blood pressure and heart rate.
-
Conduct measurements at the same time of day to minimize diurnal variations.
-
Assessment of Cardiac Hypertrophy
-
Procedure:
-
At the end of the treatment period, record the final body weight of the rat.
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy and carefully excise the heart.
-
Remove the atria and great vessels.
-
Gently blot the ventricles on filter paper to remove excess blood and weigh them.
-
Calculate the heart weight to body weight ratio (mg/g).
-
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (1-2% in oxygen).
-
Procedure:
-
Shave the chest area and apply ultrasound gel.
-
Place the rat in a supine or left lateral position.
-
Using a high-frequency ultrasound system with a linear transducer (e.g., 12-15 MHz), obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and the interventricular septum (IVS) and posterior wall thickness (LVPW) at end-diastole.
-
Calculate the left ventricular mass and fractional shortening using the system's software.
-
Histological Analysis of Cardiac Tissue
-
Fixation: Immediately after excision, fix the heart tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Staining:
-
Stain with Harris's hematoxylin (B73222) for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin (B541160) for 1-3 minutes.
-
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Analysis: Examine the sections under a light microscope to assess cardiomyocyte size, organization, and any signs of pathology.
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Staining Protocol (Example):
-
Mordant in Bouin's solution overnight.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline (B41778) blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting: As described for H&E staining.
-
Analysis: Collagen fibers will be stained blue, nuclei will be black, and the myocardium will be red. Quantify the fibrotic area using image analysis software.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the rat beta-1 adrenergic receptor overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount.
-
Analysis: Assess the expression and localization of beta-1 adrenergic receptors in the cardiomyocytes.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Nadolol's mechanism of action on blood pressure regulation.
Caption: Experimental workflow for studying Nadolol in SHR rats.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory effect of Nadolol.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Influence of chronic nadolol treatment on blood pressure and vascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty-four-hour blood pressure profile and blood pressure variability in untreated hypertension and during antihypertensive treatment by once-a-day nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Therapeutic effect of the beta-adrenergic receptor blocker corgard (nadolol) and its effect on hemodynamics in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nadolol beta-blockade on blood pressure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of nadolol (SQ 11725), a beta-adrenergic antagonist lacking direct myocardial depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Nadolol on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its primary mechanism of action involves the competitive blockade of β1- and β2-adrenergic receptors, leading to negative chronotropic and inotropic effects.[3] These application notes provide a detailed overview of the in vitro electrophysiological effects of Nadolol on cardiac myocytes, summarizing key quantitative data and providing comprehensive experimental protocols for researchers.
Data Presentation
The following tables summarize the known quantitative effects of Nadolol on cardiac action potential parameters and ion channels based on available in vitro studies.
Table 1: Effects of Nadolol on Cardiac Action Potential Parameters
| Parameter | Species/Tissue | Concentration (µM) | Effect | Reference |
| Action Potential Amplitude | Rabbit Atrial & Ventricular Muscle | 14.5 | Significant Reduction | [4] |
| Maximum Rate of Depolarization (Vmax) | Rabbit Atrial & Ventricular Muscle | 14.5 | Significant Reduction | [4] |
| Action Potential Duration (APD) | Rabbit Atrial & Ventricular Muscle (Normoxia) | 4.84 | No significant change | [4] |
| Action Potential Duration (APD) | Rabbit Atrial Muscle (Simulated Ischemia) | 4.84 | Reduced the shortening of APD | [4] |
| Atrial Refractoriness | Human | 0.02 mg/kg (IV) | Increased by 10 msec | [5] |
| Atrioventricular (AV) Nodal Effective Refractory Period | Human | 0.01-0.02 mg/kg (IV) | Increased by a mean of 45 msec | [5] |
| Atrioventricular (AV) Nodal Functional Refractory Period | Human | 0.01-0.02 mg/kg (IV) | Increased by a mean of 21 msec | [5] |
| Atrioventricular (AV) Conduction Time (A-H interval) | Human | 0.02 mg/kg (IV) | Increased by 12 msec | [5] |
Table 2: Effects of Nadolol on Cardiac Ion Channels
| Ion Channel | Current | Species/Cell Line | Concentration | Effect | IC50 | Reference |
| Voltage-gated Sodium Channel (NaV1.5) | Peak INa | tsA201 cells | 10 µM | Mild tonic block (~20%) | Not Reported | Not Reported |
| Voltage-gated Sodium Channel (NaV1.5) | Late INa | tsA201 cells | 10 µM | No effect | Not Reported | Not Reported |
| Rapidly Activating Delayed Rectifier Potassium Channel (hERG) | IKr | - | - | Data not available | Not Reported | - |
| Slowly Activating Delayed Rectifier Potassium Channel (KCNQ1/KCNE1) | IKs | - | - | Data not available | Not Reported | - |
| L-type Calcium Channel (CaV1.2) | ICaL | - | - | Data not available | Not Reported | - |
Signaling Pathways
Nadolol, as a non-selective beta-blocker, primarily exerts its effects by antagonizing beta-adrenergic receptors. In cardiac myocytes, this leads to a downstream modulation of the cAMP-PKA signaling pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the in vitro electrophysiological effects of a compound like Nadolol.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic dissociation of adult ventricular myocytes from a rabbit heart for electrophysiological studies.
Materials:
-
Langendorff perfusion system
-
Perfusion buffer (Tyrode's solution)
-
Enzyme solution (e.g., collagenase type II and protease type XIV in perfusion buffer)
-
KB solution (storage solution)
-
Surgical instruments
Procedure:
-
Anesthetize the rabbit and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated, warmed (37°C) Tyrode's solution to wash out the blood.
-
Switch the perfusion to the enzyme solution and perfuse until the heart becomes flaccid.
-
Remove the heart from the apparatus, excise the ventricles, and mince the tissue in KB solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle and then resuspend them in fresh KB solution. The cells are now ready for electrophysiological recording.[6][7]
Protocol 2: Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol outlines the procedure for recording specific ion currents (e.g., IKr, IKs, ICaL) from isolated cardiomyocytes.[8][9][10]
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) and intracellular (pipette) solutions specific for the ion current of interest
-
Nadolol stock solution
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the appropriate extracellular solution.
-
Pull and fire-polish a borosilicate glass capillary to create a patch pipette with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Using the micromanipulator, carefully approach a single, healthy cardiomyocyte with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential and apply a specific voltage-clamp protocol to elicit the ion current of interest.
-
Record baseline currents and then perfuse the chamber with the extracellular solution containing the desired concentration of Nadolol.
-
Record the currents in the presence of Nadolol to determine its effect.
Protocol 3: Action Potential Recording
This protocol describes the recording of action potentials from isolated cardiomyocytes in the current-clamp mode.[5][11]
Materials:
-
Same as for whole-cell patch-clamp recording.
Procedure:
-
Achieve the whole-cell configuration as described in Protocol 2.
-
Switch the amplifier to the current-clamp mode.
-
Record the resting membrane potential.
-
Inject brief suprathreshold current pulses to elicit action potentials.
-
Record a series of baseline action potentials.
-
Perfuse the chamber with the extracellular solution containing Nadolol.
-
Record action potentials in the presence of Nadolol to analyze changes in parameters such as amplitude, duration, and upstroke velocity.
Protocol 4: Western Blot for PKA Substrate Phosphorylation
This protocol is used to assess the effect of Nadolol on the phosphorylation state of PKA substrates, providing insight into its impact on the beta-adrenergic signaling pathway.[12][13][14]
Materials:
-
Isolated cardiomyocytes
-
Nadolol
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLN, anti-total-PLN)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat isolated cardiomyocytes with Nadolol at various concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the change in phosphorylation.
Conclusion
Nadolol primarily exerts its cardiac electrophysiological effects through the blockade of beta-adrenergic receptors, leading to a reduction in the downstream cAMP-PKA signaling cascade. In vitro studies have demonstrated its ability to decrease action potential amplitude and the maximum rate of depolarization at higher concentrations, with minimal effect on action potential duration under normal conditions.[4] While its effects on specific ion channels such as IKr, IKs, and ICaL are not well-quantified in publicly available literature, its established clinical antiarrhythmic properties are thought to stem from its impact on AV nodal conduction and refractoriness.[5][15][16] The provided protocols offer a framework for further investigation into the detailed electrophysiological profile of Nadolol.
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The effects of nadolol on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute electrophysiologic effects of nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. ahajournals.org [ahajournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Anti-arrhythmic action of nadolol, a beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiologic effects, clinical efficacy and safety of intravenous and oral nadolol in refractory supraventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Nadolol in HEK293 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] In a research context, Human Embryonic Kidney 293 (HEK293) cells are a valuable in vitro model for studying the effects of compounds like Nadolol. HEK293 cells endogenously express β-adrenergic receptors, particularly the β2 subtype, making them a suitable system for investigating the molecular mechanisms of beta-blockers.[3]
These application notes provide a comprehensive protocol for the use of Nadolol in HEK293 cell culture experiments, including cell maintenance, drug preparation, experimental procedures, and data analysis.
Data Presentation
The following table summarizes key quantitative data for the application of Nadolol in HEK293 cell culture experiments.
| Parameter | Value | Source(s) |
| Cell Line | Human Embryonic Kidney (HEK) 293 | [3] |
| Receptor Expression | Endogenous β1 and β2-adrenergic receptors | [3] |
| Nadolol Stock Solution | 10 mM in DMSO | General Practice[4] |
| Effective Concentration Range | 10 nM - 10 µM | [5] |
| Acute Treatment Time | 5 minutes | [3] |
| Chronic Treatment Time | 24 hours | [3] |
| Key Downstream Assay | Cyclic AMP (cAMP) Measurement | [3] |
| Serum Starvation Period | 5 - 24 hours | [6][7] |
Experimental Protocols
HEK293 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging HEK293 cells to ensure healthy, viable cells for experimentation.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintenance: Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[8]
-
Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-3 days.[9]
-
Washing: Aspirate the culture medium and wash the cell monolayer once with sterile PBS.[10]
-
Detachment: Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[8]
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5 minutes.[8]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seeding: Seed the cells into new culture flasks or plates at the desired density. A common split ratio is 1:5 to 1:10.[11]
Preparation of Nadolol Solutions
This protocol details the preparation of a stock solution of Nadolol and its subsequent dilution to working concentrations.
Materials:
-
Nadolol powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (DMEM + 10% FBS + 1% P/S)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of Nadolol to prepare a 10 mM stock solution in DMSO. The molecular weight of Nadolol is 309.4 g/mol .
-
Dissolve the weighed Nadolol powder in the calculated volume of sterile DMSO. Ensure complete dissolution, using gentle vortexing if necessary.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM Nadolol stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest Nadolol concentration condition.
-
Serum Starvation Protocol
Serum starvation is often performed to reduce baseline signaling activity before drug treatment.
Materials:
-
HEK293 cells seeded in appropriate culture plates
-
Serum-free DMEM (DMEM + 1% Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Seed HEK293 cells in culture plates and allow them to attach and reach the desired confluency (typically 70-80%).
-
Washing: Gently aspirate the complete growth medium and wash the cells once with sterile PBS.
-
Starvation: Replace the PBS with serum-free DMEM.
-
Incubation: Incubate the cells in the serum-free medium for 5 to 24 hours in a humidified incubator at 37°C with 5% CO2.[6][7] The optimal starvation time may need to be determined empirically for specific experimental goals.
Nadolol Treatment of HEK293 Cells
This protocol describes the application of Nadolol to HEK293 cells.
Materials:
-
Serum-starved HEK293 cells in culture plates
-
Nadolol working solutions and vehicle control
Procedure:
-
Pre-treatment (Optional for Antagonist Studies): For experiments investigating Nadolol's antagonist effects, pre-incubate the cells with the desired concentrations of Nadolol for a specified time (e.g., 30 minutes) before adding an agonist.
-
Treatment: Remove the serum-free medium and add the prepared Nadolol working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as a cAMP measurement.
Cyclic AMP (cAMP) Measurement Assay (ELISA-based)
This protocol provides a general outline for measuring intracellular cAMP levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Nadolol-treated HEK293 cells in culture plates
-
cAMP ELISA kit (follow the manufacturer's specific instructions)
-
Cell lysis buffer (typically provided in the kit)
-
Microplate reader
Procedure:
-
Cell Lysis: After Nadolol treatment, lyse the cells according to the ELISA kit manufacturer's protocol to release intracellular cAMP.[12]
-
Assay Performance: Perform the competitive ELISA as per the kit's instructions. This typically involves adding the cell lysates and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Incubation and Washing: Incubate the plate to allow for competitive binding, followed by washing steps to remove unbound reagents.[12]
-
Substrate Addition: Add a substrate solution that reacts with the HRP to produce a colorimetric signal.[12]
-
Signal Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Data Analysis: Calculate the cAMP concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of cAMP.
Visualizations
Beta-Adrenergic Signaling Pathway and Nadolol's Mechanism of Action
Caption: Nadolol, a β-adrenergic antagonist, blocks agonist binding and subsequent cAMP production.
Experimental Workflow for Assessing Nadolol's Effect on HEK293 Cells
Caption: Workflow for studying Nadolol's effects on cAMP levels in HEK293 cells.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Basic Cell Culture Maintenance: Splitting Cells [protocols.io]
- 11. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 12. fn-test.com [fn-test.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nadolol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of Nadolol in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and patient safety. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Nadolol in plasma samples. The described protocol is validated according to FDA guidelines and is suitable for high-throughput analysis.
Method Overview
This method employs a liquid-liquid extraction (LLE) technique for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column. Quantification is achieved using an AB Sciex API-4000 triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A deuterated internal standard (Nadolol-D9) is used to ensure accuracy and precision. The method demonstrates excellent linearity, sensitivity, and reproducibility over a wide concentration range.
Experimental Protocols
Materials and Reagents
-
Standards: Nadolol reference standard, Nadolol-D9 (Internal Standard, IS).
-
Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (B129727) (HPLC Grade), Ethyl Acetate (B1210297) (AR Grade).
-
Reagents: Ammonium Formate (AR Grade), Formic Acid (AR Grade), Milli-Q or HPLC grade water.
-
Plasma: Drug-free human plasma.
Instrumentation
-
LC System: HPLC system with a binary pump, degasser, and autosampler (e.g., Agilent 1200 series or equivalent).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source (e.g., AB Sciex API-4000).
-
Analytical Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm).
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Nadolol and Nadolol-D9 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nadolol stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve (CC).
-
Internal Standard (IS) Working Solution: Dilute the Nadolol-D9 primary stock with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the Nadolol working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 6, 20, 100, 500, 1000, 2000, 3000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL Nadolol-D9) to each tube and vortex briefly.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase (20:80 v/v, 10 mM Ammonium Formate: Acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The operational parameters for the LC-MS/MS system are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Elution Mode | Isocratic |
| Composition | 20% A : 80% B |
| Injection Volume | 15 µL |
| Column Temperature | 30°C |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Source | TurboIonSpray |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | 8 psi |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Nadolol | 310.20 | 254.10 | 200 |
| Nadolol-D9 (IS) | 319.20 | 255.00 | 200 |
| Note: Compound-dependent parameters such as Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized by infusing a standard solution of each compound. |
Method Validation and Performance
The method was validated according to established regulatory guidelines for bioanalytical method validation. The key performance characteristics are summarized below.
Table 4: Calibration Curve and LLOQ
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 6 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%) | Within 80-120% |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 18 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 1500 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 2500 | < 15% | 85-115% | < 15% | 85-115% |
| (Note: Data represents typical acceptance criteria as per FDA guidelines. Actual results may vary slightly but should meet these standards.) |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
| Mean Extraction Recovery | ~100.6% |
| Matrix Effect | Minimal and compensated by the deuterated internal standard |
Table 7: Stability
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temp | Stable |
| Bench-Top Stability | 4 hours at room temperature | Stable |
| Autosampler Stability | 24 hours at 4°C | Stable |
| Long-Term Stability | -20°C for 30 days | Stable |
Visualizations
Caption: Experimental workflow for Nadolol quantification.
Caption: Logical relationships in method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient protocol for the quantitative determination of Nadolol in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction procedure ensures high accuracy and minimal matrix interference. The method meets all standard validation requirements and is well-suited for supporting clinical and preclinical pharmacokinetic studies.
Application Notes and Protocols for the Use of Nadolol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor blocking agent used in the management of hypertension and angina pectoris.[1] Accurate and precise analytical methods are crucial for the quantitative determination of Nadolol in bulk drug substance, pharmaceutical formulations, and biological matrices. This document provides detailed application notes and protocols for the use of Nadolol as a reference standard in the development and validation of various analytical methods, including UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters are presented in accordance with the International Council on Harmonisation (ICH) guidelines.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Nadolol, providing a comparative overview of their performance characteristics.
Table 1: UV-Spectrophotometry and Spectrofluorimetry
| Parameter | UV-Spectrophotometry | Spectrofluorimetry | Reference |
| Wavelength (λmax) | 267 nm | Excitation: 267 nm, Emission: 300 nm | [2][4] |
| Linearity Range | 20-60 µg/mL | 1-5 µg/mL | [4] |
| Correlation Coefficient (R²) | 0.998 | 0.993 | [4] |
| Limit of Detection (LOD) | 3.531 - 3.95 µg/mL | 0.45 - 0.90 µg/mL | [2][4] |
| Limit of Quantification (LOQ) | 10.70 - 11.99 µg/mL | 1.37 - 2.74 µg/mL | [2][4] |
| % Recovery | 100.37 ± 0.94% | 99.9 ± 0.59% | [2] |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Column | Enable C18 (250 mm × 4.6 mm, 5 µm) | Symmetry C18 (150mm x 4.6 mm, 5µm) | Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm) | [5][6][7] |
| Mobile Phase | Methanol:Acetonitrile:0.01M Sodium Dihydrogen Phosphate buffer pH 7.0 (60:15:25 v/v) | 70% Methanol : 30% Phosphate buffer pH 4.6 | Acetonitrile:10 mM Ammonium (B1175870) Formate (B1220265) (80:20 v/v) | [5][6][7] |
| Flow Rate | Not Specified | 1 mL/min | 0.5 mL/min | [6][7] |
| Detection Wavelength | 220 nm | 273 nm | MS/MS Detection | [5][6][7] |
| Retention Time | 4.6 min | 2.003 min | Not Specified | [5][6] |
| Linearity Range | 100-500 µg/mL | Not Specified | 6-3000 ng/mL | [7][8] |
| Correlation Coefficient (R²) | 0.999 | 0.999 | Not Specified | [8] |
| Limit of Detection (LOD) | 0.21 µg/mL | Not Specified | Not Specified | [5][8] |
| Limit of Quantification (LOQ) | 0.66 µg/mL | Not Specified | 6 ng/mL | [5][7][8] |
| % Recovery | 98.0 - 99.8% | Not Specified | 100.6% | [8][9] |
Experimental Protocols
Preparation of Nadolol Standard Stock Solution
-
Standard Selection: Use a well-characterized, high-purity Nadolol reference standard (e.g., USP Reference Standard).[10]
-
Weighing: Accurately weigh a suitable amount of Nadolol reference standard.
-
Dissolution: Dissolve the weighed standard in a suitable solvent (e.g., methanol, 0.1 N HCl) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[4][6]
-
Storage: Store the stock solution at the recommended temperature (e.g., -20°C for solids) to prevent degradation.[11] Prepare working solutions by diluting the stock solution just prior to use.[11]
Protocol 1: UV-Spectrophotometric Method
This protocol is suitable for the quantification of Nadolol in bulk and pharmaceutical dosage forms.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid.[4]
-
Preparation of Calibration Standards: Prepare a series of working standard solutions of Nadolol (e.g., 20, 30, 40, 50, 60 µg/mL) by diluting the stock solution with 0.1 N HCl.[4]
-
Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Nadolol is 267 nm.[2][4]
-
Calibration Curve: Measure the absorbance of each calibration standard at 267 nm using 0.1 N HCl as a blank. Plot a graph of absorbance versus concentration and determine the linearity and correlation coefficient.[4]
-
Sample Analysis: Prepare the sample solution by dissolving the formulation in 0.1 N HCl, filtering, and diluting to a concentration within the calibration range. Measure the absorbance and calculate the concentration using the regression equation from the calibration curve.
Protocol 2: RP-HPLC Method for Pharmaceutical Formulations
This method is suitable for the determination of Nadolol in tablets.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard: Prepare a working standard solution of Nadolol in the mobile phase.
-
Sample: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of Nadolol, dissolve it in the mobile phase, sonicate, and filter. Dilute the filtrate with the mobile phase to a suitable concentration.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Nadolol is expected to be approximately 2.003 minutes under these conditions.[6]
-
Calculation: Calculate the amount of Nadolol in the sample by comparing the peak area of the sample to the peak area of the standard.
Protocol 3: LC-MS/MS Method for Biological Samples
This protocol is suitable for the quantification of Nadolol in plasma.
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.[7][9]
-
Chromatographic and MS Conditions:
-
Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm).[7]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (80:20 v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 15 µL.[7]
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The transition for Nadolol is m/z 310.20 → 254.10.[7] Use a deuterated internal standard (e.g., Nadolol D9) with a transition of m/z 319.20 → 255.00.[7]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Alkalinize the sample with NaOH to ensure Nadolol is unionized.[12]
-
Add an extraction solvent (e.g., ethyl acetate (B1210297) or tert-butyl methyl ether).[7][12]
-
Vortex and centrifuge the mixture.[12]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[12]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[12]
-
-
Quantification: Construct a calibration curve using spiked plasma standards. Determine the concentration of Nadolol in the unknown samples by using the ratio of the peak area of the analyte to the peak area of the internal standard.
Visualizations
Caption: Analytical Method Development and Validation Workflow.
Caption: Quality Control Workflow for Nadolol Standard.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of analytical method and validation for Nadolol in pure and pharmaceutical formulations using UV-spectrophotometry and spectrofluorimetry using Hydrochloric acid | Journal of Global Pharma Technology [jgpt.co.in]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. heparin-cofactor-ii-precursor-fragment-homo-sapiens.com [heparin-cofactor-ii-precursor-fragment-homo-sapiens.com]
- 12. Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method -Analytical Science and Technology | Korea Science [koreascience.kr]
Application of Nadolol in Animal Models of Hypertension and Cardiac Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris.[1] Its mechanism of action involves the blockade of both beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][2] In the context of cardiovascular research, animal models of hypertension and cardiac hypertrophy are crucial for elucidating the pathophysiology of these conditions and for the preclinical evaluation of therapeutic agents like Nadolol. This document provides detailed application notes and protocols for the use of Nadolol in such models.
Data Presentation
The following tables summarize quantitative data on the effects of Nadolol in animal models of hypertension. While specific quantitative data from a single comprehensive study on Nadolol in spontaneously hypertensive rats (SHR) is limited in the public domain, the tables provide representative data based on available literature and typical outcomes observed with beta-blocker therapy in such models.
Table 1: Effect of Nadolol on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Percent Change |
| SHR Control | Vehicle | 8 weeks | ~180 | ~200 | +11% |
| SHR + Nadolol | 3 | 8 weeks | ~180 | ~170 | -5.5% |
| SHR + Nadolol | 10 | 8 weeks | ~180 | ~160 | -11% |
| WKY Control | Vehicle | 8 weeks | ~120 | ~125 | +4% |
Note: Data are representative estimates based on qualitative descriptions in the literature that Nadolol causes "some lowering of blood pressure" and suppresses the development of hypertension in immature SHR.[1][3] WKY (Wistar-Kyoto) rats are the normotensive control strain for SHR.
Table 2: Effect of Nadolol on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Heart Weight / Body Weight (mg/g) | Left Ventricular Weight / Body Weight (mg/g) |
| SHR Control | Vehicle | 28 weeks | ~4.5 | ~3.0 |
| SHR + Nadolol | Chronic | 28 weeks | ~4.2 | ~2.8 |
| WKY Control | Vehicle | 28 weeks | ~3.0 | ~2.0 |
Note: Data are representative estimates. Chronic Nadolol treatment has been reported to not fully prevent the development of cardiac hypertrophy in SHR, suggesting a modest effect.[3]
Experimental Protocols
Induction of Hypertension using L-NAME
This protocol describes the induction of hypertension in rats using Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
-
Animal cages
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Record baseline systolic blood pressure for all animals using a tail-cuff plethysmography system.
-
Prepare the L-NAME solution by dissolving it in drinking water at a concentration that will provide a daily dose of 40 mg/kg. The concentration will need to be adjusted based on the average daily water consumption of the rats.
-
Provide the L-NAME-containing drinking water to the experimental group for a period of 4-8 weeks. The control group should receive regular drinking water.
-
Monitor blood pressure weekly throughout the study.
-
At the end of the treatment period, animals can be used for further experiments or euthanized for tissue collection.
Administration of Nadolol
This protocol outlines the oral administration of Nadolol to hypertensive rats.
Materials:
-
Hypertensive rats (e.g., SHR or L-NAME-induced hypertensive rats)
-
Nadolol
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the Nadolol suspension in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Weigh each rat to determine the exact volume of the Nadolol suspension to be administered.
-
Administer the Nadolol suspension or vehicle to the respective groups once daily via oral gavage.
-
Continue the administration for the planned duration of the experiment (e.g., 4-8 weeks).
-
Monitor relevant physiological parameters such as blood pressure and heart rate at regular intervals.
Assessment of Cardiac Hypertrophy
This protocol describes the method for assessing cardiac hypertrophy at the end of the study.
Materials:
-
Euthanasia agent (e.g., CO2, anesthetic overdose)
-
Surgical scissors and forceps
-
Analytical balance
-
Phosphate-buffered saline (PBS)
Procedure:
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect and excise the heart.
-
Wash the heart in ice-cold PBS to remove any remaining blood.
-
Blot the heart dry and record the total heart weight.
-
Separate the atria from the ventricles. Dissect the right ventricular free wall from the left ventricle and septum.
-
Weigh the left ventricle (including the septum) and the right ventricle separately.
-
Calculate the heart weight to body weight ratio (HW/BW), left ventricular weight to body weight ratio (LVW/BW), and right ventricular weight to body weight ratio (RVW/BW) to assess the degree of cardiac hypertrophy.
Signaling Pathways and Visualizations
Nadolol, as a beta-adrenergic receptor antagonist, primarily exerts its effects by blocking the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. In the context of cardiac hypertrophy, this blockade inhibits downstream signaling pathways that are known to promote pathological heart growth.
Beta-Adrenergic Signaling Pathway Leading to Cardiac Hypertrophy
Sustained activation of beta-adrenergic receptors by catecholamines in conditions like hypertension leads to the activation of G-protein coupled receptors, which in turn triggers several downstream signaling cascades implicated in cardiac hypertrophy.
Caption: Beta-adrenergic signaling in cardiac hypertrophy.
Experimental Workflow for Evaluating Nadolol in a Hypertensive Animal Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of Nadolol in an animal model of hypertension and cardiac hypertrophy.
References
Application Notes and Protocols: Studying Nadolol's Effects on Cardiac Action Potentials in Isolated Tissues
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Its therapeutic effects are primarily mediated by blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] This blockade inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] In cardiac electrophysiology, Nadolol's antiarrhythmic properties stem from its ability to suppress sinus node automaticity and slow atrioventricular (AV) node conduction.[4][5]
These application notes provide detailed protocols for investigating the electrophysiological effects of Nadolol on cardiac action potentials using isolated cardiac tissue preparations. The methodologies described are intended for researchers, scientists, and drug development professionals aiming to characterize the direct effects of Nadolol on myocardial and Purkinje fiber action potential parameters.
Mechanism of Action: Beta-Adrenergic Signaling Blockade
Nadolol exerts its primary effect by competitively blocking β1-adrenergic receptors in the heart.[1][3] Under normal physiological conditions, stimulation of these receptors by catecholamines activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac function, including L-type calcium channels and phospholamban, resulting in increased heart rate and contractility.[7] Nadolol disrupts this pathway at the receptor level, preventing the downstream signaling responsible for sympathetic stimulation of the heart.[1]
Caption: Beta-adrenergic signaling pathway in a cardiomyocyte and its inhibition by Nadolol.
Experimental Protocols
The following protocols detail the necessary steps for preparing isolated cardiac tissues and recording action potentials to assess the effects of Nadolol.
Protocol 1: Isolation and Preparation of Cardiac Tissue
This protocol is adapted from standard methods for isolating mammalian cardiac tissue for electrophysiological studies.[8][9]
Materials:
-
Animal Model: New Zealand White rabbit (2-3 kg) or Dunkin-Hartley guinea pig (300-400g).
-
Anesthetic: Sodium pentobarbital (B6593769) (or other approved anesthetic).
-
Anticoagulant: Heparin.
-
Solutions:
-
Normal Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
High Potassium Cardioplegic Solution (in mM): 110 NaCl, 16 KCl, 1.2 MgCl₂, 1.2 KH₂PO₄, 10 Glucose, 25 NaHCO₃.
-
-
Equipment: Surgical instruments, Langendorff perfusion system (optional, for heart removal), dissecting microscope, tissue bath/organ bath with temperature control and aeration (95% O₂ / 5% CO₂).
Procedure:
-
Anesthesia and Heparinization: Anesthetize the animal according to approved institutional protocols. Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart. Immediately place the heart in ice-cold, oxygenated Tyrode's solution or cardioplegic solution to arrest contractions and wash out blood.
-
Tissue Dissection:
-
For Papillary Muscle or Ventricular Trabeculae: Open the right or left ventricle and carefully dissect a thin papillary muscle or trabecula.
-
For Purkinje Fibers: Isolate free-running Purkinje fibers from the ventricular endocardial surface.
-
For Atrial Muscle: Dissect a small, thin strip of atrial tissue.
-
-
Mounting: Mount the isolated tissue in a temperature-controlled tissue bath (37°C) superfused with oxygenated (95% O₂ / 5% CO₂) Tyrode's solution. One end of the preparation should be fixed, and the other attached to a force transducer if contractility is also being measured.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with continuous superfusion of Tyrode's solution. The tissue should be stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
Protocol 2: Microelectrode Recording of Action Potentials
Materials:
-
Glass Microelectrodes: Filled with 3 M KCl (tip resistance 10-30 MΩ).
-
Micromanipulator.
-
Microelectrode Amplifier.
-
Data Acquisition System: Digitizer and software for recording and analyzing action potentials.
-
Stimulator: To pace the tissue at a constant rate.
-
Nadolol Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in distilled water or DMSO) for serial dilution.
Procedure:
-
Cellular Impalement: Using the micromanipulator, carefully advance the glass microelectrode to impale a cell in the tissue preparation. A stable impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential (RMP).
-
Baseline Recording: Once a stable recording is achieved, record baseline action potentials for 15-20 minutes while the tissue is superfused with normal Tyrode's solution. The tissue should be continuously stimulated at a fixed cycle length (e.g., 1000 ms (B15284909) or 1 Hz).
-
Application of Nadolol: Switch the superfusion solution to one containing the desired concentration of Nadolol (e.g., 1 µM, 4.84 µM, 14.5 µM).[10] Administer each concentration for a period sufficient to reach steady-state effects (typically 20-30 minutes).
-
Recording with Nadolol: Record action potentials throughout the drug application period.
-
Washout: After testing the highest concentration, switch the superfusion back to the control Tyrode's solution to observe for reversal of effects (washout). Record for at least 30 minutes.
-
Data Analysis: Analyze the recorded action potentials to determine the following parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax or dV/dt_max)
-
Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)
-
Experimental Workflow
The logical flow of an experiment to test Nadolol's effects on isolated cardiac tissue is outlined below.
Caption: Workflow for electrophysiological assessment of Nadolol on isolated cardiac tissue.
Data Presentation
Quantitative data from experiments should be summarized to facilitate clear interpretation and comparison. The following table presents findings on Nadolol's effects from published literature.
| Parameter | Tissue Type | Species | Nadolol Concentration (µM) | Condition | Observed Effect | Reference |
| Action Potential Amplitude (APA) | Atrial & Ventricular Muscle | Rabbit | 4.84 | Normoxia | No significant effect | [10] |
| Atrial & Ventricular Muscle | Rabbit | 14.5 | Normoxia | Significant reduction | [10] | |
| Purkinje Cells | Rabbit | 1.61 - 4.84 | Normoxia | Small, non-dose-dependent reduction | [10] | |
| Max Rate of Depolarization (Vmax) | Atrial & Ventricular Muscle | Rabbit | 4.84 | Normoxia | No significant effect | [10] |
| Atrial & Ventricular Muscle | Rabbit | 14.5 | Normoxia | Significant reduction | [10] | |
| Action Potential Duration (APD) | Atrial, Ventricular, Purkinje | Rabbit | up to 14.5 | Normoxia | No change | [10] |
| Atrial Muscle | Rabbit | 4.84 | Simulated Ischemia* | Reduced the shortening of APD | [10] | |
| Sodium Channel Block (NaV1.5) | Heterologous Expression System | Human | N/A | N/A | No blocking effect observed | [11] |
*Simulated ischemia conditions: 8 mM KCl, 10 mM NaHCO₃, gassed with 20% O₂, pH 7.0.[10]
Summary of Expected Results
Based on existing data, Nadolol is expected to have minimal effects on cardiac action potential parameters in healthy, normoxic isolated tissues at therapeutic concentrations.[10] However, at higher concentrations (e.g., >10 µM), it may exhibit some "membrane stabilizing" or Class I antiarrhythmic-like actions, such as a reduction in APA and Vmax.[10] Notably, under conditions mimicking ischemia, Nadolol may exert a protective effect by attenuating the characteristic shortening of the action potential duration.[10] Unlike some other beta-blockers like propranolol, Nadolol does not appear to directly block cardiac sodium channels, indicating its electrophysiological effects are primarily mediated through beta-blockade and other potential mechanisms under specific pathological conditions.[11]
References
- 1. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nadolol - Wikipedia [en.wikipedia.org]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for rapid and parallel isolation of myocytes and non-myocytes from multiple mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of nadolol on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]
Application Note: Quantification of Nadolol Enantiomers in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic blocker used in the treatment of hypertension and angina pectoris. Its chemical structure contains three chiral centers, resulting in four stereoisomers. As stereoisomers can exhibit different pharmacological and toxicological properties, it is crucial to have a reliable method for their individual quantification in biological matrices. This application note provides a detailed protocol for the quantification of nadolol enantiomers in human plasma using a chiral High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The method is based on a liquid-liquid extraction (LLE) for sample preparation and a chiral stationary phase for the separation of the four enantiomers.
Experimental Protocols
1. Materials and Reagents
-
Nadolol enantiomer standards ((RSR)-, (SRS)-, (RRS)-, and (SSR)-nadolol)
-
Internal Standard (IS): N-isopropyl analogue of nadolol or desmethyl-nadolol
-
HPLC-grade n-hexane, ethanol, diethylamine, and trifluoroacetic acid
-
HPLC-grade methanol (B129727) and tetrahydrofuran
-
Tert-butyl methyl ether or dichloromethane (B109758)
-
1M Sodium hydroxide (B78521) (NaOH)
-
Human plasma (drug-free)
-
Purified water
2. Instrumentation and Chromatographic Conditions
A validated HPLC method for the determination of nadolol enantiomers in human plasma has been established using a coupled achiral-chiral system.[1] An alternative approach involves derivatization with a chiral reagent followed by reversed-phase HPLC.[2] The following conditions are based on the coupled-column approach which has shown effective separation and elimination of endogenous interferences.[1]
| Parameter | Specification |
| HPLC System | Coupled achiral-chiral HPLC system with column switching capability |
| Achiral Column | Phenomenex Luna Silica (B1680970) (250 x 4.6 mm, 5 µm) with a silica guard column |
| Chiral Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (88:12:0.4:0.23, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (Excitation: 230 nm, Emission: 330 nm)[3] |
| Injection Volume | 200 µL |
| Column Temperature | Ambient |
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol outlines the liquid-liquid extraction procedure for isolating nadolol enantiomers from human plasma.[1]
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the plasma by adding 0.5 mL of 1M NaOH and vortex for 30 seconds. This ensures that nadolol (pKa ~9.7) is in its unionized form for efficient extraction into an organic solvent.[1]
-
Add 9 mL of tert-butyl methyl ether to the tube.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the achiral mobile phase.
-
Inject 200 µL of the reconstituted sample into the HPLC system.
An alternative LLE method involves using dichloromethane as the extraction solvent.[3]
4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[1][4][5] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | A linear range of 6.25 to 100 ng/mL was established for each enantiomer.[1] Another method reported a lower limit of quantitation of 2.5 ng/mL for each isomer.[2] |
| Accuracy | Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ) | 90.50% - 105.27%[1] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | RSDs < 9.52%[1] |
| Selectivity | No significant interference at the retention times of the analytes and IS | The coupled achiral-chiral system effectively eliminated endogenous compound interference.[1] |
| Recovery | Consistent and reproducible | Extraction recoveries of individual enantiomers were approximately 70%.[3] |
| Stability | Analyte should be stable under various storage and processing conditions | Stability was established for four freeze-thaw cycles and in the autosampler at 5°C for at least 116 hours.[3] |
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Achiral Column | Phenomenex Luna Silica (250 x 4.6 mm, 5 µm) |
| Chiral Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (88:12:0.4:0.23, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (Fluorescence) | Excitation: 230 nm, Emission: 330 nm |
| Injection Volume | 200 µL |
Table 2: Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 6.25 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [2] |
| Accuracy | 90.50% - 105.27% | [1] |
| Precision (RSD) | < 9.52% | [1] |
| Extraction Recovery | ~70% | [3] |
Visualizations
Caption: Experimental workflow for nadolol enantiomer quantification.
Caption: Logical relationship of the analytical process.
References
- 1. Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. Simultaneous determination of nadolol enantiomers in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of nadolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Using Nadolol in Cardiovascular Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2] Its mechanism of action involves the competitive blockade of both β1 and β2-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[1][3] In the realm of cardiovascular research, understanding the cellular effects of Nadolol beyond its primary pharmacological actions is crucial. This includes its potential impact on cell viability and cytotoxicity in various cardiovascular cell types, such as cardiomyocytes, endothelial cells, and cardiac fibroblasts.
These application notes provide a comprehensive guide for utilizing Nadolol in cell viability and cytotoxicity assays. They are designed to assist researchers in designing and executing robust experiments to investigate the cellular effects of Nadolol in the context of cardiovascular research. The protocols provided herein are based on established methodologies for common assays and can be adapted for specific experimental needs.
Mechanism of Action of Nadolol
Nadolol is a synthetic, non-selective beta-adrenergic receptor antagonist that competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[3] β1-receptors are predominantly located in the heart, and their blockade by Nadolol results in a decrease in heart rate (negative chronotropy) and contractility (negative inotropy).[3] Blockade of β2-receptors in the bronchial and vascular musculature can lead to bronchoconstriction and vasoconstriction.[3] By inhibiting the effects of catecholamines (epinephrine and norepinephrine) on these receptors, Nadolol reduces myocardial oxygen demand, a key therapeutic effect in angina.[3]
Recent research has also suggested that beta-blockers may have effects on cell survival and apoptosis. For instance, some beta-blockers have been shown to induce apoptosis in certain cell types.[1] The signaling pathways downstream of beta-adrenergic receptor blockade can influence various cellular processes, including proliferation and programmed cell death. Understanding these pathways is essential for interpreting data from cell viability and cytotoxicity assays.
Data Presentation: Effects of Beta-Blockers on Cardiovascular Cell Viability and Cytotoxicity
While specific quantitative data for Nadolol's effects on cardiovascular cell viability and cytotoxicity is limited in publicly available literature, data from studies on other non-selective beta-blockers like propranolol (B1214883) and carvedilol (B1668590) can provide valuable insights. The following table summarizes representative data from such studies to guide experimental design. It is crucial to note that these are proxy data, and researchers should perform their own dose-response experiments for Nadolol in their specific cell system.
| Assay Type | Cell Line | Drug | Concentration Range | Incubation Time | Observed Effect | Reference |
| MTT Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Propranolol | 10 - 200 µg/mL | 24 hours | Dose-dependent decrease in cell viability (IC50: 82.277 µg/mL) | [4] |
| Apoptosis Assay (Annexin V) | Human Coronary Artery Endothelial Cells (HCAECs) | Carvedilol | 10 µM | 24 hours | Completely inhibited epinephrine-induced apoptosis | [5][6] |
| Apoptosis Assay (TUNEL) | Rat Cardiomyocytes | Isoproterenol (agonist) | 10 µM | 24 hours | Increased apoptosis | [7] |
| Caspase-3 Activity | Human Coronary Artery Endothelial Cells (HCAECs) | Carvedilol | 10 µM | 24 hours | Inhibited epinephrine-induced caspase-3 activation | [5][6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cardiovascular cells of interest (e.g., primary cardiomyocytes, HUVECs)
-
Complete cell culture medium
-
Nadolol (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Nadolol Treatment: Prepare serial dilutions of Nadolol in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Nadolol dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Nadolol) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cardiovascular cells of interest
-
Complete cell culture medium
-
Nadolol
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cardiovascular cells of interest
-
Complete cell culture medium
-
Nadolol
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with Nadolol as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Signaling pathway of Nadolol's action on a cardiomyocyte.
Caption: Workflow for evaluating Nadolol's cellular effects.
References
- 1. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclosporin-A reduced the cytotoxicity of propranolol in HUVECs via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Carvedilol prevents epinephrine-induced apoptosis in human coronary artery endothelial cells: modulation of Fas/Fas ligand and caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Investigating the Effects of Nadolol on Beta-2 Adrenergic Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist widely used in the clinical management of hypertension and angina pectoris.[1][2][3] Its therapeutic effects are primarily mediated by blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors (ARs), thereby inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[4][5] The β2-adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation in the bronchi and vasculature.[2][6][7]
Upon agonist stimulation, the β2AR classically couples to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[8][9][10] Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[8] Beyond this canonical pathway, β2AR can also signal through Gs-independent mechanisms, notably involving G protein-coupled receptor kinases (GRKs) and β-arrestins.[8][9] GRK-mediated phosphorylation of the activated receptor promotes the recruitment of β-arrestin, which uncouples the receptor from Gs (desensitization) and can initiate a distinct wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) cascade.[8][11]
Some ligands, known as "biased agonists," can preferentially activate one pathway over the other. Conversely, antagonists like Nadolol may exhibit "inverse agonism," reducing the basal or constitutive activity of the receptor.[12][13] Studies have indicated that Nadolol acts as an inverse agonist at the β2AR for both G protein-mediated and β-arrestin-mediated pathways.[13]
These application notes provide a comprehensive set of protocols to characterize the pharmacological effects of Nadolol on β2AR signaling in vitro using recombinant cell lines. The described assays will enable researchers to determine Nadolol's binding affinity, its effect on the canonical Gs-cAMP pathway, and its influence on the non-canonical β-arrestin-ERK pathway.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human β2-adrenergic receptor (e.g., Innoprot, HiTSeeker β-2 adrenergic receptor Cell Line).[7]
-
Chemicals:
-
Nadolol (e.g., MedChemExpress).[14]
-
Isoproterenol (B85558) hydrochloride (non-selective β-AR agonist).
-
Propranolol (B1214883) hydrochloride (non-selective β-AR antagonist).
-
Forskolin (direct adenylyl cyclase activator).
-
-
Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS.
-
Radioligand Binding Assay:
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or other suitable β2AR antagonist radioligand.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and 96-well filter plates.
-
-
cAMP Assay:
-
ERK1/2 Phosphorylation Assay:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42), Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Experimental Workflow
The overall workflow for investigating Nadolol's effects on β2AR signaling involves culturing the receptor-expressing cells, followed by parallel assays to assess receptor binding, cAMP modulation, and downstream ERK signaling.
Caption: Overall experimental workflow for characterizing Nadolol.
General Cell Culture Protocol
-
Maintain Cells: Culture HEK-293 cells stably expressing β2AR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seed for Assays: Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium. Count cells and seed into appropriate assay plates (e.g., 96-well plates) at a predetermined optimal density. Allow cells to adhere overnight before starting experiments.
Protocol: Radioligand Binding Assay
This protocol determines the affinity of Nadolol for the β2AR by measuring its ability to compete with a fixed concentration of a radiolabeled antagonist.[17][18]
5.1 Membrane Preparation (Optional, can be performed on whole cells)
-
Grow cells to confluency, wash with ice-cold PBS, and scrape into a homogenization buffer.
-
Homogenize the cells and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
5.2 Competitive Binding Assay
-
To each well of a 96-well plate, add:
-
Binding Buffer.
-
Cell membranes (e.g., 10-20 µg protein) or whole cells.
-
A fixed concentration of [³H]-DHA (typically near its Kd value).
-
Increasing concentrations of unlabeled Nadolol (or other competitor).
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled antagonist like propranolol (e.g., 10 µM).
-
For total binding (TB) wells, add only the radioligand and membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filter plates using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
5.3 Data Analysis and Presentation
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Nadolol.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Representative Data for Binding Affinity of Nadolol at the β2AR
| Compound | Radioligand Used | IC50 (nM) | Ki (nM) |
| Nadolol | [³H]-DHA | 15.5 | 8.2 |
| Propranolol | [³H]-DHA | 5.2 | 2.7 |
Protocol: cAMP Accumulation Assay
This assay measures Nadolol's ability to inhibit agonist-stimulated cAMP production, characterizing it as an antagonist or inverse agonist.[16][19]
Caption: β2AR signaling pathways and the inhibitory action of Nadolol.
6.1 Antagonist Mode Assay
-
Seed HEK-293-β2AR cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells gently with serum-free medium or assay buffer.
-
Pre-incubate cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of Nadolol to the wells and incubate for 15-20 minutes.
-
Stimulate the cells by adding a fixed concentration of the agonist isoproterenol (typically the EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., measure luminescence or fluorescence).
6.2 Data Analysis and Presentation
-
Generate a standard curve if required by the kit.
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal isoproterenol-stimulated level as 100%.
-
Plot the percent inhibition against the log concentration of Nadolol and fit the curve using non-linear regression to determine the IC50.
-
To test for inverse agonism, perform the assay by adding only Nadolol (without isoproterenol) and compare the cAMP levels to the basal (no treatment) condition. A significant decrease below basal indicates inverse agonism.
Table 2: Representative Data for Nadolol's Effect on cAMP Production
| Treatment Condition | Parameter | Value (nM) |
| Isoproterenol (Agonist) | EC50 | 1.2 |
| Nadolol vs. Isoproterenol (Antagonist) | IC50 | 18.3 |
| Nadolol alone (Inverse Agonist) | % Basal Activity | -25% |
Protocol: ERK1/2 Phosphorylation Assay
This assay assesses Nadolol's effect on the β-arrestin-mediated signaling pathway by measuring the phosphorylation of ERK1/2.[11][20]
7.1 Cell Treatment and Lysis
-
Seed HEK-293-β2AR cells in a 6-well or 12-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK activity.
-
Pre-treat cells with the desired concentration of Nadolol or vehicle for 20 minutes.
-
Stimulate the cells with isoproterenol (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). A time course is crucial as ERK activation is often transient.[11]
-
Terminate the stimulation by washing the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant. Determine the protein concentration.
7.2 Western Blotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total-ERK1/2.[11]
7.3 Data Analysis and Presentation
-
Quantify the band intensities for p-ERK and total-ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total-ERK for each sample to normalize the data.
-
Express the results as a fold change relative to the untreated control at time zero.
-
Plot the fold change in p-ERK/total-ERK ratio against time for each treatment condition.
Table 3: Representative Data for Nadolol's Effect on ERK1/2 Phosphorylation
| Treatment (at 5 min) | p-ERK / Total-ERK Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Isoproterenol (100 nM) | 4.5 |
| Nadolol (1 µM) | 0.8 |
| Nadolol + Isoproterenol | 1.2 |
Interpretation of Results
-
Binding Assay: The Ki value from the radioligand binding assay provides a quantitative measure of Nadolol's affinity for the β2AR. A lower Ki indicates higher affinity.
-
cAMP Assay: If Nadolol inhibits isoproterenol-stimulated cAMP production, it confirms its antagonist activity at the Gs pathway. If Nadolol alone reduces cAMP levels below the basal state, it demonstrates inverse agonist properties.[13]
-
ERK Phosphorylation Assay: The effect of Nadolol on agonist-induced ERK phosphorylation reveals its role in the β-arrestin pathway. Inhibition of the agonist response suggests antagonism. A reduction in basal ERK phosphorylation would be consistent with inverse agonism on this pathway.[13]
By combining the results from these three assays, researchers can build a detailed pharmacological profile of Nadolol's interaction with the β2-adrenergic receptor, confirming its non-selective antagonist/inverse agonist properties across both canonical and non-canonical signaling cascades. This comprehensive approach is essential for drug development and for understanding the molecular mechanisms underlying the therapeutic and potential side effects of beta-blockers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Nadolol used for? [synapse.patsnap.com]
- 3. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Nadolol - Wikipedia [en.wikipedia.org]
- 7. innoprot.com [innoprot.com]
- 8. ClinPGx [clinpgx.org]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand bias prevents class equality among beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP-Glo™ Assay Protocol [promega.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. innoprot.com [innoprot.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Nadolol in physiological buffer solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nadolol in physiological buffer solutions for experimental purposes. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is Nadolol in aqueous solutions for my experiments?
A1: Nadolol is generally stable in aqueous solutions. Studies have shown that in an extemporaneously compounded oral suspension using a vehicle called "Oral Mix," Nadolol at a concentration of 10 mg/mL remained within 3.5% of its initial concentration for up to 91 days when stored at both 4°C (39°F) and 25°C (77°F) in various types of bottles. Another study demonstrated that Nadolol powder diluted with lactose (B1674315) or lactofermin tablets was stable for at least 4 weeks at ambient temperature, with more than 90% of the initial concentration remaining.
However, the stability of Nadolol can be influenced by the specific buffer composition, pH, and temperature of your experimental setup. For precise experimental work, it is advisable to prepare fresh solutions or conduct a stability assessment under your specific conditions.
Q2: What are the optimal storage conditions for Nadolol stock solutions?
A2: Based on available data, storing Nadolol solutions at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability. For short-term storage (up to a few days) for ongoing experiments, room temperature (25°C) is also acceptable, as significant degradation is not observed over this period in prepared suspensions. Stock solutions should be protected from light to minimize the risk of photodegradation.
Q3: How does pH affect the stability of Nadolol in my physiological buffer?
A3: Nadolol is susceptible to both acidic and alkaline hydrolysis under forced degradation conditions. While specific degradation kinetics in various physiological buffers at different pH values are not extensively documented, a study on a Nadolol prodrug indicated that hydrolysis is more likely to be base-catalyzed within the neutral pH range (6.8 to 8.2). Therefore, it is crucial to control the pH of your buffer solution throughout your experiment. For experiments requiring physiological pH, a well-buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.0 to 7.4 is recommended.
Q4: Can I use Nadolol in my cell culture experiments? What about its stability in cell culture media?
A4: Yes, Nadolol can be used in cell culture experiments. However, the complex composition of cell culture media, which often contains salts, amino acids, vitamins, and serum, can potentially affect the stability of the compound. It is best practice to determine the stability of Nadolol in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general approach involves incubating the drug in the medium for the duration of the experiment, followed by analysis of the drug concentration to check for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Nadolol in the experimental buffer. | 1. Prepare fresh Nadolol solutions for each experiment.2. Verify the pH of your buffer solution before adding Nadolol.3. Perform a stability check of Nadolol under your specific experimental conditions (temperature, buffer, duration) using the HPLC protocol provided below. |
| Precipitation of Nadolol in the buffer | Low solubility of Nadolol in the prepared solution. | 1. Ensure the concentration of Nadolol does not exceed its solubility in the chosen buffer.2. Consider using a co-solvent (e.g., a small percentage of DMSO) to aid dissolution before diluting to the final concentration in the physiological buffer. Always check for co-solvent effects in your experimental model. |
| Loss of drug activity over time | Chemical degradation of Nadolol. | 1. Store stock solutions at 2-8°C and protect them from light.2. Avoid prolonged exposure of working solutions to high temperatures or extreme pH values. |
Quantitative Data on Nadolol Stability
The following table summarizes the available quantitative data on Nadolol stability from published studies.
| Formulation/Vehicle | Concentration | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| Oral Mix Suspension | 10 mg/mL | 4°C (39°F) | Amber Glass, PET, PVC bottles | 91 days | >98% | |
| Oral Mix Suspension | 10 mg/mL | 25°C (77°F) | Amber Glass, PET, PVC bottles | 91 days | >99% | |
| Oral Mix Suspension | 10 mg/mL | 25°C (77°F) | Polypropylene oral syringes | 91 days | ~94% | |
| Powder with Lactose | Not specified | Ambient | Paper packets | 28 days | >90% | |
| Powder with Lactofermin | Not specified | Ambient | Paper packets | 28 days | >90% |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Nadolol Quantification
This method is adapted from a validated stability-indicating assay and can be used to determine the concentration of Nadolol in your experimental solutions.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Orthophosphoric acid or Sodium hydroxide (B78521) to adjust pH
-
Nadolol reference standard
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and 0.01 M sodium dihydrogen phosphate buffer (pH adjusted to 7.0) in a ratio of 60:15:25 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of Nadolol reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: At specified time points during your experiment, collect aliquots of your Nadolol-containing buffer solution. Dilute the samples with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Acetonitrile:0.01 M Sodium Dihydrogen Phosphate buffer pH 7.0 (60:15:25)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the prepared samples into the HPLC system. Record the peak area of Nadolol.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the Nadolol standards. Determine the concentration of Nadolol in your samples by interpolating their peak areas from the calibration curve. The retention time for Nadolol is expected to be around 4.6 minutes.
Visualizations
Signaling Pathway of Nadolol
Optimizing Nadolol Concentration for Effective In Vitro Receptor Blockade: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nadolol for in vitro beta-adrenergic receptor blockade experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nadolol?
A1: Nadolol is a non-selective beta-adrenergic receptor antagonist. This means it competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors from binding to their natural ligands, such as epinephrine (B1671497) and norepinephrine. By blocking these receptors, Nadolol inhibits the downstream signaling pathways, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][2][3]
Q2: What is a typical effective concentration range for Nadolol in in vitro experiments?
A2: The effective concentration of Nadolol in vitro will vary depending on the specific cell type, receptor expression levels, and the assay being performed. However, based on available binding affinity (Ki) and functional inhibition (IC50) data, concentrations ranging from nanomolar (nM) to low micromolar (µM) are typically effective for achieving significant receptor blockade. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is Nadolol selective for a particular beta-adrenergic receptor subtype?
A3: No, Nadolol is considered a non-selective beta-blocker, meaning it has a similar affinity for both β1- and β2-adrenergic receptors.[3][4]
Q4: What are the key in vitro assays to determine Nadolol's effectiveness?
A4: The two primary in vitro assays to characterize the effectiveness of Nadolol are:
-
Radioligand Binding Assays: These assays directly measure the affinity (Ki) of Nadolol for the beta-adrenergic receptors by competing with a radiolabeled ligand.
-
Functional Assays (e.g., cAMP Assays): These assays measure the functional consequence of receptor blockade by quantifying the inhibition of agonist-stimulated cAMP production (IC50).
Quantitative Data: Nadolol Binding Affinity and Functional Potency
Table 1: Nadolol Binding Affinity (Ki) for Beta-Adrenergic Receptors
| Receptor Subtype | Cell Type/Tissue | Radioligand | Ki (nM) | pKi | Reference |
| β1-Adrenergic | Ferret Ventricular Myocardium | (-)-[125I]-Cyanopindolol | - | 8.4 | |
| β2-Adrenergic | - | - | - | - | Data not readily available in searched literature |
Table 2: Nadolol Functional Potency (IC50/pKB) for Beta-Adrenergic Receptors
| Receptor Subtype | Assay Type | Agonist | IC50 (nM) | pKB | Reference |
| β1-Adrenergic | Inotropic Effect | (-)-Isoprenaline | - | 8.9 | |
| β1-Adrenergic | Inotropic Effect | CGP12177 | - | 7.3 |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB), which is conceptually similar to pKi.
Experimental Protocols & Workflows
Radioligand Competition Binding Assay Workflow```dot
Caption: Workflow for a cAMP functional assay.
Detailed Protocol: cAMP Functional Assay
This protocol is for determining the functional potency (IC50) of Nadolol in inhibiting agonist-induced cAMP production in CHO cells expressing β1- or β2-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1- or β2-adrenergic receptors
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Nadolol
-
β-adrenergic agonist: Isoproterenol
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates suitable for the chosen detection method
Procedure:
-
Cell Seeding: Seed the CHO cells in the appropriate microplate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Nadolol in Stimulation Buffer. Also, prepare the Isoproterenol solution in Stimulation Buffer at a concentration that will give a submaximal response (EC80), which should be determined in a prior agonist dose-response experiment.
-
Antagonist Incubation: On the day of the assay, remove the culture medium and wash the cells once with Stimulation Buffer. Add the Nadolol dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the EC80 concentration of Isoproterenol to all wells (except for the basal control wells, which receive only Stimulation Buffer). Incubate for 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Following the agonist stimulation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve if required by the kit.
-
Calculate the percentage of inhibition of the Isoproterenol response for each Nadolol concentration.
-
Plot the percentage of inhibition against the logarithm of the Nadolol concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to determine the IC50 value of Nadolol.
-
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified beta-adrenergic receptor signaling pathway.
Troubleshooting Guides
Radioligand Binding Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Non-specific Binding (>50% of total) | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kd. |
| Insufficient washing. | Increase the number of washes or the volume of the wash buffer. | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak filters in 0.5% PEI. Consider adding 0.1% BSA to the wash buffer. | |
| Low Specific Binding Signal | Insufficient receptor density in the membrane preparation. | Increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity. | |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time. | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure accurate and consistent pipetting, especially of the viscous membrane suspension. Mix membranes well before each aspiration. |
| Incomplete filtration or uneven washing. | Ensure the filtration apparatus is working correctly and that all wells are washed consistently. |
cAMP Functional Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Agonist Response | Low receptor expression in cells. | Use a higher passage of cells with known good receptor expression or re-transfect. |
| Agonist is degraded. | Prepare fresh agonist dilutions for each experiment. | |
| High phosphodiesterase (PDE) activity. | Ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation buffer. | |
| Cells are unhealthy or over-confluent. | Use cells at 80-90% confluency and ensure they are healthy. | |
| High Basal cAMP Levels | Cells are stressed or over-stimulated. | Handle cells gently and avoid prolonged exposure to room temperature. Reduce cell seeding density. |
| Contamination of cell culture. | Check for and eliminate any potential contamination. | |
| High Variability Between Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful plating technique. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. | |
| Inconsistent incubation times. | Standardize all incubation steps precisely. |
References
- 1. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nadolol and Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Nadolol (B74898) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does Nadolol have intrinsic fluorescence that could interfere with my assay?
Based on available data, Nadolol's intrinsic fluorescence is generally considered to be weak. Methods for the fluorometric determination of Nadolol in biological samples necessitate a chemical derivatization step to produce a fluorescent compound.[1][2] This indicates that under typical excitation wavelengths used in many fluorescence-based assays, Nadolol itself is not expected to be a significant source of autofluorescence.
However, it is always best practice to test for potential autofluorescence from any compound being screened.
Q2: Could Nadolol quench the signal from my fluorescent dye?
Currently, there is no direct published evidence to suggest that Nadolol acts as a universal quencher for common fluorophores used in biological assays. Quenching is a phenomenon where a compound reduces the fluorescence intensity of a fluorophore.[3] While some beta-blockers have been shown to interact with fluorescent probes in specific contexts, this is not a generalized characteristic of the entire drug class.[4] To determine if Nadolol is quenching your specific dye, a quenching control experiment is recommended.
Q3: Are there specific types of fluorescence assays that are more susceptible to interference by compounds like Nadolol?
Assays that are particularly sensitive to interference include those with low signal intensity or those using UV-range fluorophores where more compounds tend to absorb light.[5] Homogeneous assays like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can also be susceptible to compound interference.[6][7] However, FP assays are often less sensitive to certain types of interference, such as inner filter effects, compared to intensity-based assays.[6]
Q4: What is the primary mechanism of action of Nadolol that I should be aware of when designing my experiment?
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[8][9] Its primary effect is the inhibition of the signaling cascade initiated by catecholamines like epinephrine. This primarily involves the modulation of the cyclic AMP (cAMP) signaling pathway.[10][11] Chronic exposure to Nadolol has been shown to upregulate the expression of β2-adrenergic receptors and Gαs, potentially leading to an increase in cellular cAMP levels.[10]
Troubleshooting Guide
If you suspect Nadolol is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Step 1: Identify the Nature of the Potential Interference
The two most common forms of compound interference are autofluorescence and fluorescence quenching.[3]
-
Autofluorescence: The compound itself fluoresces at the same wavelength as your probe.
-
Quenching: The compound reduces the fluorescence signal of your probe.
Step 2: Perform Control Experiments
The following table outlines key control experiments to diagnose interference.
| Control Experiment | Purpose | Expected Outcome if Nadolol Interferes |
| Nadolol Only | To test for autofluorescence. | An increase in fluorescence signal in the absence of your fluorescent probe. |
| Fluorescent Probe + Nadolol | To test for quenching. | A decrease in the fluorescence signal of your probe compared to the probe alone. |
| Assay Buffer + Nadolol | To check for effects on the buffer itself. | Changes in background fluorescence. |
| "No Enzyme/Cell" Control | To assess non-specific effects. | Signal changes in the absence of the biological target. |
Experimental Protocols
Protocol 1: Testing for Autofluorescence
-
Prepare a dilution series of Nadolol in your assay buffer.
-
Dispense the Nadolol dilutions into the wells of your microplate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Analysis: A significant increase in signal that correlates with Nadolol concentration suggests autofluorescence.
Protocol 2: Testing for Fluorescence Quenching
-
Prepare a solution of your fluorescent probe at the concentration used in your assay.
-
Prepare a dilution series of Nadolol.
-
Mix the fluorescent probe solution with the Nadolol dilutions.
-
Incubate for the same duration as your main assay.
-
Read the fluorescence intensity.
-
Analysis: A dose-dependent decrease in the fluorescence signal in the presence of Nadolol indicates quenching.[4]
Step 3: Mitigation Strategies
If interference is confirmed, consider the following strategies:
| Mitigation Strategy | Description |
| Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of Nadolol. Red-shifted dyes are often less prone to interference.[5] |
| Use a Different Assay Format | If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength. |
| Implement a Counter-Screen | Run a separate assay to identify and flag compounds that exhibit autofluorescence or quenching.[3] |
| Kinetic vs. Endpoint Reading | For enzyme assays, a kinetic read (measuring the rate of change in fluorescence) can sometimes mitigate the effect of a constant background signal from an autofluorescent compound.[3] |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Potential Interference
Caption: A flowchart for troubleshooting potential Nadolol interference.
Nadolol's Effect on the β-Adrenergic Receptor Signaling Pathway
Nadolol, as a non-selective beta-blocker, primarily impacts the cAMP signaling pathway. Understanding this pathway is crucial when designing assays where Nadolol might be an experimental compound.
Caption: Nadolol blocks the β-adrenergic receptor, inhibiting the cAMP pathway.
References
- 1. Fluorometric determination of nadolol in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nadolol enantiomers in human plasma by high-performance liquid chromatography using fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nadolol - Wikipedia [en.wikipedia.org]
- 10. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Unexpected off-target effects of Nadolol in animal research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of Nadolol observed in animal research models.
Cardiovascular System Off-Target Effects
FAQs & Troubleshooting
Q1: We are observing an unexpected upregulation of β-adrenergic receptors in our neuronal cell culture model after chronic Nadolol exposure. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect. Chronic exposure to Nadolol in mouse cerebral cortical neurons has been shown to upregulate both β1- and β2-adrenergic receptors.[1] Unexpectedly, the upregulation of β1-adrenergic receptors is not a direct consequence of β-receptor blockade alone. Instead, it is mediated through an off-target activation of α1-adrenergic receptors, which initiates a downstream signaling cascade involving Protein Kinase C (PKC).[1] This leads to the stabilization of β1-adrenergic receptor mRNA and subsequent receptor upregulation.[1]
Troubleshooting:
-
Confirm the specificity of the effect: To determine if the β1-receptor upregulation is mediated by the α1-adrenergic pathway in your model, you can co-administer an α1-adrenergic antagonist like Prazosin with Nadolol. This should inhibit the Nadolol-induced upregulation of β1-receptors.[1]
-
Investigate downstream signaling: Assess the phosphorylation status of PKCα. An increase in phosphorylated PKCα following Nadolol treatment would support the involvement of this pathway.[1]
Q2: Our electrophysiology data shows a slight inhibition of sodium currents after applying Nadolol, which we did not anticipate. Is this a known phenomenon?
A2: Yes, Nadolol has been shown to have a mild blocking effect on the cardiac sodium channel Nav1.5.[2][3] Unlike other beta-blockers such as Propranolol, this effect is not use-dependent.[2] Nadolol produces a hyperpolarizing shift in the voltage-dependence of both activation and steady-state inactivation of Nav1.5 channels, which contributes to this mild inhibitory effect.[2]
Troubleshooting:
-
Quantify the block: In whole-cell patch-clamp recordings, the tonic block of peak sodium current by Nadolol is approximately 20%.[2][3] Compare your results to this documented level of inhibition.
-
Assess use-dependency: To confirm the lack of use-dependent block, apply a train of depolarizing pulses and measure the peak sodium current at each pulse. With Nadolol, you should not observe a progressive decrease in current amplitude across the pulse train.[2]
Quantitative Data: Nadolol Effects on Nav1.5 Sodium Channels
| Parameter | Vehicle | Nadolol | Propranolol | Metoprolol |
| Tonic Block of Peak INa | 0% | ~20% | ~43% | No significant block |
| Effect on Late INa | None | No effect | Reduction | No effect |
| Voltage-dependence of Activation | Baseline | Hyperpolarizing shift | Hyperpolarizing shift | Hyperpolarizing shift |
| Voltage-dependence of Inactivation | Baseline | Hyperpolarizing shift | Hyperpolarizing shift | No effect |
| Data synthesized from studies on wild-type or mutant cardiac sodium channels (Nav1.5) co-expressed with the β1 subunit in tsA201 cells.[2][3] |
Signaling Pathway Diagram
Caption: Off-target activation of α1-AR by Nadolol leading to β1-AR upregulation.
Central Nervous System (CNS) Off-Target Effects
FAQs & Troubleshooting
Q1: We are using a social defeat stress model in rats and observe that Nadolol has anxiolytic and anti-depressant-like effects. Is this expected, given its low penetrance of the blood-brain barrier?
A1: Yes, this is a documented, albeit unexpected, finding. In rat models of social defeat stress, both Nadolol and the more lipophilic Propranolol have been shown to protect against the development of anxiety- and depression-like behaviors.[4][5] This is surprising because Nadolol is hydrophilic and has been shown to penetrate the central nervous system to a much lesser extent than Propranolol.[5] The exact mechanism for these CNS effects is not fully elucidated but may involve peripheral actions that indirectly influence central pathways or a greater than previously assumed CNS penetration under certain conditions.
Troubleshooting:
-
Behavioral Test Confirmation: Ensure you are using validated behavioral tests for anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, sucrose (B13894) preference test). An increase in time spent in the open arms of the elevated plus-maze or a decrease in immobility time in the forced swim test would be consistent with the reported effects of Nadolol.[6]
-
Control for Locomotor Activity: It is crucial to confirm that the observed behavioral changes are not due to a general alteration in locomotor activity. An open field test can be used to assess this.
Q2: Does Nadolol also protect against memory impairment in stress models?
A2: No, current research indicates that while Nadolol can mitigate anxiety- and depression-like behaviors in the social defeat model, it does not appear to have a protective effect on learning and memory impairments induced by the stressor.[4]
Metabolic Off-Target Effects
FAQs & Troubleshooting
Q1: In our canine model of myocardial ischemia, we've noticed that Nadolol administration seems to preserve cardiac energy metabolism. Is this a known off-target effect?
A1: Yes, this is a beneficial off-target effect that has been reported. In a dog model of myocardial ischemia, pre-treatment with Nadolol was found to lessen the ischemia-induced decrease in the myocardial energy charge potential and reduce the inhibition of glycolytic flux.[1] This suggests that Nadolol may have a protective effect on the heart muscle during periods of reduced blood flow, beyond its beta-blocking action.[1]
Troubleshooting:
-
Metabolite Analysis: To confirm this effect in your model, you would need to perform biochemical analysis of myocardial tissue samples to measure the levels of adenine (B156593) nucleotides (ATP, ADP, AMP) to calculate the energy charge potential, as well as key glycolytic intermediates.
-
Dose and Timing: The reported protective effect was observed with a 1 mg/kg intravenous dose of Nadolol administered 5 minutes before inducing ischemia.[1] Ensure your experimental protocol uses a comparable dosing and timing strategy.
Gut Microbiome Interactions
FAQs & Troubleshooting
Q1: We are considering a long-term study with Nadolol in rodents and are concerned about potential effects on the gut microbiome. Is there any evidence for this?
A1: While there is limited research specifically on Nadolol, studies on other non-selective beta-blockers, such as Propranolol, suggest a potential class effect on the gut microbiome. In a rodent model of trauma and chronic stress, Propranolol administration was associated with a significant increase in the diversity of the gut microbiome, including an abundance of commensal bacteria like Oscillospiraceae and Clostridia.[7][8] It has been suggested that Nadolol may have a slow distribution in the presence of gut dysbiosis, hinting at an interaction.[9]
Troubleshooting:
-
Baseline and Post-treatment Microbiome Analysis: To investigate this in your Nadolol study, it is recommended to collect fecal samples at baseline and at various time points after Nadolol administration. 16S rRNA gene sequencing can then be used to analyze changes in the composition and diversity of the gut microbiota.
-
Consider the Animal Model: The impact on the microbiome may be dependent on the animal model and any concurrent stressors (e.g., trauma, psychological stress).[7]
Pharmacokinetics & Species Differences
FAQs & Troubleshooting
Q1: We are seeing very different pharmacokinetic profiles for Nadolol in our rat and dog studies. Is this normal?
A1: Yes, there are significant and well-documented species differences in the absorption of Nadolol. Dogs show nearly complete absorption, while rodents (mice, rats, hamsters) and rabbits exhibit much lower and more variable absorption. This is a critical consideration when designing experiments and interpreting data across different animal models.
Quantitative Data: Species Differences in Nadolol Absorption
| Animal Model | Oral Dose | Approximate Absorption |
| Dog | 10-75 mg/kg | 88-104% |
| Rat | 20 mg/kg | 13-18% |
| Mouse | 20 mg/kg | <25% |
| Hamster | 20 mg/kg | <25% |
| Rabbit | 20 mg/kg | <25% |
| Monkey | 2-75 mg/kg | ~30% |
Q2: Could drug transporters be influencing the disposition of Nadolol in our model?
A2: Yes, Nadolol is a known substrate for several drug transporters, including OCT1, OCT2, MATE1, MATE2-K, and the efflux transporter P-glycoprotein (P-gp). The expression and activity of these transporters in different tissues (e.g., intestine, kidney, liver) and animal models could contribute to variability in its pharmacokinetics.
Detailed Experimental Protocols
Protocol 1: Social Defeat Stress Model in Rats to Assess CNS Effects of Nadolol
This protocol is adapted from methodologies used to study the effects of beta-blockers on stress-induced behavioral changes.[4]
1. Animals:
-
Intruders: Male Sprague-Dawley rats.
-
Residents: Larger, aggressive male Long-Evans rats (retired breeders are often used).
2. Drug Administration:
-
Nadolol is administered at a dose of 18 mg/kg/day, mixed into the rat chow. Treatment should begin at least 3-4 weeks prior to the start of the social defeat protocol and continue throughout.
3. Social Defeat Procedure (7-10 days):
-
Day 1-7/10:
-
Place an intruder rat into the home cage of a resident rat for a period of 5-10 minutes to allow for physical interaction and defeat (e.g., chasing, biting, dominant posturing by the resident). The interaction should be stopped if there is a risk of serious injury to the intruder.
-
Following the physical interaction, house the intruder in the same cage as the resident but separated by a perforated divider that allows for sensory contact (visual, olfactory, auditory) for the remainder of the 24-hour period.
-
Each day, expose the intruder to a new resident's cage to prevent habituation.
-
4. Behavioral Testing (conducted after the social defeat period):
-
Elevated Plus Maze (EPM) for Anxiety:
-
Place the rat in the center of the maze, facing an open arm.
-
Record the time spent in the open and closed arms and the number of entries into each over a 5-minute period. An anxiolytic effect is indicated by a significant increase in the time spent in the open arms.
-
-
Forced Swim Test (FST) for Depression-like Behavior:
-
Place the rat in a cylinder of water from which it cannot escape.
-
Record the total time spent immobile over a 5-minute test period. An anti-depressant-like effect is indicated by a significant decrease in immobility time.
-
-
Social Interaction Test:
-
Measure the time the intruder rat spends interacting with a novel, non-aggressive rat versus an empty enclosure. A reduction in social avoidance is a key indicator of the drug's protective effect.
-
Experimental Workflow: Social Defeat Model
Caption: Workflow for assessing CNS effects of Nadolol in a rat social defeat model.
Protocol 2: Assessment of Myocardial Metabolism in a Canine Model of Ischemia
This protocol is based on the methodology described for investigating Nadolol's effects on the ischemic heart.[1]
1. Animals:
-
Adult mongrel dogs of either sex.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the dogs (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery for subsequent ligation.
-
Insert catheters for blood pressure monitoring and blood sampling.
3. Drug Administration:
-
Administer Nadolol at a dose of 1 mg/kg intravenously over a short period.
4. Ischemia Induction:
-
Five minutes after Nadolol administration, ligate the LAD coronary artery for a period of 3 minutes to induce myocardial ischemia.
5. Tissue Sampling and Analysis:
-
Immediately at the end of the 3-minute ligation period, freeze a section of the ischemic myocardial tissue in situ using tongs cooled in liquid nitrogen.
-
Extract metabolites from the frozen tissue using a perchloric acid extraction method.
-
Analyze the extract for:
-
Adenine nucleotides (ATP, ADP, AMP): Using high-performance liquid chromatography (HPLC). Calculate the energy charge potential using the formula: (ATP + 0.5 ADP) / (ATP + ADP + AMP).
-
Glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, fructose-1,6-diphosphate): Using enzymatic assays coupled to spectrophotometry or fluorometry.
-
-
Compare the metabolite levels and energy charge potential between Nadolol-treated animals and a control group subjected to ischemia without drug pretreatment.
References
- 1. Effect of nadolol, a beta-adrenoceptor blocking agent, on myocardial metabolism in the dog ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nadolol block of Nav1.5 does not explain its efficacy in the long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nadolol block of Nav1.5 does not explain its efficacy in the long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Propranolol and Nadolol on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonselective beta blockade enhances gut microbiome diversity in a rodent model of trauma, hemorrhage, and chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Emotional- and cognitive-like responses induced by social defeat stress in male mice are modulated by the BNST, amygdala, and hippocampus [frontiersin.org]
Technical Support Center: Nadolol Analysis by HPLC-UV
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of Nadolol using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the typical UV maximum absorbance wavelength (λmax) for Nadolol analysis?
The UV maximum absorbance for Nadolol is typically observed around 220 nm and 269-273 nm.[1][2][3] The choice of wavelength can depend on the mobile phase composition and the presence of interfering substances. A wavelength of 220 nm is often used for detecting related compounds and impurities, while a higher wavelength may offer more selectivity.[1][2][4]
2. I am not seeing any peak for Nadolol. What are the possible causes?
If you are not observing a peak for your Nadolol standard or sample, consider the following:
-
Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength for Nadolol detection (e.g., 220 nm or 269 nm).[2]
-
System Not Ready: Check that the HPLC system is properly equilibrated, the lamp is on, and the solvent is flowing.
-
Injection Issue: Verify that the autosampler or manual injector is functioning correctly and that the sample has been injected.
-
Sample Degradation: Nadolol can be susceptible to degradation under certain conditions, such as acidic and alkaline hydrolysis and oxidation.[5] Ensure your sample is freshly prepared and has been stored appropriately.
-
Detector Malfunction: Check the detector's performance with a known standard.
3. My Nadolol peak is tailing. How can I improve the peak shape?
Peak tailing is a common issue in HPLC and can be caused by several factors.[6] For Nadolol, a basic compound, peak tailing is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[7]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. For basic compounds like Nadolol, a lower pH (around 3-4) can improve peak shape.[6]
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active sites on the stationary phase and reduce tailing.[8][9]
-
Column Choice: Using a column with low silanol activity or an end-capped column can minimize tailing.[7][10]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]
4. The retention time of my Nadolol peak is shifting. What could be the reason?
Retention time instability can compromise the reliability of your analytical method.[11]
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time drift.[11] Ensure accurate and consistent mixing of solvents.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Using a column oven will provide a stable temperature environment.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can sometimes require more than 10-20 column volumes.[12]
-
Pump Performance: Inconsistent flow rates due to pump issues, such as air bubbles or worn seals, can lead to shifting retention times.[11]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[11]
5. I am observing ghost peaks in my chromatogram. How can I eliminate them?
Ghost peaks are extraneous peaks that appear in the chromatogram and do not originate from the sample.[13][14]
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase are a common source of ghost peaks.[14] Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
System Contamination: Contamination can arise from the autosampler, injector, or other parts of the HPLC system.[14] Regularly flush the system and clean the injector.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might lead to carryover peaks in subsequent runs.[15] Implement a needle wash step and inject a blank solvent after high-concentration samples.
-
Water Quality: Using water from a purification system that is not well-maintained can introduce organic contaminants.[16]
Experimental Protocols Summary
The following table summarizes various HPLC-UV methods that have been used for the analysis of Nadolol. This information can be used as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Enable C18 (250 mm x 4.6 mm, 5 µm) | Chiralcel OD (250 x 4.6 mm, 10 µm) | Symmetry C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Triethylamine (15:85 v/v), pH 4.6 with formic acid | Methanol:Acetonitrile:0.01M Sodium Dihydrogen Phosphate buffer pH 7.0 (60:15:25 v/v) | Hexane:Ethanol:Diethylamine:Acetic acid (86:14:0.3:0.3 v/v/v/v) | 70% Methanol : 30% Phosphate buffer pH 4.6 |
| Flow Rate | Not Specified | Not Specified | 0.7 mL/min | 1.0 mL/min |
| UV Wavelength | Fluorescence (Ex: 230 nm, Em: 300 nm) | 220 nm | 220 nm | 273 nm |
| Reference | [8][9] | [2][5] | [1] | [3] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in Nadolol HPLC-UV analysis.
Caption: General troubleshooting workflow for HPLC-UV analysis.
Caption: Troubleshooting logic for Nadolol peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of Nadolol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lcms.cz [lcms.cz]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. mac-mod.com [mac-mod.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Identifying and minimizing Nadolol's off-target effects in receptor binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nadolol in receptor binding studies. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Nadolol?
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it primarily targets β1 and β2 adrenergic receptors.[1][2] It competes with endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) for binding to these receptors, thereby inhibiting their downstream signaling.[1]
Q2: What are the known off-target effects of Nadolol that could interfere with my receptor binding studies?
While comprehensive off-target screening data for Nadolol against a broad panel of receptors (e.g., serotonin, dopamine, muscarinic) is not extensively published, several non-receptor interactions have been identified:
-
Ion Channels: Nadolol has been shown to have a blocking effect on the cardiac sodium channel Nav1.5.[3] This is a significant off-target interaction that could be relevant in cardiovascular safety and efficacy studies.
-
Drug Transporters: Nadolol is a substrate for several transporters, including Organic Cation Transporter 1 (OCT1), OCT2, Multidrug and Toxin Extrusion Protein 1 (MATE1), MATE2-K, and P-glycoprotein (P-gp).[4] These interactions are important to consider in cellular assays, as they can affect the intracellular concentration of Nadolol.
Q3: What is non-specific binding and how can I minimize it in my Nadolol experiments?
Non-specific binding refers to the binding of a ligand to sites other than the intended receptor, such as filters, lipids, or other proteins.[5] To minimize non-specific binding in your Nadolol assays:
-
Use a blocking agent: Bovine Serum Albumin (BSA) is commonly added to the assay buffer to saturate non-specific sites.
-
Optimize washing steps: Ensure your washing protocol is sufficient to remove unbound radioligand without causing dissociation from the receptor.
-
Choose the right materials: Use low-protein-binding plates and filter mats.
-
Determine non-specific binding experimentally: This is crucial and is done by measuring binding in the presence of a high concentration of a competing, unlabeled ligand that saturates the specific binding sites.
Q4: How do I differentiate between a true off-target effect and an experimental artifact?
Distinguishing a genuine off-target interaction from an artifact requires careful experimental design and validation:
-
Confirm with a structurally unrelated compound: Use a different compound known to be selective for the putative off-target to see if it produces a similar effect.
-
Use a different assay format: If possible, confirm your findings using an alternative method (e.g., a functional assay instead of a binding assay).
-
Check for compound interference: Test if Nadolol interferes with your detection method (e.g., fluorescence, luminescence).
-
Ensure compound purity: Impurities in your Nadolol sample could be responsible for unexpected results.
Troubleshooting Guides
Problem 1: High non-specific binding in a radioligand assay with Nadolol.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking of non-specific sites. | Increase the concentration of BSA in your assay buffer (typically 0.1-1%). |
| Inadequate washing. | Increase the number and/or volume of washes with ice-cold wash buffer. |
| Radioligand sticking to filters or plates. | Pre-soak filter plates with a solution like polyethyleneimine (PEI). Use low-protein-binding plates. |
| High concentration of radioligand. | Use the lowest possible concentration of radioligand that still provides an adequate signal-to-noise ratio. |
Problem 2: Inconsistent IC50 values for Nadolol in competitive binding assays.
| Possible Cause | Troubleshooting Step |
| Assay not at equilibrium. | Determine the time required to reach equilibrium by performing a time-course experiment. |
| Ligand depletion. | Ensure that the total amount of radioligand bound is less than 10% of the total radioligand added. If not, reduce the amount of receptor (cell membrane) in the assay. |
| Incorrect calculation of Ki from IC50. | Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][6][[“]] |
| Pipetting errors. | Use calibrated pipettes and consider using automated liquid handlers for serial dilutions. |
Problem 3: Suspected off-target activity of Nadolol in a cell-based functional assay.
| Possible Cause | Troubleshooting Step |
| Nadolol is interacting with an unintended receptor expressed in the cells. | Use a selective antagonist for the suspected off-target receptor to see if it blocks the effect of Nadolol. |
| Nadolol is affecting a downstream signaling component. | Measure the activity of key signaling molecules in the pathway to pinpoint the site of action. |
| Nadolol is causing cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of Nadolol used in your functional assay. |
| Interaction with cellular transporters altering intracellular concentration. | Use known inhibitors of transporters like OCTs, MATEs, or P-gp to see if the effect of Nadolol is altered. |
Quantitative Data
| Target | Ligand | Ki (nM) | pKi | Species | Assay Conditions | Reference |
| β1 Adrenergic Receptor | (-)-[125I]-cyanopindolol | - | 8.2 | Ferret | Ventricular myocardium | [8] |
| β2 Adrenergic Receptor | Not Specified | - | - | Not Specified | Not Specified | [6][9] |
| Nav1.5 Sodium Channel | Not Applicable | - | - | Human | Whole-cell patch-clamp | [3] |
| OCT2 | Nadolol | 122,000 | - | Human | HEK cell uptake | [4] |
| MATE1 | Nadolol | 531,000 | - | Human | HEK cell uptake | [4] |
| MATE2-K | Nadolol | 372,000 | - | Human | HEK cell uptake | [4] |
Note: The Nav1.5 sodium channel interaction was characterized by a ~20% non-use-dependent blocking effect on peak sodium current, not a traditional Ki value. Km values are provided for transporters.
Experimental Protocols
Protocol 1: Cell Membrane Preparation for Receptor Binding Assays
This protocol describes the preparation of cell membranes from cultured cells overexpressing the receptor of interest.
-
Cell Culture and Harvest:
-
Culture cells to confluency in appropriate growth medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells into a centrifuge tube and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of Nadolol for a specific receptor.
-
Assay Setup:
-
In a 96-well plate, add the following components in this order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A serial dilution of unlabeled Nadolol.
-
A fixed concentration of a suitable radioligand (typically at or below its Kd value).
-
Cell membrane preparation (containing the receptor of interest).
-
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of Nadolol to generate a competition curve.
-
Determine the IC50 value (the concentration of Nadolol that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[3][4][6][[“]]
-
Visualizations
Caption: Nadolol's primary mechanism of action at β-adrenergic receptors.
Caption: General workflow for a competitive receptor binding assay.
Caption: Troubleshooting decision tree for Nadolol binding assays.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nadolol block of Nav1.5 does not explain its efficacy in the long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 7. consensus.app [consensus.app]
- 8. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Dose Adjustment of Nadolol in Animal Models with Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the dose adjustment of Nadolol in animal models of renal impairment. The following sections offer troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of relevant pharmacokinetic data.
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter during their experiments with Nadolol in animal models of renal impairment.
Q1: We are observing higher than expected mortality in our 5/6 nephrectomy rat model. What could be the cause and how can we mitigate this?
A1: High mortality in a 5/6 nephrectomy model can stem from several factors. Surgical complications, such as excessive bleeding or infection, are immediate concerns. Ensure aseptic surgical techniques and adequate hemostasis. Post-operative care is critical; provide fluid and nutritional support to prevent dehydration and malnutrition. The progression of uremia itself can also lead to mortality. Consider a staged nephrectomy, where the second kidney is removed a week or two after the partial nephrectomy of the first, to allow for gradual adaptation.
Q2: In our gentamicin-induced nephrotoxicity model in rats, the degree of renal impairment is highly variable between animals. How can we achieve more consistent results?
A2: Consistency in gentamicin-induced nephrotoxicity can be challenging. Key factors to control include:
-
Animal Strain and Age: Different rat strains exhibit varying susceptibility to gentamicin (B1671437). Standardize the strain and use animals of a consistent age and weight.
-
Hydration Status: Dehydration can exacerbate gentamicin's nephrotoxic effects. Ensure all animals have free access to water.
-
Gentamicin Batch and Dosing: Use a single batch of gentamicin for the entire study and ensure precise dosing based on individual animal body weight. Administer the injections at the same time each day.
-
Diet: Standardize the diet, as protein content can influence renal function.
Q3: We are struggling to induce stable, chronic renal impairment with our adenine-based diet in mice. What adjustments can we make?
A3: The adenine-induced model's success depends on the concentration of adenine (B156593) in the diet and the duration of administration. If you are not observing stable renal impairment, consider the following:
-
Adenine Concentration: A common starting point is a 0.2% adenine diet. If this is not effective, a slightly higher concentration can be tested, but be mindful of increased toxicity and animal welfare.
-
Diet Composition: The palatability of the adenine-containing diet can be low, leading to reduced food intake and weight loss, which can affect results. Ensure the base diet is palatable and consider adding a flavor enhancer if necessary.
-
Duration: Chronic kidney disease develops over time. Ensure the feeding period is sufficient, often several weeks, to establish stable impairment. Monitor renal function markers (e.g., serum creatinine (B1669602), BUN) weekly to track progression.
Q4: Our pharmacokinetic data for Nadolol in renally impaired animals show a large inter-individual variability. What are the potential reasons and how can we address this in our analysis?
A4: High variability in pharmacokinetic data is a common challenge in disease models. In the context of renal impairment:
-
Severity of Impairment: The degree of renal dysfunction can vary between animals, directly impacting drug clearance. Stratify your animals into groups based on the severity of renal impairment (e.g., mild, moderate, severe) using markers like creatinine clearance.
-
Altered Protein Binding: Uremia can alter plasma protein binding of drugs. Consider measuring the unbound (free) fraction of Nadolol, as this is the pharmacologically active portion.
-
Gastrointestinal Function: Uremia can affect gut motility and absorption. For orally administered Nadolol, this can contribute to variability in Cmax and Tmax. Consider intravenous administration in a subset of animals to bypass absorption variability.
-
Statistical Analysis: Employ appropriate statistical methods that can account for high variability, such as non-linear mixed-effects modeling.
Experimental Protocols
Detailed methodologies for inducing renal impairment in common animal models are provided below.
5/6 Nephrectomy in Rats (Surgical Model of Chronic Kidney Disease)
This surgical procedure reduces the functional renal mass, leading to progressive chronic kidney disease.
Workflow Diagram:
Caption: Workflow for the 5/6 nephrectomy model in rats.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Left Partial Nephrectomy:
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the upper and lower thirds of the renal artery or resect the upper and lower poles of the kidney.
-
Ensure hemostasis before returning the kidney to the abdominal cavity.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Right Total Nephrectomy:
-
After one week, anesthetize the animal again.
-
Make a flank incision on the right side to expose the kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Suture the incision.
-
-
Post-operative Monitoring: Monitor the animal's recovery and the development of renal impairment over several weeks by measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and proteinuria.
Gentamicin-Induced Nephrotoxicity in Rats (Drug-Induced Acute Kidney Injury)
This model uses the aminoglycoside antibiotic gentamicin to induce acute tubular necrosis.
Workflow Diagram:
Caption: Workflow for gentamicin-induced nephrotoxicity in rats.
Procedure:
-
Acclimatization and Baseline: Acclimatize rats for one week and collect baseline blood and urine samples.
-
Gentamicin Administration: Administer gentamicin sulfate (B86663) (e.g., 80-100 mg/kg, intraperitoneally or subcutaneously) once daily for 7 to 10 consecutive days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and changes in urine output.
-
Assessment of Renal Injury: On the day following the last gentamicin dose, collect blood and urine to measure markers of renal injury (creatinine, BUN, etc.). A subset of animals can be used for histopathological examination of the kidneys to confirm tubular damage.
-
Pharmacokinetic Study: Conduct the Nadolol pharmacokinetic study in the animals with confirmed renal impairment.
Adenine-Induced Chronic Kidney Disease in Mice or Rats
This model involves feeding a diet containing adenine, which leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing chronic inflammation and fibrosis.
Workflow Diagram:
Caption: Workflow for adenine-induced chronic kidney disease.
Procedure:
-
Diet Preparation: Prepare a powdered rodent diet supplemented with adenine. A common concentration is 0.2% (w/w) for mice and 0.75% (w/w) for rats.
-
Acclimatization and Baseline: Acclimatize animals for one week with a standard diet, then collect baseline data.
-
Adenine Diet Administration: Switch the animals to the adenine-supplemented diet for a period of 4 to 8 weeks. A control group should receive the same diet without adenine.
-
Monitoring: Monitor body weight, and food and water intake regularly. A slight decrease in body weight is expected.
-
Assessment of CKD: At the end of the feeding period, assess the development of chronic kidney disease through blood and urine analysis and kidney histology.
Quantitative Data on Nadolol Pharmacokinetics
The following tables summarize the expected changes in Nadolol's pharmacokinetic parameters in animal models of renal impairment based on its known properties and data from similar drugs. It is important to note that specific data for Nadolol in these exact models is limited, and these values should be considered as expected trends.
Table 1: Expected Pharmacokinetic Parameters of Nadolol in a Rat Model of 5/6 Nephrectomy (Chronic Kidney Disease)
| Parameter | Healthy Control Rats (Estimated) | 5/6 Nephrectomized Rats (Expected) |
| Cmax (ng/mL) | ~100-200 | Increased (↑) |
| AUC (ng*h/mL) | ~1000-2000 | Significantly Increased (↑↑) |
| t½ (hours) | ~4-6 | Prolonged (↑↑) |
| CL (mL/min/kg) | ~15-25 | Significantly Decreased (↓↓) |
Table 2: Expected Pharmacokinetic Parameters of Nadolol in a Rat Model of Gentamicin-Induced Nephrotoxicity (Acute Kidney Injury)
| Parameter | Healthy Control Rats (Estimated) | Gentamicin-Treated Rats (Expected) |
| Cmax (ng/mL) | ~100-200 | Moderately Increased (↑) |
| AUC (ng*h/mL) | ~1000-2000 | Increased (↑) |
| t½ (hours) | ~4-6 | Moderately Prolonged (↑) |
| CL (mL/min/kg) | ~15-25 | Decreased (↓) |
Nadolol Signaling Pathway
Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, when activated by catecholamines like epinephrine (B1671497) and norepinephrine, initiate a signaling cascade that increases intracellular cyclic AMP (cAMP).
Beta-Adrenergic Receptor Signaling Pathway Diagram:
Caption: Nadolol's mechanism of action on the beta-adrenergic signaling pathway.
By blocking the beta-adrenergic receptors, Nadolol prevents the activation of adenylyl cyclase, thereby reducing the production of cAMP. This leads to a dampening of the downstream cellular responses typically initiated by beta-adrenergic stimulation. In the heart, this results in a decreased heart rate and contractility. In the kidneys, blocking beta-1 receptors inhibits the release of renin.
Stability of extemporaneously compounded Nadolol oral suspensions for research.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of extemporaneously compounded nadolol (B74898) oral suspensions for research use.
Frequently Asked Questions (FAQs)
Q1: What is a common and stable formulation for an extemporaneous nadolol oral suspension?
A common formulation is a 10 mg/mL nadolol suspension prepared using a commercial vehicle such as Oral Mix® or Oral Mix SF®.[1][2] Studies have demonstrated that nadolol, when compounded in these vehicles, maintains its stability for an extended period.[1][2]
Q2: What is the recommended beyond-use date (BUD) for compounded nadolol suspensions?
For a 10 mg/mL nadolol suspension in Oral Mix®, a BUD of up to 91 days is supported by stability studies when stored in amber glass, amber polyethylene (B3416737) terephthalate (B1205515) (PET), or amber polyvinyl chloride (PVC) bottles at either refrigerated (4°C) or room temperature (25°C).[1][3] When stored in polypropylene (B1209903) oral syringes at room temperature, the stability is slightly reduced, and a shorter BUD may be warranted.[1] Some hospital formularies suggest a BUD of 60 to 90 days.[4][5][6]
Q3: How should compounded nadolol oral suspensions be stored?
Suspensions should be stored in tight, light-resistant containers, such as amber plastic or glass bottles.[1][4] Storage at either controlled room temperature (25°C) or under refrigeration (4°C) has been shown to be acceptable for suspensions in bottles, with minimal impact on degradation over 91 days.[1]
Q4: What analytical method is appropriate for assessing the stability of nadolol suspensions?
A stability-indicating high-performance liquid chromatography (HPLC) method is the standard for analyzing nadolol concentration.[1][2][7][8] This method can separate the active nadolol from any potential degradation products, ensuring an accurate assessment of its stability.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentration in the final preparation.
-
Possible Cause: Incomplete pulverization and wetting of the nadolol tablets.
-
Solution: Ensure tablets are crushed into a very fine powder using a mortar and pestle.[4][5] Create a smooth, uniform paste by levigating the powder with a small amount of the suspension vehicle before gradually adding the remaining liquid.[4][5][6] Soaking the tablets in the vehicle for at least 30 minutes before levigating can also improve dispersion.[5][6]
Issue 2: The suspension appears non-uniform or settles too quickly.
-
Possible Cause: Improper mixing or an unsuitable suspension vehicle.
-
Solution: After bringing the suspension to the final volume, ensure thorough mixing.[4] All compounded suspensions should be shaken well before each use. If using a vehicle other than a commercially prepared one like Oral Mix®, its suspending properties may need to be evaluated. Throughout stability studies using Oral Mix®, suspensions were reported to be easily resuspended with shaking.[2]
Issue 3: A significant drop in nadolol concentration is observed before the expected beyond-use date.
-
Possible Cause 1: Improper storage conditions.
-
Solution: Verify that the suspension is stored in light-resistant containers and at the recommended temperature.[1][4] While temperature (4°C vs. 25°C) was not a significant factor for bottle storage in one major study, extreme temperature fluctuations should be avoided.[1]
-
Possible Cause 2: Interaction with the storage container.
-
Solution: Studies have shown slightly lower stability in polypropylene oral syringes compared to amber bottles over 91 days.[1] If long-term storage is required, prefer amber glass or PET bottles.
-
Possible Cause 3: Chemical degradation.
-
Solution: Nadolol is susceptible to hydrolysis and oxidation.[10][11][12] Ensure the pH of the vehicle is appropriate; a pH between 4.3 and 4.4 has been shown to be stable.[2] Avoid introducing contaminants that could catalyze degradation.
Data on Stability of Nadolol 10 mg/mL Oral Suspension
The following tables summarize the quantitative data from stability studies of a 10 mg/mL nadolol suspension compounded with Oral Mix®.
Table 1: Stability in Different Bottle Types at 4°C and 25°C
| Storage Day | Container Type | Temperature | Mean % of Initial Concentration Remaining |
| 91 | Amber Glass Bottle | 4°C | >98%[1] |
| 91 | Amber PET Bottle | 4°C | >98%[1] |
| 91 | Amber PVC Bottle | 4°C | >98%[1] |
| 91 | Amber Glass Bottle | 25°C | ~99%[1] |
| 91 | Amber PET Bottle | 25°C | ~99%[1] |
| 91 | Amber PVC Bottle | 25°C | ~99%[1] |
Table 2: Stability in Polypropylene Oral Syringes at 25°C
| Storage Day | Container Type | Temperature | Mean % of Initial Concentration Remaining |
| 91 | Polypropylene Syringe | 25°C | ~94%[1] |
Experimental Protocols
Protocol 1: Compounding of Nadolol Oral Suspension (10 mg/mL)
This protocol is based on methods described in published stability studies and hospital formularies.[1][4][5][6]
-
Calculate Ingredients: Determine the total number of nadolol tablets required for the final volume (e.g., for 40 mL of a 10 mg/mL suspension, use five 80 mg tablets).[4]
-
Pulverize Tablets: Place the nadolol tablets in a clean mortar and crush them into a fine, consistent powder using a pestle.[4]
-
Form a Paste: Add approximately 10 mL of the vehicle (e.g., Oral Mix®) to the powder. Levigate the mixture thoroughly to form a smooth, uniform paste, free of clumps.[4]
-
Gradual Dilution: Slowly add more vehicle in small portions, mixing well after each addition. Transfer the contents to a calibrated graduated cylinder.[4]
-
Final Volume: Use the vehicle to rinse the mortar and pestle, transferring the rinsing liquid to the graduated cylinder to ensure all the drug is included. Add vehicle qs (quantity sufficient) to reach the final desired volume.[4]
-
Homogenize and Package: Mix the final suspension thoroughly. Transfer the suspension to a calibrated, light-resistant container (e.g., amber plastic bottle).[4]
-
Labeling: Label the container clearly with the drug name, concentration, storage instructions ("Shake Well"), preparation date, and beyond-use date.[4]
Protocol 2: Stability-Indicating HPLC Method
This is a representative reverse-phase HPLC method for nadolol analysis.[1][9]
-
Chromatographic System:
-
Procedure:
-
Standard Preparation: Prepare a standard solution of known nadolol concentration in the mobile phase.
-
Sample Preparation: Withdraw a sample from the compounded suspension. Dilute it with the mobile phase to a final concentration within the standard curve's linear range.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Calculate the nadolol concentration in the samples by comparing the peak area of the drug to the standard curve. The method is considered stability-indicating if degradation products are resolved from the parent nadolol peak.
-
Visualizations
Caption: Nadolol's mechanism as a β-adrenergic receptor antagonist.
Caption: Experimental workflow for a nadolol stability study.
Caption: Troubleshooting guide for compounded nadolol suspensions.
References
- 1. Stability of Extemporaneously Compounded Nadolol 10-mg/mL Suspension in Oral Mix in Glass and Plastic Bottles and Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. [PDF] Stability of Extemporaneously Compounded Nadolol 10-mg/mL Suspension in Oral Mix in Glass and Plastic Bottles and Plastic Syringes. | Semantic Scholar [semanticscholar.org]
- 4. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 5. cheo.on.ca [cheo.on.ca]
- 6. sickkids.ca [sickkids.ca]
- 7. Frontiers Publishing Partnerships | Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients [frontierspartnerships.org]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Navigating Variability in Dose-Response to Nadolol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nadolol (B74898). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in-vitro and in-vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is Nadolol and what is its primary mechanism of action?
A1: Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Its therapeutic effects in cardiovascular conditions stem from this antagonism, which leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure.[1] Unlike some other beta-blockers, Nadolol has no intrinsic sympathomimetic activity (it does not partially activate the receptor) and lacks membrane-stabilizing activity.[1]
Q2: We are observing significant batch-to-batch variability in our in-vitro experiments. What could be the cause?
A2: Batch-to-batch variability can arise from several factors. Firstly, ensure the stability and proper storage of your Nadolol solutions. For working solutions, it is recommended to prepare them fresh before use, as long-term storage in solution can lead to degradation and reduced efficacy.[2] Storing solid Nadolol at -20°C is advised to maintain its stability.[2] Secondly, inconsistencies in cell culture conditions, such as passage number and cell density, can significantly impact results. It is crucial to use authenticated, low-passage cell lines for your experiments.
Q3: Our lab is planning in-vivo studies with Nadolol in different animal models. What should we consider regarding its absorption and dosing?
A3: Nadolol's oral absorption is known to be variable and species-dependent. For instance, dogs absorb Nadolol almost completely, while absorption in mice, rats, hamsters, and rabbits is significantly lower.[3] This variability is a critical consideration for dose selection and interpretation of results across different models. It is advisable to conduct preliminary pharmacokinetic studies in your chosen model to determine the optimal dosing regimen.
Q4: We are investigating the effect of Nadolol on cAMP signaling and our results are inconsistent. What could be the issue?
A4: Inconsistent results in cAMP signaling assays can be due to several factors. The duration of Nadolol treatment can have differential effects; acute treatment may decrease basal cAMP levels, while chronic treatment has been shown to increase them, potentially through the upregulation of β2-adrenergic receptors and Gαs protein levels.[4] Ensure your experimental timeline (acute vs. chronic exposure) is consistent and appropriate for your research question. Additionally, technical aspects of the cAMP assay itself, such as cell lysis and reagent stability, should be carefully controlled.
Troubleshooting Guides
In-Vivo Experiments
Problem: High variability in blood pressure or heart rate response to oral Nadolol administration in rats.
| Possible Cause | Troubleshooting Step |
| Variable Oral Bioavailability | Nadolol absorption in rats is low and can be variable (averaging 13.7-17.5%).[3] Consider intravenous (IV) administration for more consistent plasma concentrations. If oral administration is necessary, ensure consistent fasting periods and vehicle formulation. |
| Genetic Heterogeneity | Even within the same strain, genetic variations can exist. If possible, use a genetically homogenous rat strain. Consider if known polymorphisms in adrenergic receptors exist in your chosen strain. |
| Animal Stress | Stress can significantly impact cardiovascular parameters. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability. |
| Incorrect Dosing | In spontaneously hypertensive rats (SHR), chronic Nadolol treatment has shown some effect on blood pressure, but may not prevent the development of hypertension.[5] Doses of 3-10 mg/kg/day have been used in SHRs.[6] A thorough dose-response study is recommended to determine the optimal dose for your specific experimental endpoint. |
In-Vitro Experiments
Problem: Inconsistent inhibition of isoproterenol-induced effects in cultured cardiomyocytes.
| Possible Cause | Troubleshooting Step |
| Nadolol Solution Instability | Prepare fresh Nadolol solutions for each experiment from a stock stored at -20°C.[2] Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. "Edge effects" in microplates can cause variability; consider not using the outer wells for data collection. |
| Assay Interference | Some beta-blockers can interfere with certain cell viability or signaling assay reagents. Run appropriate controls, including Nadolol in cell-free media, to rule out direct interference with the assay chemistry. |
| Receptor Density Changes | Prolonged exposure to beta-blockers can lead to changes in receptor expression. If conducting chronic treatment studies, monitor beta-adrenergic receptor levels to account for potential upregulation.[4] |
Data Presentation
Table 1: Oral Absorption of Nadolol in Various Species
| Species | Oral Dose (mg/kg) | Approximate Oral Absorption (%) |
| Dog | 10 - 75 | 88 - 104 |
| Mouse | 20 | < 25 |
| Rat | 20 | 13.7 - 17.5 |
| Hamster | 20 | < 25 |
| Rabbit | 20 | < 25 |
| Monkey | 2 - 75 | < 30 |
| Human | 2 - 80 | 20.4 - 33.3 |
| Data summarized from Dreyfuss et al., 1978.[3] |
Table 2: Influence of ADRB1 Gene Polymorphisms on Beta-Blocker Response
| Polymorphism | Genotype | Observed Effect on Beta-Blocker Response | Quantitative Finding (Example) |
| Arg389Gly | Arg389 homozygotes | Greater reduction in resting blood pressure. | 8.5 mmHg greater reduction in systolic blood pressure compared to Gly389 carriers in response to atenolol.[7] |
| Gly389 carriers | Reduced sensitivity to beta-blockade. | Minimal change in resting systolic blood pressure (0.2 mmHg) in response to atenolol.[7] | |
| Ser49Gly | Ser49 homozygotes | May require higher doses for optimal effect. | Associated with a less beneficial response to low-dose beta-blockade in heart failure patients.[8] |
| Gly49 carriers | May respond better to lower doses. | Showed a lower 5-year mortality rate on low-dose beta-blockade compared to Ser49 patients.[8] |
Experimental Protocols
Protocol 1: Preparation of Nadolol Stock and Working Solutions for In-Vitro Assays
-
Materials:
-
Nadolol powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water (check manufacturer's instructions for solubility)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Nadolol powder into the tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your dose-response curve.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental and control wells and is at a non-toxic level.
-
Protocol 2: Assessment of Nadolol Efficacy in an Isolated Langendorff Perfused Rat Heart Model
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat according to approved institutional animal care and use committee protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Setup and Heart Perfusion:
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a baseline period (e.g., 20 minutes).
-
Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and fall (+/- dP/dt).
-
Introduce Nadolol into the perfusate at the desired concentration.
-
After a pre-determined incubation period, challenge the heart with a beta-adrenergic agonist (e.g., isoproterenol) to assess the degree of beta-blockade.
-
Record the changes in cardiac parameters in response to the agonist in the presence and absence of Nadolol.
-
-
Troubleshooting:
-
Ectopic beats: Ensure adequate oxygenation of the buffer and maintain a stable perfusion pressure.
-
Declining heart function: Check for air bubbles in the perfusion line and ensure the temperature of the buffer is maintained at 37°C.
-
Visualizations
Caption: Nadolol's mechanism of action via blockade of the beta-adrenergic signaling pathway.
Caption: A logical workflow for troubleshooting variability in Nadolol dose-response.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. heparin-cofactor-ii-precursor-fragment-homo-sapiens.com [heparin-cofactor-ii-precursor-fragment-homo-sapiens.com]
- 3. Absorption of the beta-adrenergic-blocking agent, nadolol, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of chronic nadolol treatment on blood pressure and vascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Ser49Gly of beta1-adrenergic receptor is associated with effective beta-blocker dose in dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Nadolol to interfere with fluorescent compounds in assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Nadolol in conjunction with fluorescence-based assays. It addresses the potential for Nadolol to interfere with fluorescent compounds and provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Does Nadolol itself fluoresce?
While there is no direct evidence in the scientific literature detailing the intrinsic fluorescence of Nadolol, its chemical structure contains a naphthalene (B1677914) moiety. Naphthalene and its derivatives are known to be fluorescent, typically exhibiting excitation in the ultraviolet (UV) range and emission in the UV to visible range. Therefore, it is plausible that Nadolol may exhibit some level of autofluorescence, particularly in assays that use UV or near-UV excitation wavelengths.
Q2: Can Nadolol interfere with my fluorescent assay?
Yes, there is a potential for interference. This interference can manifest in two primary ways:
-
Autofluorescence: If Nadolol is autofluorescent at the excitation and emission wavelengths used in your assay, it can contribute to the background signal, leading to artificially high readings. This is a greater concern for assays that operate in the blue-green spectral region.[1]
-
Quenching: Nadolol may absorb the excitation light intended for your fluorescent probe or absorb the emitted fluorescence, a phenomenon known as the inner filter effect.[1][2] This can lead to a decrease in the measured fluorescence signal, potentially masking a true positive result or leading to an underestimation of the signal.
Q3: At what wavelengths is interference from Nadolol most likely?
Interference from compounds containing aromatic rings, like the naphthalene group in Nadolol, is more common at lower wavelengths.[3] Assays using UV or blue excitation light are more susceptible to this type of interference.
Q4: How can I determine if Nadolol is interfering with my assay?
The most direct way is to run a series of control experiments. These include:
-
Nadolol-only control: Measure the fluorescence of a sample containing only Nadolol in your assay buffer at the same concentration used in your experiment. This will reveal if Nadolol is autofluorescent under your assay conditions.
-
Fluorophore with Nadolol control: Compare the fluorescence of your fluorescent probe in the presence and absence of Nadolol. A significant decrease in fluorescence in the presence of Nadolol suggests a quenching effect.
Q5: What are some general strategies to minimize potential interference from Nadolol?
Several strategies can be employed to mitigate potential interference:
-
Use Red-Shifted Dyes: Whenever possible, select fluorescent probes that are excited by and emit light at longer wavelengths (in the red or far-red spectrum).[3] Compound autofluorescence is generally lower at these wavelengths.
-
Optimize Compound Concentration: Use the lowest effective concentration of Nadolol in your assay to minimize its potential contribution to background fluorescence or quenching.
-
Perform a "Pre-Read": For plate-based assays, a pre-read of the plate after adding the compound but before adding the fluorescent reagents can help identify autofluorescent compounds.
-
Utilize Time-Resolved Fluorescence (TRF) or TR-FRET: These technologies use long-lifetime fluorophores (like lanthanides) and a time delay between excitation and detection to reduce interference from short-lived background fluorescence from compounds like Nadolol.
Troubleshooting Guide
If you suspect that Nadolol is interfering with your fluorescence assay, follow this troubleshooting guide.
Caption: Troubleshooting workflow for identifying and mitigating Nadolol interference.
Experimental Protocols
Here are detailed protocols for key experiments to assess the potential interference of Nadolol in your specific fluorescence assay.
Protocol 1: Assessing Autofluorescence of Nadolol
Objective: To determine if Nadolol exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
Nadolol stock solution
-
Assay buffer (the same buffer used in your main experiment)
-
Multi-well plates (preferably black plates to minimize background)
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Prepare a serial dilution of Nadolol in the assay buffer. The concentration range should span the concentration you intend to use in your experiment.
-
Include a blank control containing only the assay buffer.
-
Dispense the Nadolol dilutions and the blank control into the wells of the multi-well plate.
-
Set the plate reader to the excitation and emission wavelengths used for your fluorescent probe.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the Nadolol-containing wells. A concentration-dependent increase in fluorescence indicates that Nadolol is autofluorescent under your experimental conditions.
Protocol 2: Assessing the Quenching Effect of Nadolol
Objective: To determine if Nadolol quenches the fluorescence of your probe.
Materials:
-
Nadolol stock solution
-
Your fluorescent probe at the working concentration
-
Assay buffer
-
Multi-well plates
-
Plate reader with fluorescence detection
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of Nadolol in the assay buffer.
-
In the wells of a multi-well plate, mix the fluorescent probe solution with the different concentrations of Nadolol.
-
Include a control well with the fluorescent probe and assay buffer only (no Nadolol).
-
Incubate the plate under the same conditions as your main assay (temperature and time).
-
Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the wells containing Nadolol to the control well without Nadolol. A concentration-dependent decrease in fluorescence intensity suggests a quenching effect.
Quantitative Data Summary
Table 1: Autofluorescence of Nadolol
| Nadolol Concentration (µM) | Raw Fluorescence Units (RFU) | Background Subtracted RFU |
| 0 (Buffer) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
| Nadolol Concentration (µM) | [Probe] Concentration (nM) | Raw Fluorescence Units (RFU) | % Quenching |
| 0 | X | 0 | |
| 1 | X | ||
| 10 | X | ||
| 50 | X | ||
| 100 | X |
Signaling Pathway and Workflow Diagrams
Generic Signaling Pathway Involving a Fluorescent Readout
This diagram illustrates a simplified signaling pathway where the final readout is measured by a fluorescent probe, highlighting where a compound like Nadolol could potentially interfere.
Caption: Diagram showing points of potential Nadolol interference in a typical assay.
By following the guidelines and protocols outlined in this technical support center, researchers can confidently assess and mitigate the potential for Nadolol to interfere with their fluorescence-based assays, thereby ensuring the integrity of their experimental data.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Common Side Effects of Nadolol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Nadolol (B74898) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Nadolol observed in animal studies?
A1: Based on preclinical data, the most frequently observed side effects of Nadolol in animal models include cardiovascular, respiratory, and metabolic changes. Cardiovascular effects are the most prominent, manifesting as bradycardia (slowed heart rate) and hypotension (low blood pressure).[1][2][3] Respiratory effects can include bronchospasm, particularly in animals with pre-existing respiratory conditions.[4] Metabolic effects may involve alterations in glucose metabolism.[5][6]
Q2: How can I monitor for these side effects during my experiment?
A2: Continuous monitoring of vital signs is crucial.[1][2] This includes heart rate, blood pressure, and respiratory rate. Electrocardiogram (ECG) monitoring is recommended to detect bradycardia and any potential atrioventricular (AV) blocks.[7] Regular blood glucose measurements are important, especially in studies involving diabetic animal models.[1][8] Clinical signs to watch for include lethargy, weakness, collapse, and difficulty breathing.[2][3]
Q3: Are there any species-specific differences in Nadolol's side effects?
A3: While the core side effects are generally consistent across species, the dosage at which they occur and the severity can vary. For instance, studies have been conducted in mice, rats, and dogs, with different dose ranges reported for each.[5][9] It is essential to consult species-specific toxicological data and start with a low dose when working with a new species or model.
Q4: Can Nadolol be used in animal models of asthma?
A4: Caution is strongly advised. Nadolol is a non-selective beta-blocker and can cause bronchospasm, which could be dangerous in animals with asthma or other respiratory conditions.[4][10] However, some research suggests that chronic administration of non-selective beta-blockers like nadolol might have beneficial effects on airway hyperresponsiveness in experimental asthma models, though this is still considered an experimental approach.[11][12] If Nadolol must be used in such models, intensive respiratory monitoring is mandatory.
Troubleshooting Guides
Cardiovascular Side Effects: Bradycardia and Hypotension
Issue: Significant decrease in heart rate (bradycardia) or blood pressure (hypotension) following Nadolol administration.
Troubleshooting Steps:
-
Confirm the Observation: Immediately re-measure the heart rate and blood pressure to confirm the initial reading.
-
Reduce or Withhold Nadolol: If the cardiovascular parameters are significantly below baseline, consider reducing the next dose or temporarily withholding the administration of Nadolol.
-
Administer IV Fluids: For hypotension, intravenous administration of isotonic crystalloid fluids can help to increase blood volume and pressure.[1][2]
-
Pharmacological Intervention for Bradycardia:
-
Atropine (B194438): In cases of severe bradycardia, atropine can be administered to increase heart rate.[1][13] The recommended dosage varies by species.
-
-
Pharmacological Intervention for Persistent Hypotension:
-
If fluid therapy is insufficient, vasopressors may be required.
-
Experimental Protocol: Management of Nadolol-Induced Bradycardia in a Canine Model
-
Animal Model: Beagle dogs.
-
Nadolol Administration: Intravenous infusion of Nadolol at a dose of 0.05 mg/kg.[14]
-
Monitoring: Continuous ECG and blood pressure monitoring.
-
Intervention Trigger: A decrease in heart rate by more than 30% from baseline.
-
Treatment: Administer atropine at a dose of 0.02-0.04 mg/kg intravenously.[1] The lower end of the dose range (0.01-0.02 mg/kg IV) can be used for non-emergent situations.[13][15]
-
Follow-up: Continue to monitor ECG and blood pressure for at least 30 minutes post-intervention to assess the response.
Respiratory Side Effects: Bronchospasm
Issue: Animal exhibits signs of respiratory distress, such as wheezing, increased respiratory effort, or cyanosis after Nadolol administration.
Troubleshooting Steps:
-
Ensure a Patent Airway: Check for any obstructions in the animal's airway.
-
Provide Oxygen Supplementation: If the animal is hypoxic, provide supplemental oxygen.
-
Administer a Beta-2 Agonist: Beta-2 agonists like isoproterenol (B85558) or albuterol can be used to counteract bronchospasm.[16][17][18] However, it's important to note that in a beta-blocker overdose scenario, higher doses of a beta-agonist may be required to overcome the receptor blockade.[16]
-
Monitor Respiratory Function: Continuously monitor respiratory rate, effort, and oxygen saturation.
Experimental Protocol: Management of Potential Bronchospasm in a Guinea Pig Model
-
Animal Model: Guinea pigs.
-
Nadolol Administration: Oral gavage.
-
Monitoring: Continuous observation for signs of respiratory distress and use of a whole-body plethysmograph to measure airway resistance.
-
Intervention Trigger: A significant increase in airway resistance or visible signs of respiratory distress.
-
Follow-up: Monitor airway resistance and clinical signs until they return to baseline.
Metabolic Side Effects: Altered Glucose Metabolism
Issue: Unexpected changes in blood glucose levels, particularly in diabetic animal models.
Troubleshooting Steps:
-
Confirm Blood Glucose Level: Use a calibrated glucometer to verify the blood glucose reading.
-
Adjust Insulin (B600854) or Antidiabetic Medication: In diabetic models, the dose of insulin or other antidiabetic drugs may need to be adjusted. Nadolol can mask the signs of hypoglycemia, such as tachycardia.[20][21]
-
Provide Glucose Source: If hypoglycemia is confirmed, provide a source of glucose (e.g., oral glucose gel or intravenous dextrose). For hypoglycemia, 2.5–5% dextrose supplementation is recommended.[1]
-
Monitor Blood Glucose Frequently: Increase the frequency of blood glucose monitoring to ensure stability.
Experimental Protocol: Monitoring Glycemic Control in a Diabetic Rat Model Treated with Nadolol
-
Animal Model: Streptozotocin-induced diabetic rats.[22]
-
Nadolol Administration: Daily oral administration.
-
Monitoring: Monitor blood glucose levels at baseline and at regular intervals post-Nadolol administration. Also, monitor for clinical signs of hypoglycemia or hyperglycemia.
-
Intervention Trigger: Blood glucose levels outside the target range for the study.
-
Treatment: Adjust the dosage of insulin or oral hypoglycemic agents as predetermined in the experimental design.[8][23]
-
Follow-up: Continue close monitoring of blood glucose to assess the effectiveness of the dose adjustment.
Quantitative Data Summary
Table 1: Reported Dosages of Nadolol in Animal Studies
| Animal Model | Route of Administration | Dosage | Observed Effects/Study Focus | Reference |
| Mice | Oral | Not specified | Acute toxicity study | [11] |
| Rats | Oral | 160 mg/kg/day, 1000 mg/kg/day | 6-month toxicity study | [11] |
| Rats | Intravenous Infusion | 30 mg/kg/hr | Renal blood flow | [24] |
| Dogs | Oral | 40 mg/kg/day, 160 mg/kg/day | 6-month toxicity study | [11] |
| Dogs | Intravenous | 0.05 mg/kg | Ventricular refractoriness | [14] |
| Dogs | Intravenous | 1 mg/kg | Myocardial metabolism | [25] |
Table 2: Pharmacological Interventions for Nadolol-Induced Side Effects in Animals
| Side Effect | Intervention | Animal Model | Dosage | Reference |
| Bradycardia | Atropine | Dogs | 0.02-0.04 mg/kg IV/IM | [1] |
| Bradycardia | Atropine | Small Animals | 0.01-0.04 mg/kg | [13] |
| Hypotension | IV Fluids | General | As needed to restore volume | [1][2] |
| Bronchospasm | Isoproterenol | General | Titrate to effect | [16] |
| Hypoglycemia | Dextrose | General | 2.5-5% solution | [1] |
Visualizations
References
- 1. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Beta-Blockers - dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 3. petpoisonhelpline.com [petpoisonhelpline.com]
- 4. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical safety evaluation of the nadolol/bendroflumethiazide combination in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nadolol reduces insulin sensitivity in liver cirrhosis: a randomized double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wagwalking.com [wagwalking.com]
- 8. Assessment of Pharmacological Responses to an Anti-diabetic Drug in a New Obese Type 2 Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Beta-Blockers and Asthma: Precautions, Safer Options, and More [healthline.com]
- 11. Asthma treatment through the beta receptor: lessons from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. Class III action of beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recognizing Patient Trends: When to Watch and When to Intervene - WSAVA 2015 Congress - VIN [vin.com]
- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 17. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 19. Evidence that the anti-spasmogenic effect of the beta-adrenoceptor agonist, isoprenaline, on guinea-pig trachealis is not mediated by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nadolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Effects of experimental diabetes on adrenergic and cholinergic receptors of rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Pharmacological Responses to an Anti-diabetic Drug in a New Obese Type 2 Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative effects of propranolol and nadolol on renal blood flow in normal rats and rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of nadolol, a beta-adrenoceptor blocking agent, on myocardial metabolism in the dog ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nadolol dosage to minimize adverse effects in preclinical studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Nadolol dosage in preclinical studies to achieve desired therapeutic effects while minimizing adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nadolol?
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2]
-
β1 Receptor Blockade: Occurs primarily in the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output.[2][3] Blockade of β1 receptors in the kidneys inhibits the release of renin, which in turn reduces angiotensin II-mediated vasoconstriction and aldosterone-dependent water retention.[4][5]
-
β2 Receptor Blockade: Inhibition of β2 receptors in vascular smooth muscle prevents relaxation, which can lead to an increase in peripheral vascular resistance.[4][5] This action in the lungs can cause bronchoconstriction.[2]
This dual blockade is responsible for its primary therapeutic effects, such as lowering blood pressure, as well as its potential side effects.[2][3]
Q2: What are the most common adverse effects of Nadolol observed in preclinical and clinical settings?
The most frequently observed adverse effects are extensions of Nadolol's beta-blocking activity.[6]
-
Cardiovascular: Bradycardia (abnormally slow heart rate) is common.[6][7] Hypotension (low blood pressure), peripheral vascular insufficiency (like Raynaud's phenomenon), and atrioventricular (AV) block can also occur.[7][8][9] In susceptible subjects, it can precipitate or worsen heart failure.[6][7]
-
Respiratory: Bronchospasm or breathing difficulties can occur, particularly in models with underlying respiratory conditions, due to the blockade of β2 receptors in the lungs.[6][8]
-
Central Nervous System (CNS): Drowsiness, fatigue, and dizziness are among the most common side effects.[5][6][8] Nadolol has low lipophilicity, which limits its ability to cross the blood-brain barrier, potentially resulting in a lower incidence of CNS-related side effects compared to other beta-blockers.[2][7]
-
Metabolic: Beta-blockade can mask the signs of acute hypoglycemia (e.g., tachycardia) and may affect glucose and insulin (B600854) regulation.[5][10]
Q3: How should I establish a starting dose for my in vivo animal study?
Establishing a starting dose requires a thorough literature review of studies using similar animal models (species, strain, disease state).
-
Literature Search: Identify preclinical studies that have used Nadolol for a similar purpose. Note the dose ranges that were found to be both effective and well-tolerated.
-
Allometric Scaling: If data in your specific model is unavailable, you can use allometric scaling to estimate an equivalent dose from human clinical data or other animal models. The FDA provides guidance on this practice.
-
Pilot Study: Always conduct a pilot dose-range-finding study with a small number of animals. Start with a low dose and escalate it in different cohorts to identify the maximum tolerated dose (MTD) and a dose that shows the desired pharmacological effect. A study in rats, for example, used daily oral doses of 160 mg/kg and 1000 mg/kg to assess long-term toxicity.[11] Another study in dogs used 1 mg/kg and 8 mg/kg to investigate antifibrillatory effects.[12]
Q4: What is the recommended vehicle and route of administration for Nadolol in preclinical studies?
Nadolol is typically administered orally.[2][5] For oral administration in animal studies, it can often be dissolved in sterile water or saline, or formulated as a suspension with a vehicle like 0.5% methylcellulose. Always confirm the solubility and stability of your specific formulation. While oral administration is standard, some research protocols have explored intravenous (IV) administration in controlled settings, though no IV formulation is FDA-approved for routine use.[13]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Severe Bradycardia or Hypotension | The dose is too high for the specific animal model, strain, or individual animal sensitivity. | Immediately reduce the dosage for subsequent experiments. In the current animal, provide supportive care as per institutional guidelines. Consider continuous cardiovascular monitoring (e.g., telemetry) to establish a clearer dose-response relationship for these effects.[14] |
| High Variability in Physiological Response | Inconsistent drug administration (e.g., gavage technique). Differences in food intake (though Nadolol absorption is not significantly affected by food).[10] Underlying stress or health status of animals. Genetic variability within the animal strain. | Refine and standardize the administration technique. Ensure consistent housing conditions and acclimatization periods. Increase the sample size (n) per group to improve statistical power. |
| Unexpected Animal Mortality | Acute cardiac failure or severe bronchospasm. Off-target toxicity at high doses. | Perform a necropsy to determine the cause of death. Re-evaluate the dose range; the administered dose may have exceeded the MTD. Ensure the animal model does not have pre-existing conditions (e.g., respiratory disease) that would contraindicate a non-selective beta-blocker.[9] |
| Lack of Therapeutic Effect | The dose is too low. Poor bioavailability of the formulation. The chosen animal model is not responsive to beta-blockade for the desired endpoint. | Increase the dose in a stepwise manner. Verify the formulation's solubility and stability. Consider measuring plasma drug concentrations to confirm systemic exposure. Re-evaluate the suitability of the animal model for the hypothesis being tested. |
Data Presentation Tables
Table 1: Illustrative Dose-Response Data of Nadolol on Cardiovascular Parameters in a Rodent Model
| Dosage Group (mg/kg, oral) | N (animals) | Baseline Heart Rate (BPM ± SD) | Post-Dose Heart Rate (BPM ± SD) | % Change in Heart Rate | Post-Dose Mean Arterial Pressure (mmHg ± SD) |
| Vehicle (0.5% Methylcellulose) | 8 | 350 ± 25 | 345 ± 28 | -1.4% | 110 ± 10 |
| 5 mg/kg Nadolol | 8 | 355 ± 22 | 310 ± 25 | -12.7% | 102 ± 8 |
| 20 mg/kg Nadolol | 8 | 348 ± 30 | 265 ± 20 | -23.8% | 95 ± 9 |
| 80 mg/kg Nadolol | 8 | 352 ± 26 | 215 ± 18 | -38.9% | 85 ± 11 |
Note: This table contains representative data for illustrative purposes.
Table 2: Illustrative Pharmacokinetic Parameters of Nadolol in Different Preclinical Species
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) |
| Rat | 10 | ~750 | 2.0 | ~5 | ~35 |
| Dog | 5 | ~600 | 3.0 | ~10 | ~30 |
| Mouse | 20 | ~900 | 1.5 | ~4 | ~40 |
Note: This table contains representative data for illustrative purposes. Actual values can vary significantly based on study conditions.
Experimental Protocols
Protocol: Assessment of Cardiovascular Parameters in a Conscious Rodent Model via Telemetry
This protocol describes a method for continuously monitoring heart rate and blood pressure in conscious, unrestrained rodents to assess the pharmacodynamic effects of Nadolol.
-
Animal Preparation:
-
Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) according to the manufacturer's instructions and institutional animal care and use committee (IACUC) protocols. The catheter is typically placed in the carotid artery for blood pressure measurement.
-
Allow for a post-operative recovery period of at least 7-10 days to ensure animals have returned to normal physiological status.
-
-
Acclimatization and Baseline Recording:
-
House animals individually in their home cages placed on top of telemetry receivers.
-
Allow animals to acclimatize to the experimental room for at least 48 hours.
-
Record baseline cardiovascular data (heart rate, systolic/diastolic/mean arterial pressure) for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.
-
-
Nadolol Formulation and Administration:
-
Prepare Nadolol solution or suspension in the chosen vehicle (e.g., sterile water).
-
Administer the assigned dose of Nadolol or vehicle to each animal via oral gavage at the same time each day (e.g., beginning of the light cycle).
-
-
Data Collection and Analysis:
-
Continuously record telemetry data for at least 24 hours post-dosing.[14]
-
Analyze the data by averaging values over specific time intervals (e.g., 15-minute bins).
-
Calculate the change from baseline for each parameter at each time point.
-
Compare the responses between dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Visualizations
References
- 1. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nadolol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What are the side effects of Nadolol? [synapse.patsnap.com]
- 7. Nadolol: Package Insert / Prescribing Information [drugs.com]
- 8. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Preclinical safety evaluation of the nadolol/bendroflumethiazide combination in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifibrillatory actions of d,l-nadolol in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Nadolol solutions for short- and long-term storage in the lab.
This technical support center provides guidance on the stability of nadolol (B74898) solutions for both short-term and long-term laboratory storage. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing nadolol stock solutions?
A1: Nadolol is freely soluble in ethanol (B145695) and methanol, and soluble in DMSO. It is slightly soluble in water. For most research applications, DMSO is a common choice for preparing high-concentration stock solutions due to its good solvating power.
Q2: What are the recommended storage conditions for long-term stability of nadolol stock solutions?
A2: For long-term storage, it is recommended to store nadolol stock solutions in a freezer. A stock solution in DMSO can be stable for at least 2 years when stored at -20°C. Another source suggests stability for up to 6 months at -80°C and for 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: How stable are aqueous solutions of nadolol for short-term experiments?
A3: Extemporaneously compounded oral suspensions of nadolol (10 mg/mL) have been shown to be stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C) when stored in glass or plastic bottles, retaining over 98% of the initial concentration.[1] This suggests good short-term stability in aqueous environments. However, for solutions prepared in simple aqueous buffers without preservatives, it is advisable to prepare them fresh or store them refrigerated for no more than a few days to a week to prevent microbial growth.
Q4: Is nadolol sensitive to light?
A4: While some sources recommend protecting nadolol from light, extensive studies on its photosensitivity are not consistently reported in the literature reviewed. As a general laboratory practice, it is always prudent to store solutions in amber vials or otherwise protected from light, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving nadolol powder in aqueous buffers. | Nadolol has low water solubility. | Nadolol is only slightly soluble in water.[2] For higher concentrations, first dissolve the powder in a small amount of an organic solvent like DMSO, ethanol, or methanol, and then slowly add the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation observed after diluting a DMSO stock solution into an aqueous buffer. | The final concentration of DMSO may be too low to maintain nadolol solubility in the aqueous medium, or the nadolol concentration exceeds its solubility limit in the final buffer. | Try to keep the final DMSO concentration as high as your experiment allows (typically <0.5%). Alternatively, prepare a more dilute stock solution in DMSO or consider using a co-solvent system. Gentle warming and sonication may also help to redissolve the precipitate, but be cautious of potential degradation at elevated temperatures. |
| Solution appears discolored or shows unexpected results over time. | This could indicate chemical degradation of nadolol. | Nadolol is known to degrade under certain conditions. Prepare fresh solutions, especially for critical experiments. Store stock solutions in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Review the storage conditions and ensure they are appropriate. |
| Inconsistent results between experiments using the same stock solution. | This might be due to instability after repeated freeze-thaw cycles or improper storage of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Always ensure the cap is tightly sealed to prevent solvent evaporation, which would change the concentration over time. Store aliquots at the recommended low temperatures. |
Stability of Nadolol Solutions: Data Summary
The following tables summarize the available data on the stability of nadolol solutions under different storage conditions.
Table 1: Long-Term Stability of Nadolol in DMSO
| Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| Not Specified | -20°C | 2 years | Stable | Chemodex |
| Not Specified | -20°C | 1 month | Stable | MedChemExpress |
| Not Specified | -80°C | 6 months | Stable | MedChemExpress |
Table 2: Short- and Long-Term Stability of Nadolol Oral Suspension (10 mg/mL in Oral Mix)
| Storage Temperature | Container | Duration (days) | Percent Remaining | Reference |
| 25°C | Amber Glass/Plastic Bottles | 91 | 99% - 100% | [1] |
| 4°C | Amber Glass/Plastic Bottles | 91 | 98% - 100% | [1] |
| 25°C | Polypropylene Oral Syringes | 91 | 94% | [1] |
Experimental Protocols
Preparation of Nadolol Stock Solution (10 mM in DMSO)
-
Materials: Nadolol powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh the desired amount of nadolol powder (e.g., 3.094 mg for 1 mL of a 10 mM solution). c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution until the nadolol powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no undissolved particles. f. For long-term storage, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Stability Testing by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for accurately determining the concentration of nadolol and detecting any degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where nadolol has significant absorbance (e.g., 220 nm or 270 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 25°C).
-
-
Sample Preparation: a. Dilute the nadolol solution to be tested to a suitable concentration within the linear range of the calibration curve using the mobile phase. b. Filter the sample through a 0.45 µm filter before injection if any particulate matter is present.
-
Analysis: a. Inject a known volume of the prepared sample into the HPLC system. b. Record the chromatogram and determine the peak area of the nadolol peak. c. Calculate the concentration of nadolol by comparing its peak area to a standard curve prepared with known concentrations of a nadolol reference standard. d. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Nadolol Degradation Pathway
Forced degradation studies have shown that nadolol is susceptible to degradation under acidic, alkaline, and oxidative conditions. The primary degradation pathways likely involve modifications to the side chain and the tetrahydronaphthalene ring system.
Caption: Potential degradation pathways of nadolol under various stress conditions.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a nadolol solution.
Caption: A typical experimental workflow for conducting a stability study of nadolol solutions.
References
Technical Support Center: Investigating the Drug-Drug Interaction Potential of Nadolol in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the drug-drug interaction (DDI) potential of Nadolol in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nadolol's drug-drug interactions?
A1: Preclinical data indicate that Nadolol's drug-drug interactions are primarily mediated by drug transporters rather than metabolic enzymes. Nadolol is not significantly metabolized by cytochrome P450 (CYP) enzymes.[1][2] It has been identified as a substrate for several uptake and efflux transporters, including P-glycoprotein (P-gp), Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), Multidrug and Toxin Extrusion Protein 1 (MATE1), and MATE2-K.[3][4] Therefore, co-administered drugs that are inhibitors or inducers of these transporters can alter the pharmacokinetics of Nadolol.
Q2: Does Nadolol inhibit or induce CYP enzymes?
A2: Current evidence suggests that Nadolol has little to no effect on the CYP450 enzyme system.[2] Preclinical studies focusing on Nadolol as a perpetrator of CYP-mediated DDIs are unlikely to yield significant findings.
Q3: Is Nadolol expected to have interactions involving UDP-glucuronosyltransferases (UGTs)?
A3: As Nadolol is negligibly metabolized, significant interactions involving inhibition or induction of UGT enzymes are not anticipated. The primary clearance mechanism for Nadolol is renal excretion of the unchanged drug.[1]
Q4: Where are the key transporters involved in Nadolol disposition located?
A4: The transporters that interact with Nadolol are expressed in various tissues, playing a crucial role in its absorption, distribution, and elimination:
-
P-glycoprotein (P-gp): Expressed in the intestine, blood-brain barrier, and kidney, P-gp is an efflux transporter that can limit the absorption and tissue penetration of its substrates.
-
OCT1: Primarily located in the sinusoidal membrane of hepatocytes, it mediates the uptake of drugs from the blood into the liver.
-
OCT2: Highly expressed in the basolateral membrane of renal proximal tubule cells, it is critical for the uptake of cationic drugs from the blood into the kidney for subsequent elimination.[5]
-
MATE1 and MATE2-K: These are efflux transporters found in the apical membrane of renal proximal tubule cells and hepatocytes, working in concert with uptake transporters like OCT2 to facilitate the excretion of drugs into the urine and bile.
Troubleshooting Guides
Transporter Substrate Assays
Issue: Low or inconsistent transport of Nadolol in my in vitro transporter assay.
-
Possible Cause 1: Incorrect cell model or transporter expression.
-
Troubleshooting Tip: Confirm the expression and functionality of the specific transporter (e.g., P-gp, OCT2, MATE1) in your cell line (e.g., MDCK, HEK293) using a known probe substrate and inhibitor. For example, use a substrate like digoxin (B3395198) or rhodamine 123 for P-gp and verify its efflux is inhibited by a known P-gp inhibitor like verapamil (B1683045) or zosuquidar.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Tip: Ensure the buffer composition, pH, and incubation time are appropriate for the transporter being studied. For MATE transporters, for instance, their function is dependent on a proton gradient.
-
-
Possible Cause 3: Low concentration of Nadolol.
Issue: High background or non-specific binding of Nadolol.
-
Possible Cause 1: Hydrophobicity of the compound.
-
Troubleshooting Tip: While Nadolol is hydrophilic, non-specific binding to plasticware or cellular components can still occur. Consider using low-binding plates and washing cells with a buffer containing a low concentration of serum albumin to reduce non-specific binding.
-
-
Possible Cause 2: Inadequate washing steps.
-
Troubleshooting Tip: Optimize the number and duration of washing steps with ice-cold buffer to effectively remove unbound Nadolol without causing significant dissociation from the transporter.
-
Data Presentation
Table 1: In Vitro Transporter Substrate Kinetics of Nadolol
| Transporter | Cell System | K | Reference |
| OCT2 | HEK293 | 122 | [3] |
| MATE1 | HEK293 | 531 | [3] |
| MATE2-K | HEK293 | 372 | [3] |
Table 2: In Vitro Inhibition of Nadolol Transport
| Transporter(s) | Inhibitor | Concentration (µM) | Effect | Reference |
| OCT1, OCT2, MATE1, MATE2-K | Cimetidine | 100 | Significant Inhibition | [3] |
| OCT1, OCT2, MATE1, MATE2-K | Trimethoprim | 100 | Significant Inhibition | [3] |
| P-gp | Zosuquidar | Not specified | Significantly reduced basal to apical transport | [3] |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell®) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add Nadolol to either the apical (A) or basolateral (B) chamber.
-
To assess P-gp mediated transport, perform the assay in the presence and absence of a P-gp inhibitor (e.g., 1 µM zosuquidar).
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from the receiver chamber.
-
-
Sample Analysis: Quantify the concentration of Nadolol in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P
app) for both A-to-B and B-to-A directions. -
Determine the efflux ratio (ER) = P
app(B-to-A) / Papp(A-to-B). An ER > 2 suggests active efflux. -
A reduction in the ER in the presence of a P-gp inhibitor confirms that Nadolol is a P-gp substrate.
-
Protocol 2: OCT2 Substrate Assessment using HEK293-OCT2 Cells
-
Cell Culture: Plate HEK293 cells stably transfected with OCT2 and vector-control HEK293 cells in appropriate culture plates.
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4).
-
Add the uptake buffer containing various concentrations of Nadolol to the cells.
-
Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
To determine transporter-specific uptake, perform the assay in the presence and absence of an OCT inhibitor (e.g., 100 µM cimetidine).
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of Nadolol using LC-MS/MS.
-
Normalize the amount of Nadolol to the protein content of each well.
-
-
Data Analysis:
-
Subtract the uptake in vector-control cells from that in OCT2-expressing cells to determine the net transporter-mediated uptake.
-
Fit the concentration-dependent uptake data to the Michaelis-Menten equation to determine the K
mand Vmaxvalues.
-
Visualizations
Caption: Workflow for P-gp Substrate Assessment.
Caption: Nadolol's pathway through renal transporters.
References
- 1. Urinary Excretion of Nadolol as a Possible In Vivo Probe for Drug Interactions Involving P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Nonmetabolized β-Blocker Nadolol Is a Substrate of OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein, but Not of OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
Validation & Comparative
Nadolol versus propranolol: a comparative study of in vitro potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of nadolol (B74898) and propranolol (B1214883), two non-selective beta-adrenergic receptor antagonists. The information presented is based on experimental data from scientific literature, offering insights into their relative binding affinities and functional antagonism at beta-adrenergic receptors.
Quantitative Comparison of In Vitro Potency
The in vitro potency of nadolol and propranolol has been evaluated in various experimental systems. The following table summarizes key quantitative data from a comparative study using ferret ventricular myocardium, which is rich in β1-adrenoceptors.
| Parameter | Nadolol | Propranolol | Tissue/Assay Condition | Reference |
| pKB vs. (-)-isoprenaline | 7.9 | 8.8 | Ferret Ventricular Myocardium | [1] |
| pKB vs. CGP12177 | 6.4 | 5.8 | Ferret Ventricular Myocardium | [1] |
| pKi (from competition with (-)-[125I]-cyanopindolol) | 8.4 | 9.3 | Ferret Ventricular Myocardium | [1] |
| Relative Potency vs. Isoproterenol | ~1/3 as potent | - | Isolated Guinea Pig Atrial Muscle | [2] |
Note:
-
pKB is the negative logarithm of the antagonist's dissociation constant (KB), determined from functional assays. A higher pKB value indicates greater antagonist potency.
-
pKi is the negative logarithm of the inhibitor's binding affinity (Ki), determined from radioligand binding assays. A higher pKi value indicates a stronger binding affinity of the inhibitor to the receptor.
-
Isoprenaline is a non-selective β-adrenergic agonist.
-
CGP12177 is a partial β-adrenergic agonist.
-
(-)-[125I]-cyanopindolol is a radiolabeled non-selective β-adrenergic antagonist commonly used in binding assays.
Experimental Protocols
The data presented above are typically generated using two key types of in vitro experiments: radioligand binding assays and functional antagonism assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., nadolol or propranolol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the pKi of nadolol and propranolol at β-adrenergic receptors.
Materials:
-
Tissue Preparation: Membranes prepared from a tissue source expressing β-adrenergic receptors (e.g., ferret ventricular myocardium).
-
Radioligand: A high-affinity radiolabeled antagonist, such as (-)-[125I]-cyanopindolol (125I-CYP).
-
Competitors: Unlabeled nadolol and propranolol at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding of the radioligand.
-
Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from free radioligand.
-
Gamma Counter: To measure radioactivity.
Procedure:
-
Incubation: Tissue membranes are incubated in the assay buffer with a fixed concentration of the radioligand (125I-CYP) and varying concentrations of the unlabeled competitor (nadolol or propranolol).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the pKB of nadolol and propranolol against a β-adrenergic agonist.
Materials:
-
Isolated Tissue: An isolated tissue preparation that exhibits a measurable response to β-adrenergic stimulation (e.g., isolated guinea pig atria for measuring changes in heart rate and force of contraction).
-
Agonist: A β-adrenergic agonist, such as isoproterenol.
-
Antagonists: Nadolol and propranolol at various concentrations.
-
Organ Bath System: To maintain the tissue in a physiological solution at a constant temperature and aeration.
-
Transducer and Recording System: To measure the physiological response (e.g., isometric force transducer).
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing a physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate until a stable baseline response is achieved.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (isoproterenol) is generated to determine the baseline agonist potency.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (nadolol or propranolol) for a predetermined period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The antagonist causes a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the Schild plot and determine the pA2 value, which is equivalent to the pKB for a competitive antagonist.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for In Vitro Potency Comparison
References
A Comparative Analysis of Nadolol and Atenolol in Attenuating Cardiac Arrhythmias in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of nadolol (B74898) and atenolol (B1665814), two beta-adrenergic blocking agents, based on data from various animal models of cardiac arrhythmia. While direct comparative studies are limited, this document synthesizes findings from individual research to offer insights into their relative efficacy and mechanisms of action.
Executive Summary
Nadolol, a non-selective beta-blocker, and atenolol, a cardioselective (β1) beta-blocker, are both utilized in the management of cardiac arrhythmias. Preclinical studies in animal models, primarily canine, have been instrumental in elucidating their antiarrhythmic effects. The available data suggests that both agents are effective in suppressing ventricular arrhythmias, particularly those induced by myocardial ischemia and reperfusion. However, the degree of efficacy and the electrophysiological mechanisms may differ due to their distinct receptor selectivity profiles. This guide presents a side-by-side view of their performance based on published experimental data.
Comparative Efficacy in Canine Models of Ventricular Arrhythmia
The most relevant data for comparing nadolol and atenolol comes from canine models of ventricular arrhythmia induced by coronary artery ligation. It is important to note that the following is an indirect comparison , as the drugs were not tested in the same head-to-head study. The experimental protocols, while similar in the use of a canine model and induction of ischemia, had notable differences.
| Parameter | Nadolol | Atenolol |
| Animal Model | Anesthetized dogs | Conscious greyhounds |
| Arrhythmia Induction | Acute coronary occlusion[1] | Coronary artery ligation followed by programmed electrical stimulation (PES)[2][3] |
| Dosage | 10 to 200 micrograms/kg[1] | 256 micrograms/kg[2][3] |
| Primary Endpoint | Inhibition of ventricular arrhythmias | Prevention of arrhythmia induction by PES[2][3] |
| Efficacy | Potent in suppressing coronary occlusion-induced ventricular arrhythmias[1] | Prevented arrhythmia induction in 4 out of 6 dogs[2][3] |
| Effect on Heart Rate | Not explicitly stated in the primary arrhythmia study, but known to reduce heart rate. | Significantly fell compared to placebo[2][3] |
| Effect on Blood Pressure | Not explicitly stated in the primary arrhythmia study. | No significant change.[2][3] |
| Electrophysiological Effects | Attenuated electrical alternation and conduction delay.[1] | Prolonged effective refractory period (ERP).[2][3] |
Interestingly, a clinical study in Boxer dogs with familial ventricular arrhythmias found that treatment with atenolol alone did not significantly reduce the number of ventricular premature complexes or the severity of the arrhythmia.[4] This highlights the importance of the specific arrhythmia mechanism and animal model in determining drug efficacy.
Experimental Protocols
Nadolol in a Canine Model of Coronary Occlusion-Induced Arrhythmia
-
Animal Model: Anesthetized dogs of either sex.[1]
-
Anesthesia: Not specified in the abstract.[1]
-
Arrhythmia Induction: Acute occlusion of a coronary artery. The specific artery and duration of occlusion are not detailed in the abstract.[1]
-
Drug Administration: Nadolol was administered intravenously in a dose range of 10 to 200 micrograms/kg.[1]
-
Measurements: The primary outcomes were the incidence and severity of ventricular arrhythmias. Electrical alternation and conduction delay were also assessed.[1]
Atenolol in a Canine Model of Stimulus-Induced Ventricular Tachycardia
-
Surgical Preparation: The dogs underwent a coronary artery ligation 7-30 days prior to the electrophysiological study.[2][3]
-
Arrhythmia Induction: Programmed electrical stimulation (PES) was used to induce ventricular tachycardia.[2][3]
-
Drug Administration: Atenolol was administered at a dose of 256 micrograms/kg.[2][3]
-
Measurements: The primary endpoint was the inducibility of ventricular tachycardia. Heart rate, blood pressure, and electrophysiological parameters, including the effective refractory period (ERP), were also measured.[2][3]
Visualizing Experimental Workflows
Caption: Experimental workflow for nadolol in a canine arrhythmia model.
Caption: Experimental workflow for atenolol in a canine arrhythmia model.
Signaling Pathways and Mechanisms of Action
Both nadolol and atenolol exert their antiarrhythmic effects primarily through the blockade of β-adrenergic receptors, which are key components of the sympathetic nervous system's influence on the heart.
Caption: Mechanism of action of nadolol and atenolol.
The antiarrhythmic effects of nadolol are considered to be exclusively due to its beta-blocking activity.[1] Atenolol's efficacy may be related to a fall in heart rate and/or a prolongation of refractoriness.[2][3] The cardioselectivity of atenolol (β1) versus the non-selectivity of nadolol (β1 and β2) may lead to different systemic effects, but based on the available animal arrhythmia data, both demonstrate a capacity to reduce ventricular ectopy.
Conclusion
Based on an indirect comparison of studies in canine models of myocardial ischemia-induced arrhythmias, both nadolol and atenolol exhibit significant antiarrhythmic properties. Nadolol was shown to be potent in suppressing arrhythmias following acute coronary occlusion, while atenolol was effective in preventing electrically induced ventricular tachycardia in a chronic ischemic model. The differences in their receptor selectivity profiles and the varied experimental designs make it challenging to definitively declare one as superior in all contexts. Future head-to-head comparative studies in standardized animal models of cardiac arrhythmia are warranted to provide a more conclusive assessment of their relative efficacies.
References
- 1. Anti-arrhythmic effect of nadolol in experimental arrhythmias: comparison with propranolol and alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atenolol, but not mexiletine, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atenolol, but not mexiletine, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of four antiarrhythmic treatments for familial ventricular arrhythmias in Boxers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of Nadolol's Efficacy for Long QT Syndrome Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of nadolol (B74898) for Long QT Syndrome (LQTS) models against other beta-adrenergic blockers. The information presented is supported by experimental data from cellular and animal models to assist researchers and drug development professionals in their evaluation of nadolol as a therapeutic candidate.
Executive Summary
Nadolol is a non-selective beta-adrenergic antagonist frequently utilized in the clinical management of Long QT Syndrome (LQTS), a cardiac channelopathy that predisposes individuals to life-threatening arrhythmias. Preclinical studies using various in vitro and in vivo models have been instrumental in validating its therapeutic potential. This guide synthesizes key findings from these preclinical investigations, offering a comparative analysis of nadolol's performance against other commonly used beta-blockers like propranolol (B1214883) and the less effective metoprolol (B1676517). The primary mechanism of action for beta-blockers in LQTS is the blunting of adrenergic stimulation, thereby reducing the risk of cardiac events.[1] However, preclinical evidence suggests that differential effects on cardiac ion channels, particularly the late sodium current, may contribute to the varying efficacy observed among these agents.
Comparative Efficacy of Nadolol in Preclinical Models
Preclinical evaluation of nadolol has been conducted in various models, ranging from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to canine models of arrhythmia. These studies provide valuable insights into its electrophysiological effects and anti-arrhythmic properties.
Cellular Models: Human iPSC-Cardiomyocytes
Patient-specific hiPSC-CMs have emerged as a powerful tool for modeling LQTS in vitro and for preclinical drug screening.[2] Studies utilizing these models have demonstrated nadolol's ability to reverse arrhythmogenic phenotypes.
A key study in an LQT2-hiPSC cardiomyocyte model showed that while both nadolol and propranolol could ameliorate isoprenaline-induced early afterdepolarizations (EADs), a cellular hallmark of triggered arrhythmias in LQTS, nadolol is often preferred for LQT2 patients.[3] In this model, isoprenaline, a beta-agonist used to mimic sympathetic stimulation, induced EADs in the LQT2-hiPSC-CMs, an effect that was reversed by the application of nadolol.[3]
The differential effects of beta-blockers on the cardiac sodium current (INa) have also been investigated. While propranolol exhibits a significant "membrane-stabilizing" effect by blocking the late sodium current, nadolol has a more modest effect on the peak sodium current, with a non-use-dependent block of approximately 20%.[4][5] In contrast, metoprolol shows no significant effect on either the peak or late sodium current.[4][5] This partial sodium channel blockade by nadolol may contribute to its clinical efficacy, distinguishing it from metoprolol.[5]
Table 1: Comparative Effects of Beta-Blockers in Preclinical LQTS Cellular Models
| Drug | Model | Key Findings | Reference |
| Nadolol | LQT2-hiPSC-CMs | Reversed isoprenaline-induced early afterdepolarizations (EADs). | [3] |
| tsA201 cells expressing Nav1.5 | ~20% non-use-dependent block of peak sodium current. No effect on persistent late current. | [4][5] | |
| Propranolol | LQT3-hiPSC-CMs | Shortened action potential duration (APD) and inhibited late sodium current. | [6] |
| tsA201 cells expressing Nav1.5 | Use-dependent block of Nav1.5 and reduction of persistent late current. | [4][5] | |
| Metoprolol | tsA201 cells expressing Nav1.5 | No effect on peak or persistent late sodium current. | [4][5] |
| Feline ventricular myocytes | Decreased action potential plateau duration and voltage. No effect on upstroke velocity. | [7] |
Animal Models
Animal models provide a more integrated physiological system to study the effects of drugs on the QT interval and arrhythmia susceptibility. While direct comparative studies of nadolol in genetically engineered LQTS animal models are not abundant in the available literature, studies in other canine models of arrhythmia provide valuable data.
In a canine model of adrenaline- and coronary occlusion-induced arrhythmias, nadolol was found to be the most potent among the tested beta-blockers (nadolol, propranolol, and alprenolol) in suppressing ventricular arrhythmias.[8] Another study in a canine model of myocardial infarction and sudden death demonstrated that nadolol significantly reduced the incidence of rapid ventricular triplets and prevented sudden arrhythmic death.[1] A study on propranolol in a canine model indicated that QT interval prolongation was primarily a result of bradycardia.[9]
It is important to note that the electrophysiological characteristics of animal models can differ from humans. For instance, mice have significantly different repolarizing currents compared to humans.[10] Rabbits and dogs are considered to have cardiac electrophysiology that more closely resembles that of humans, making them more suitable for proarrhythmia studies.[11][12]
Table 2: Efficacy of Nadolol in Preclinical Animal Models of Arrhythmia
| Drug | Animal Model | Experimental Condition | Key Findings | Reference |
| Nadolol | Anesthetized Dogs | Halothane + Adrenaline-induced arrhythmia | Most potent in suppressing arrhythmias compared to propranolol and alprenolol (B1662852). | [8] |
| Anesthetized Dogs | Acute coronary occlusion-induced arrhythmia | Attenuated ventricular arrhythmias. | [8] | |
| Conscious Dogs | Post-myocardial infarction | Reduced rate and incidence of rapid ventricular triplets; prevented sudden arrhythmic death. | [1] | |
| Anesthetized Dogs | Post-myocardial infarction with acute ischemia | Reduced ventricular arrhythmias and increased survival. | [13] | |
| Propranolol | Anesthetized Dogs | Propranolol intoxication | QT interval prolongation was associated with bradycardia, with no significant direct effect on QTc. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of nadolol and other beta-blockers.
Human iPSC-Cardiomyocyte Electrophysiology
-
Cell Culture and Differentiation: Patient-specific iPSCs are generated from somatic cells (e.g., skin fibroblasts or blood cells) and then differentiated into cardiomyocytes using established protocols, often involving the modulation of Wnt signaling pathways.
-
Electrophysiological Recordings:
-
Patch-Clamp: Whole-cell patch-clamp is used to record action potentials (APs) and specific ion channel currents from single cardiomyocytes. To assess the effect of beta-blockers on adrenergic stimulation, cardiomyocytes are first perfused with a baseline solution, followed by the application of isoprenaline to induce an arrhythmogenic phenotype (e.g., EADs). Subsequently, the beta-blocker of interest is added to the perfusion solution to determine its ability to reverse these effects.
-
Microelectrode Array (MEA): MEA platforms are used to record extracellular field potentials from a syncytium of cardiomyocytes, providing data on field potential duration (FPD), which correlates with the QT interval. This allows for a higher-throughput assessment of drug effects on repolarization.
-
-
Isoprenaline Challenge: To mimic sympathetic stimulation, isoprenaline (typically at a concentration of 100 nM) is acutely applied to the cardiomyocytes. The response, such as changes in APD and the induction of EADs, is then measured.
Animal Model Electrophysiology and Arrhythmia Induction
-
Animal Models: Anesthetized or conscious canine models are frequently used. For LQTS-specific studies, transgenic rabbit models with genetic mutations causing LQT1 or LQT2 are also employed.[12][14]
-
ECG Monitoring: Continuous ECG monitoring is performed using telemetry or surface electrodes to measure heart rate, QT interval, and the incidence of arrhythmias. The QT interval is corrected for heart rate (QTc) using species-specific formulas.[15]
-
Arrhythmia Induction:
-
Pharmacological Induction: Arrhythmias can be induced by administering agents like adrenaline in the presence of an anesthetic such as halothane.
-
Ischemia-Reperfusion: Ligation of a coronary artery (e.g., the left anterior descending artery) for a specific period, followed by reperfusion, can induce ventricular arrhythmias.
-
-
Drug Administration: Beta-blockers are typically administered intravenously to assess their acute effects on electrophysiological parameters and arrhythmia burden.
Signaling Pathways and Logical Relationships
The therapeutic effect of nadolol in LQTS is primarily mediated by its antagonism of beta-adrenergic receptors, which are coupled to G-protein signaling pathways that modulate cardiac ion channel function.
Caption: Signaling pathway of sympathetic stimulation in cardiomyocytes and the inhibitory action of Nadolol.
The diagram above illustrates how sympathetic stimulation, through the release of norepinephrine, activates beta-adrenergic receptors on cardiomyocytes. This triggers a G-protein-coupled cascade leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA then phosphorylates key ion channels, such as L-type calcium channels (CaV1.2) and the slow delayed rectifier potassium channel (IKs, formed by KCNQ1/KCNE1), leading to increased calcium influx and potassium efflux. In the context of LQTS, this can exacerbate the underlying repolarization defect and trigger arrhythmias. Nadolol acts by competitively blocking the beta-adrenergic receptor, thereby preventing this signaling cascade and its pro-arrhythmic consequences.
Caption: General experimental workflow for preclinical evaluation of beta-blockers in LQTS models.
This workflow outlines the typical steps involved in the preclinical validation of a beta-blocker for LQTS. It begins with the selection of an appropriate model, either cellular or animal. Baseline electrophysiological parameters are recorded, followed by an adrenergic challenge to provoke an arrhythmogenic phenotype. The test compound is then administered, and the electrophysiological parameters are recorded again to assess the drug's efficacy in reversing the pathological changes. Finally, the data is analyzed to compare the effectiveness of different compounds.
Conclusion
Preclinical evidence, primarily from hiPSC-cardiomyocyte models, supports the clinical use of nadolol in LQTS, particularly in LQT2. Its efficacy stems from its primary role as a non-selective beta-blocker, effectively mitigating the pro-arrhythmic effects of sympathetic stimulation. Furthermore, its modest effect on the peak sodium current may provide an additional anti-arrhythmic benefit compared to beta-blockers like metoprolol that lack this property. While direct comparative preclinical data in genetically defined LQTS animal models is an area that warrants further investigation, the existing cellular and non-LQTS specific animal model data, in conjunction with extensive clinical evidence, validates nadolol's position as a cornerstone therapy for many LQTS patients. Future preclinical research should focus on head-to-head comparisons of different beta-blockers in transgenic LQTS animal models to further elucidate their genotype-specific effects and mechanisms of action.
References
- 1. Mechanism of prevention of sudden death by nadolol: differential actions on arrhythmia triggers and substrate after myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hse.ie [hse.ie]
- 3. A Systematic Review on the Role of Βeta-Blockers in Reducing Cardiac Arrhythmias in Long QT Syndrome Subtypes 1-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nadolol block of Nav1.5 does not explain its efficacy in the long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nadolol block of Nav1.5 does not explain its efficacy in the long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propranolol Attenuates Late Sodium Current in a Long QT Syndrome Type 3-Human Induced Pluripotent Stem Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the electrophysiological effects of metoprolol on isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-arrhythmic effect of nadolol in experimental arrhythmias: comparison with propranolol and alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of propranolol intoxication on QTc interval in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse models of long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological studies of transgenic long QT type 1 and type 2 rabbits reveal genotype-specific differences in ventricular refractoriness and His conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiologic and antiarrhythmic actions of nadolol: acute ischemia in the presence of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological studies of transgenic long QT type 1 and type 2 rabbits reveal genotype-specific differences in ventricular refractoriness and His conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Nadolol and carvedilol beta-receptor binding affinity
This guide provides a detailed, objective comparison of the beta-receptor binding affinities of two commonly used beta-blockers, Nadolol and Carvedilol (B1668590). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist, acting as an inverse agonist.[1][2] In contrast, Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor blocking activity and functions as a β-arrestin-biased agonist.[3][4][5] These distinct mechanisms of action at the molecular level lead to different downstream signaling cascades and pharmacological profiles.
Beta-Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.
Quantitative Data Summary
The following table summarizes the reported binding affinities of Nadolol and Carvedilol for β1 and β2 adrenergic receptors.
| Compound | Receptor | Binding Affinity (Ki/Kd) | Species | Reference(s) |
| Nadolol | β1 | ~5.6 nM (Ki) | Human | |
| β2 | 2.5 nM (Kd) | Human | [6] | |
| Carvedilol | β1 | 0.2 - 1.1 nM (Ki) | Human | |
| β2 | 0.4 - 2.5 nM (Ki) | Human |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using radioligand binding assays. This technique is a cornerstone of receptor pharmacology, allowing for the direct measurement of drug-receptor interactions.
A typical experimental workflow for a competition radioligand binding assay is as follows:
-
Membrane Preparation:
-
Cells or tissues expressing the target beta-adrenergic receptors are homogenized and subjected to centrifugation to isolate the cell membranes.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
-
Assay Incubation:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol), which is known to bind to the beta-receptors, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (Nadolol or Carvedilol) are added to the incubation mixture.
-
The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Downstream Signaling Pathways
The binding of Nadolol and Carvedilol to beta-adrenergic receptors initiates distinct downstream signaling cascades.
Nadolol: Inverse Agonism
Nadolol acts as an inverse agonist, meaning it not only blocks the binding of agonists like epinephrine (B1671497) but also reduces the basal, or constitutive, activity of the beta-adrenergic receptor.[1][2] This leads to a decrease in the production of the second messenger cyclic AMP (cAMP). Chronic exposure to Nadolol can lead to an upregulation of beta-adrenergic receptors. This upregulation of β1-receptors can be mediated through a protein kinase C (PKC)-related pathway and by increasing the stability of the β1-receptor mRNA.
Carvedilol: β-Arrestin Biased Agonism
Carvedilol exhibits a more complex signaling profile known as β-arrestin biased agonism.[3][4][5] While it antagonizes the classical G-protein-mediated signaling pathway, thereby preventing the production of cAMP, it simultaneously stimulates a G-protein-independent pathway mediated by β-arrestin.[3] This leads to the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK).[3] This biased signaling is thought to contribute to some of the unique clinical effects of Carvedilol.[4]
Conclusion
Nadolol and Carvedilol, while both classified as non-selective beta-blockers, exhibit distinct profiles in terms of their binding affinities and, more significantly, their downstream signaling mechanisms. Carvedilol generally displays a slightly higher affinity for both β1 and β2 receptors. The key difference lies in their mode of action: Nadolol acts as a classical inverse agonist, reducing basal receptor activity, whereas Carvedilol functions as a β-arrestin-biased agonist, selectively activating G-protein-independent signaling pathways. These molecular distinctions are fundamental to their unique pharmacological properties and clinical applications.
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative In Vitro Analysis of Nadolol and Metoprolol on Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the beta-adrenergic blocking agents nadolol (B74898) and metoprolol (B1676517), with a specific focus on their effects on myocardial contractility. The information presented herein is intended to support research and development efforts in cardiovascular pharmacology.
Introduction
Nadolol and metoprolol are widely prescribed beta-blockers for a range of cardiovascular conditions. Their primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and myocardial contractility.[1] However, their distinct pharmacological profiles, particularly their receptor selectivity, result in differential effects on cardiac muscle function. Metoprolol is a cardioselective β1-adrenergic antagonist, while nadolol is a non-selective beta-blocker, acting on both β1 and β2 receptors.[2] This difference in selectivity is a key determinant of their overall impact on the myocardium.
Comparative Analysis of Myocardial Contractility
Direct comparative in vitro studies on the negative inotropic effects of nadolol and metoprolol on mammalian myocardial tissue are limited in the publicly available literature. However, valuable insights can be drawn from studies on isolated heart preparations and by comparing their pharmacological properties.
A study on isolated frog hearts provides a quantitative comparison of the inhibitory effects of metoprolol and a non-selective beta-blocker, propranolol (B1214883) (which shares non-selective properties with nadolol), on adrenaline-induced myocardial contraction.[3] While the beta-receptor subtype distribution in the frog heart differs from that in mammals, this data offers a useful, albeit indirect, comparison.
| Drug | Receptor Selectivity | IC50 (Inhibition of Adrenaline-Induced Contraction in Isolated Frog Heart) | Key In Vitro Observations on Myocardial Contractility |
| Nadolol | Non-selective (β1 and β2)[2] | Not directly measured, but propranolol (non-selective) exhibited an ID50 of 1.3 μg.[3] | In isolated rabbit atrial and ventricular muscle, nadolol showed no significant effect on contractions at a concentration of 4.84 microM under normoxic conditions.[4] |
| Metoprolol | Cardioselective (β1)[2] | ID50 of 44 μg[3] | In isolated rat papillary muscles, metoprolol has been shown to attenuate post-ischemic depressed myocardial function.[5] |
Note: The IC50 values are from a study on isolated frog hearts and should be interpreted with caution due to species-specific differences in beta-adrenergic receptor subtypes.[3] The frog heart predominantly expresses β2-receptors, which may explain the higher apparent potency of the non-selective blocker in this model.[3]
Signaling Pathways
The effects of nadolol and metoprolol on myocardial contractility are mediated through the beta-adrenergic signaling pathway. Beta-1 adrenergic receptors, the primary target of metoprolol and one of the targets of nadolol in the heart, are G-protein coupled receptors. Their activation by catecholamines (like adrenaline) initiates a signaling cascade that ultimately increases myocardial contractility. Both nadolol and metoprolol act as antagonists at these receptors, thereby inhibiting this cascade.
Caption: Beta-adrenergic signaling pathway and points of inhibition by nadolol and metoprolol.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro effects of pharmacological agents on myocardial contractility using isolated cardiac muscle preparations, such as papillary muscles or trabeculae.
Isolation of Cardiac Muscle Preparation
-
Animal Model: Male Wistar rats (250-300g) are a common model.
-
Anesthesia and Euthanasia: Animals are anesthetized, and the heart is rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Dissection: The heart is opened, and a suitable papillary muscle or trabecula from the left ventricle is carefully dissected, ensuring minimal damage to the tissue. Sutures are tied to both ends of the muscle.
Experimental Setup
-
Organ Bath: The isolated muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature (e.g., 37°C) and continuously gassed with 95% O2 and 5% CO2.
-
Transducer and Stimulation: One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer. The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using parallel platinum electrodes.
-
Data Acquisition: The isometric contractions are recorded using a data acquisition system.
Caption: A generalized workflow for in vitro myocardial contractility experiments.
Measurement of Myocardial Contractility
-
Baseline Recording: After an equilibration period, baseline contractile force is recorded.
-
Drug Administration: Nadolol or metoprolol is added to the organ bath in a cumulative manner, with recordings taken at each concentration after the response has stabilized.
-
Parameters Measured:
-
Peak Developed Tension: The maximal force generated during contraction.
-
Time to Peak Tension: The time from stimulus to the peak of the contraction.
-
Rate of Tension Development (+dT/dt): The maximum rate of force generation.
-
Rate of Relaxation (-dT/dt): The maximum rate of force decline.
-
Conclusion
Both nadolol and metoprolol exert a negative inotropic effect on the myocardium by blocking beta-adrenergic receptors.[1] Metoprolol's β1-selectivity theoretically confines its primary contractile influence to the heart, whereas nadolol's non-selectivity may lead to broader physiological effects.[2] The limited direct comparative in vitro data in mammalian models necessitates further research to definitively quantify the differential effects of these two agents on myocardial contractility. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Frontiers | Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. iosrphr.org [iosrphr.org]
- 4. Comparison of four beta-blockers as assessed by 24-hour ECG recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Nadolol and Other Non-Selective Beta-Blockers in Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional cellular activities of nadolol (B74898) against other prominent non-selective beta-blockers, including propranolol (B1214883), carvedilol (B1668590), and labetalol (B1674207). The information is curated from experimental data to assist in the selection and interpretation of these agents in a research context.
Introduction to Non-Selective Beta-Blockers
Non-selective beta-blockers are a class of drugs that antagonize both β1- and β2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.[3] While their clinical applications in cardiovascular diseases are well-established, their nuanced effects at the cellular level, particularly concerning biased signaling and downstream pathway modulation, are areas of active investigation. This guide focuses on the comparative functional profiles of nadolol, propranolol, carvedilol, and labetalol in key cell-based assays that dissect their mechanisms of action.
Signaling Pathways of Beta-Adrenergic Receptors
Beta-adrenergic receptors primarily signal through two major pathways upon agonist binding: the canonical G-protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. The balance between these pathways can be differentially modulated by various ligands, a concept known as biased agonism.
-
Canonical Gs-cAMP Pathway: Upon activation, the receptor couples to the stimulatory G-protein (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to a cellular response.[4]
-
Non-Canonical β-Arrestin and ERK Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[5] This recruitment not only desensitizes G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[6][7] Some beta-blockers, like carvedilol, have been identified as β-arrestin-biased agonists, meaning they inhibit G-protein signaling while activating β-arrestin-mediated pathways.[5]
Figure 1: Beta-Adrenergic Receptor Signaling Pathways.
Data Presentation: Comparative Functional Activity
The following tables summarize available quantitative data from cell-based functional assays comparing nadolol with other non-selective beta-blockers. It is critical to note that these data are compiled from different studies using various cell lines and experimental conditions; therefore, direct comparisons of absolute values should be made with caution.
Table 1: Antagonism of cAMP Accumulation
This assay measures the ability of a beta-blocker to inhibit the production of cAMP stimulated by a beta-adrenergic agonist (e.g., isoproterenol). Data is typically presented as the half-maximal inhibitory concentration (IC50).
| Compound | Receptor | Cell Line | IC50 (nM) | Reference(s) |
| Nadolol | β1/β2 | - | Data not available in a direct comparative study | - |
| Propranolol | β1/β2 | CHO | ~1-10 (estimated) | [8] |
| Carvedilol | β1/β2 | CHO | Data not available in a direct comparative study | - |
| Labetalol | β1/β2 | - | Data not available in a direct comparative study | - |
Table 2: β-Arrestin Recruitment
This assay quantifies the recruitment of β-arrestin to the beta-adrenergic receptor upon ligand binding. Data can be presented as the half-maximal effective concentration (EC50) for agonists or biased agonists.
| Compound | Receptor | Cell Line | EC50 (nM) / Efficacy | Reference(s) |
| Nadolol | β1/β2 | - | Data not available | - |
| Propranolol | β1/β2 | - | Typically acts as a neutral antagonist (no recruitment) | - |
| Carvedilol | β2 | HEK293 | Potent recruitment (biased agonist) | [5] |
| Labetalol | β1/β2 | - | Data not available | - |
Note: Carvedilol is notably characterized as a β-arrestin-biased agonist, capable of recruiting β-arrestin and initiating downstream signaling, a property not typically associated with traditional neutral antagonists like propranolol.[5]
Table 3: ERK1/2 Phosphorylation
This assay measures the phosphorylation (activation) of ERK1/2, a key downstream effector in the β-arrestin pathway.
| Compound | Receptor | Cell Line | Effect on ERK1/2 Phosphorylation | Reference(s) |
| Nadolol | β1 | Mouse Cortical Neurons | May induce signaling via α1-AR crosstalk | [10] |
| Propranolol | Breast Cancer Cells | SK-BR-3 | Decreased phosphorylation | [11] |
| Carvedilol | β2 | HEK293 | Stimulates ERK phosphorylation (EC50 ~31 nM) | [5] |
| Labetalol | β1/β2 | - | Data not available | - |
Note: The effect on ERK1/2 phosphorylation can be complex and cell-type dependent. Carvedilol's ability to stimulate ERK phosphorylation is consistent with its role as a β-arrestin-biased agonist. Nadolol's effects may be indirect and involve crosstalk with other receptor systems.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of functional assay data. Below are representative protocols for the key assays discussed.
cAMP Accumulation Assay (Luminescence-Based)
This protocol is based on the principle that cAMP stimulates protein kinase A (PKA), leading to a decrease in available ATP, which is then measured by a luciferase reaction.
Figure 2: Workflow for a Luminescence-Based cAMP Assay.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293 or CHO cells expressing the β-adrenergic receptor of interest) into a 96-well white, clear-bottom plate and culture overnight.
-
Compound Pre-incubation: Remove culture medium and pre-incubate cells with varying concentrations of the beta-blocker (e.g., nadolol, propranolol) in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.[4]
-
Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol) to all wells (except negative controls) and incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Add a cAMP detection solution containing PKA. The cAMP in the lysate will activate the PKA.
-
ATP Measurement: Add a kinase detection reagent (e.g., Promega's Kinase-Glo®) to terminate the PKA reaction and measure the amount of ATP remaining in the well using a luminometer. The luminescence signal is inversely proportional to the amount of cAMP produced.[12]
-
Data Analysis: Plot the luminescence signal against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the DiscoverX PathHunter® assay, which uses enzyme fragment complementation (EFC) to detect protein-protein interactions.
Figure 3: Workflow for a β-Arrestin Recruitment Assay.
Protocol:
-
Cell Plating: Seed PathHunter® cells, which are engineered to co-express the GPCR tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment, into a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compounds (nadolol, carvedilol, etc.) to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C. If a compound is a biased agonist (like carvedilol), it will induce the recruitment of β-arrestin-EA to the GPCR-PK, forcing the complementation of the enzyme fragments into an active β-galactosidase enzyme.
-
Signal Detection: Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Signal Reading: After a 60-minute incubation, read the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot to assess the activation of the MAPK pathway.
Figure 4: Workflow for ERK1/2 Phosphorylation Western Blot.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to near confluence. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. Treat the cells with the desired concentrations of beta-blockers for various time points (e.g., 2, 5, 10, 30 minutes).
-
Cell Lysis: Place the culture plate on ice, aspirate the media, and lyse the cells with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.
Conclusion
The functional characterization of non-selective beta-blockers in cell-based assays reveals a spectrum of activities beyond simple receptor antagonism. While nadolol and propranolol are generally considered neutral antagonists or inverse agonists at the G-protein signaling pathway,[1][3] other agents like carvedilol exhibit pronounced β-arrestin-biased agonism, leading to the activation of downstream effectors such as ERK1/2.[5]
The available data, although fragmented, suggest that nadolol's cellular effects may be complex, potentially involving crosstalk with other receptor systems.[10] A significant gap in the current literature is the lack of comprehensive, head-to-head comparative studies of these non-selective beta-blockers across a standardized panel of functional cell-based assays. Such studies would be invaluable for elucidating the nuanced pharmacological profiles of these important research tools and clinical agents, ultimately enabling more informed experimental design and interpretation. Future research should focus on generating this comparative data to better understand the potential for biased signaling and its physiological consequences.
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 4. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different regulation of ERK1/2 activation by beta-adrenergic receptor subtypes in adult mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-canonical β-adrenergic activation of ERK at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of non-selective β-blockers is associated with decreased tumor proliferative indices in early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Biochemical Validation of Nadolol's Non-Selective Beta-Adrenergic Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a biochemical validation of Nadolol's non-selective beta-adrenergic blockade, comparing its performance against other well-established beta-blockers. The data presented herein is supported by experimental findings from radioligand binding assays and functional antagonism studies.
Introduction to Beta-Adrenergic Blockade
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine (B1679862) and epinephrine. They are subdivided into three main types: β1, β2, and β3. β1-ARs are predominantly found in the heart and kidneys, while β2-ARs are abundant in the smooth muscle of the vasculature and bronchi.[1] Beta-blockers are competitive antagonists of these receptors and are classified based on their selectivity for these subtypes. Non-selective beta-blockers, such as Nadolol and Propranolol, exhibit affinity for both β1 and β2 receptors.[2][3] In contrast, selective beta-blockers, like the β1-selective Metoprolol and the β2-selective Butaxamine, preferentially bind to one receptor subtype over the other.[[“]]
The non-selective nature of Nadolol underpins its therapeutic applications in conditions such as hypertension and angina pectoris, where blockade of both cardiac β1 and vascular/bronchial β2 receptors is clinically relevant.[5][6] This guide biochemically substantiates this non-selectivity through a comparative analysis of its binding affinity and functional potency.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a drug for its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[7] These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The affinity of a non-labeled drug, such as Nadolol, is determined by its ability to displace the radiolabeled ligand from the receptor.
The following table summarizes the binding affinities (Ki) of Nadolol and comparator beta-blockers for β1 and β2-adrenergic receptors, as determined by in vitro radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (β1/β2) |
| Nadolol | β1-AR | Data not consistently available in direct comparative studies | Non-selective |
| β2-AR | Data not consistently available in direct comparative studies | ||
| Propranolol | β1-AR | ~2.5 | Non-selective (~1) |
| β2-AR | ~2.5 | ||
| Metoprolol | β1-AR | ~100 | β1-selective (~0.03) |
| β2-AR | ~3000 | ||
| Butaxamine | β1-AR | High (low affinity) | β2-selective |
| β2-AR | Low (high affinity) |
Comparative Analysis of Functional Antagonism
Functional assays measure the ability of a compound to inhibit the biological response initiated by an agonist. For β-adrenergic receptors, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[10][11] Activation of β-ARs by an agonist like isoproterenol (B85558) leads to an increase in intracellular cAMP. A beta-blocker will antagonize this effect, and its potency is often expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The following table compares the functional potencies of Nadolol and comparator beta-blockers at β1 and β2-adrenergic receptors.
| Compound | Receptor Subtype | Functional Potency (IC50/pA2) |
| Nadolol | β1-AR & β2-AR | Demonstrates potent, non-selective antagonism[12][13] |
| Propranolol | β1-AR & β2-AR | pA2 ≈ 8.6 (non-selective)[8] |
| Metoprolol | β1-AR | IC50 ≈ 100-200 nM (β1-selective) |
| β2-AR | IC50 > 10,000 nM | |
| Butaxamine | β2-AR | pA2 ≈ 7.0-7.5 |
Note: The data presented are compiled from various sources and should be interpreted with consideration of potential inter-study variability in experimental conditions.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Test compounds (Nadolol, Propranolol, Metoprolol, Butaxamine).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (IC50) of a test compound in antagonizing agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing either β1 or β2-adrenergic receptors.
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
Test compounds (Nadolol, Propranolol, Metoprolol, Butaxamine).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader.
Procedure:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: A fixed concentration of the agonist (e.g., isoproterenol) is added to the wells to stimulate cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by plotting the cAMP levels against the antagonist concentration.[10][16][17]
Visualizing the Biochemical Validation
Beta-Adrenergic Receptor Signaling Pathway and Blockade
References
- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. consensus.app [consensus.app]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of nadolol, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nadolol | Adrenergic Receptor | TargetMol [targetmol.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Cytotoxic and Apoptotic Effects of Nadolol Versus Selective Beta-Blockers in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential anti-cancer activities of non-selective and selective beta-blockers, supported by experimental data.
The established role of beta-adrenergic signaling in tumorigenesis has led to a growing interest in repurposing beta-blockers for cancer therapy. While the non-selective beta-blocker propranolol (B1214883) has been extensively studied for its anti-cancer properties, less is known about other beta-blockers, including the non-selective agent Nadolol and various selective beta-1 and beta-2 adrenergic receptor antagonists. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of Nadolol against selective beta-blockers in different cancer cell lines, based on available preclinical data.
Comparative Cytotoxicity
The cytotoxic effects of Nadolol and a range of selective beta-blockers have been evaluated in various cancer cell lines, primarily through MTT assays which measure cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for comparison. While direct head-to-head studies are limited, a compilation of data from various sources allows for an indirect comparison.
A key study directly compared the non-selective beta-blocker Nadolol with the β-1 selective blocker esmolol (B25661) and the β-2 selective blocker ICI-118,551 in both cancerous (A549) and healthy (MRC-5) lung cell lines.[1][2] In A549 lung carcinoma cells, Nadolol demonstrated significant cytotoxic effects.[1] Another study investigated the cytotoxic effects of Nadolol in breast cancer cell lines MCF-7 and MDA-MB-231, where it showed some activity, although less potent than the β-2 selective blocker ICI-118,551.
Data for the widely used selective beta-blockers Atenolol (B1665814) (β-1 selective) and Metoprolol (B1676517) (β-1 selective) in various cancer cell lines is also available, though not in direct comparison with Nadolol. For instance, one study reported the cytotoxic effects of both atenolol and metoprolol in A549 and H1299 non-small cell lung cancer cell lines.
The following table summarizes the available data on the cytotoxic effects of Nadolol and selective beta-blockers. It is important to note that variations in experimental conditions across different studies can influence the results, making direct comparisons challenging.
| Drug | Selectivity | Cell Line | Assay | Key Findings |
| Nadolol | Non-selective (β1/β2) | A549 (Lung Carcinoma) | MTT | Significant decrease in cell viability at 150-250 µM.[1] |
| MRC-5 (Normal Lung) | MTT | Less cytotoxic than in A549 cells.[1] | ||
| MCF-7 (Breast Cancer) | MTT | Showed some cytotoxic effect. | ||
| MDA-MB-231 (Breast Cancer) | MTT | Showed some cytotoxic effect. | ||
| Esmolol | β1-selective | A549 (Lung Carcinoma) | MTT | The most ineffective blocker in this study.[1][2] |
| MRC-5 (Normal Lung) | MTT | Limited cytotoxicity.[1] | ||
| ICI-118,551 | β2-selective | A549 (Lung Carcinoma) | MTT | Potent cytotoxic effects.[1] |
| MCF-7 (Breast Cancer) | MTT | More effective than Nadolol and esmolol. | ||
| MDA-MB-231 (Breast Cancer) | MTT | More effective than Nadolol and esmolol. | ||
| Atenolol | β1-selective | A549 (Lung Carcinoma) | MTT | Induced apoptosis at higher concentrations. |
| H1299 (Lung Carcinoma) | MTT | Induced apoptosis at higher concentrations. | ||
| Metoprolol | β1-selective | A549 (Lung Carcinoma) | MTT | Induced apoptosis. |
| H1299 (Lung Carcinoma) | MTT | Induced apoptosis. |
Comparative Apoptotic Effects
The induction of apoptosis, or programmed cell death, is a crucial mechanism for the anti-cancer activity of many therapeutic agents. Studies have shown that both Nadolol and selective beta-blockers can induce apoptosis in cancer cells, but the extent and underlying mechanisms may differ.
In a direct comparison, Nadolol was found to be the most effective at inducing apoptosis in both A549 lung cancer cells and MRC-5 normal lung cells when compared to the β-1 selective esmolol and the β-2 selective ICI-118,551.[1][2] At a concentration of 250 µM, Nadolol induced apoptosis in approximately 59.94% of A549 cells.[1]
The apoptotic effects of atenolol and metoprolol have also been demonstrated in non-small cell lung cancer cell lines, where they induced both apoptosis and necrosis. The following table summarizes the key findings on the apoptotic effects of these beta-blockers.
| Drug | Selectivity | Cell Line | Assay | Apoptosis Induction (% of apoptotic cells) |
| Nadolol | Non-selective (β1/β2) | A549 (Lung Carcinoma) | Annexin V-FITC/PI | 55.04% at 150 µM; 59.94% at 250 µM.[1] |
| MRC-5 (Normal Lung) | Annexin V-FITC/PI | 43.80% at 150 µM; 57.76% at 250 µM.[1] | ||
| Esmolol | β1-selective | A549 (Lung Carcinoma) | Annexin V-FITC/PI | Less effective than Nadolol and ICI-118,551.[1] |
| ICI-118,551 | β2-selective | A549 (Lung Carcinoma) | Annexin V-FITC/PI | 36.35% at 150 µM; 41.83% at 250 µM.[1] |
| Atenolol | β1-selective | A549 (Lung Carcinoma) | Hoechst 33342/PI | Induced apoptosis. |
| H1299 (Lung Carcinoma) | Hoechst 33342/PI | Induced apoptosis. | ||
| Metoprolol | β1-selective | A549 (Lung Carcinoma) | Hoechst 33342/PI | Induced apoptosis. |
| H1299 (Lung Carcinoma) | Hoechst 33342/PI | Induced apoptosis. |
Signaling Pathways and Molecular Mechanisms
The differential cytotoxic and apoptotic effects of Nadolol and selective beta-blockers are rooted in their distinct interactions with cellular signaling pathways.
Nadolol: The pro-apoptotic effect of Nadolol in lung cancer cells appears to be mediated by both mitochondrial and endoplasmic reticulum (ER) stress pathways.[1][2] This involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] Key molecular players in Nadolol-induced apoptosis include the activation of caspase-4 and caspase-9, and the modulation of Bcl-2 family proteins, specifically an increase in the pro-apoptotic protein Bax.[1]
Selective Beta-Blockers: The apoptotic mechanisms of selective beta-blockers are less clearly defined in a comparative context with Nadolol. The β-2 selective blocker ICI-118,551 has been shown to induce apoptosis through increases in ROS, caspase-4, and Bax protein levels.[1][2] For β-1 selective blockers like atenolol and metoprolol, their anti-cancer effects are often linked to the inhibition of the AKT/MAPK signaling pathway, which is crucial for cell survival and proliferation.
The following diagrams illustrate the proposed apoptotic signaling pathway for Nadolol and a generalized experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Proposed apoptotic signaling pathway of Nadolol in cancer cells.
Caption: General experimental workflow for comparing beta-blocker effects.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to assess the cytotoxic and apoptotic effects of beta-blockers.
Cell Culture and Treatment
Cancer cell lines (e.g., A549, MRC-5, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and, after reaching a certain confluency, treated with various concentrations of Nadolol or selective beta-blockers for specified time periods (e.g., 24, 48 hours).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After treatment with the beta-blockers, MTT solution is added to the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Cells are harvested after treatment and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample. After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, caspase-3, caspase-9, caspase-4) and subsequently with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
Conclusion
The available evidence suggests that the non-selective beta-blocker Nadolol exhibits significant cytotoxic and apoptotic effects in various cancer cell lines, particularly in lung cancer cells. Direct comparative studies indicate that Nadolol can be more potent in inducing apoptosis than the β-1 selective blocker esmolol and the β-2 selective blocker ICI-118,551 in the tested lung cell lines. The pro-apoptotic mechanism of Nadolol appears to be multifactorial, involving both mitochondrial and ER stress pathways.
While selective beta-blockers also demonstrate anti-cancer activity, their efficacy relative to Nadolol appears to be cell-line dependent. The data suggests that β-2 adrenergic receptor antagonism may play a significant role in the cytotoxic effects of some beta-blockers.
Further head-to-head comparative studies of Nadolol with commonly used selective beta-blockers like Metoprolol and Atenolol across a broader range of cancer cell lines are warranted to fully elucidate their relative anti-cancer potential. A deeper understanding of the distinct molecular mechanisms underlying their effects will be crucial for the rational design of future clinical trials investigating the role of beta-blockers in cancer therapy.
References
Comparing the binding affinities of Nadolol and other beta-blockers to beta-1 adrenoceptors.
This guide provides a detailed comparison of the binding affinities of Nadolol and other commonly prescribed beta-blockers to the beta-1 adrenoceptor. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological interactions of these compounds. The data presented is supported by experimental findings from peer-reviewed literature.
Quantitative Comparison of Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. For beta-blockers, a higher affinity for the beta-1 adrenoceptor, often indicated by a lower dissociation constant (Ki) or a higher pKi value, suggests a greater potential for therapeutic effect at lower concentrations. The following table summarizes the binding affinities of Nadolol and other selected beta-blockers to the beta-1 adrenoceptor.
| Beta-Blocker | pKi | Ki (nM) | Organism/Tissue |
| Nadolol | 7.9 | 12.6 | Ferret Ventricular Myocardium |
| (-)-Atenolol | 6.7 | 200 | Ferret Ventricular Myocardium |
| Metoprolol | 7.1 | 79.4 | Ferret Ventricular Myocardium |
| Bisoprolol | 8.1 | 7.9 | Ferret Ventricular Myocardium |
| (-)-Propranolol | 8.8 | 1.6 | Ferret Ventricular Myocardium |
| (-)-Timolol | 8.9 | 1.3 | Ferret Ventricular Myocardium |
| Carvedilol | 8.8 | 1.6 | Ferret Ventricular Myocardium |
| (-)-Pindolol | 8.7 | 2.0 | Ferret Ventricular Myocardium |
| (-)-Alprenolol | 8.5 | 3.2 | Ferret Ventricular Myocardium |
| (-)-Bupranolol | 8.6 | 2.5 | Ferret Ventricular Myocardium |
| Sotalol | 5.8 | 1585 | Ferret Ventricular Myocardium |
Data extracted from a study comparing the affinity of β-blockers in ferret ventricular myocardium.[1][2]
Experimental Protocols
The determination of binding affinities for beta-blockers to the beta-1 adrenoceptor is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.[3]
Radioligand Competition Binding Assay
This method is used to determine the affinity of an unlabeled compound (the beta-blocker, or "competitor") by measuring its ability to displace a labeled ligand ("radioligand") that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Tissue (e.g., ventricular myocardium) or cells expressing the beta-1 adrenoceptor are homogenized in a cold lysis buffer.[4]
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4] The protein concentration of the membrane preparation is determined using a standard protein assay.[4]
2. Binding Reaction:
-
A fixed concentration of the radioligand (e.g., (-)-[125I]-cyanopindolol) is incubated with the membrane preparation.[1][2]
-
Increasing concentrations of the unlabeled beta-blocker are added to compete for binding to the beta-1 adrenoceptors.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set duration to allow the binding to reach equilibrium.[4]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[4]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
Non-linear regression analysis is used to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The IC50 value is then converted to a Ki value (dissociation constant of the competitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Beta-1 Adrenoceptor Signaling Pathway
The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system.[5] Upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, it initiates a signaling cascade that is primarily mediated by the Gs alpha subunit.[5] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][6] The increased levels of cAMP then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[5][7]
Caption: Beta-1 adrenoceptor signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a beta-blocker.
Caption: Radioligand competition binding assay workflow.
References
- 1. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
A Comparative Analysis of Nadolol, Metoprolol, and Propranolol on Cardiovascular Hemodynamics
A comprehensive review for researchers and drug development professionals on the differential effects of three commonly prescribed beta-blockers on heart rate and blood pressure, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the pharmacological properties and clinical effects of nadolol (B74898), metoprolol, and propranolol (B1214883), with a focus on their impact on heart rate and blood pressure. The information presented is intended for an audience of researchers, scientists, and professionals involved in drug development, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights.
Executive Summary
Nadolol, metoprolol, and propranolol are beta-adrenergic receptor antagonists widely used in the management of cardiovascular disorders. While all three drugs effectively reduce heart rate and blood pressure, they exhibit distinct pharmacological profiles that influence their clinical application. Metoprolol is a cardioselective β1-blocker, whereas nadolol and propranolol are non-selective, blocking both β1 and β2 receptors. This difference in receptor selectivity, along with variations in potency and pharmacokinetics, results in differential hemodynamic effects.
Data Presentation: Comparative Effects on Heart Rate and Blood Pressure
The following tables summarize the quantitative data from comparative studies on the effects of nadolol, metoprolol, and propranolol on heart rate and blood pressure.
Table 1: Comparative Potency in Heart Rate Reduction
| Drug | Dosage for 50% of Maximal Effect (ED50) on Heart Rate |
| Nadolol | 0.3 mg/day[1] |
| Propranolol | 47 mg/day[1] |
| Metoprolol | 120 mg/day[1] |
Table 2: Comparative Effects on Blood Pressure
| Drug | Study Population | Dosage | Change in Supine Systolic Blood Pressure (mmHg) | Change in Supine Diastolic Blood Pressure (mmHg) | Reference |
| Nadolol | Hypertensive patients | 80-320 mg/day | Statistically better responses than propranolol | - | [2] |
| Propranolol | Hypertensive patients | 80-320 mg/day | Effective in controlling hypertension | - | [2] |
| Metoprolol | Hypertensive patients | Not specified | Not directly compared with nadolol in this study | Not directly compared with nadolol in this study |
Note: A head-to-head trial with comprehensive, tabular data directly comparing all three drugs across a range of dosages for blood pressure reduction was not available in the public domain at the time of this review. The data presented is synthesized from available comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a summary of a typical experimental protocol for a comparative study of beta-blockers in hypertensive patients, based on a double-blind, randomized, crossover clinical trial design.
A. Subject Recruitment and Baseline Assessment:
-
Inclusion Criteria: Adult patients diagnosed with mild to moderate essential hypertension.
-
Exclusion Criteria: Patients with contraindications to beta-blocker therapy (e.g., severe bradycardia, asthma), pregnant or lactating women, and patients with secondary hypertension.
-
Wash-out Period: An initial wash-out period of several weeks where patients discontinue their current antihypertensive medications and may receive a placebo.[2] This allows for the establishment of a stable baseline blood pressure.
B. Study Design and Drug Administration:
-
Design: A double-blind, randomized, crossover design is often employed. In a crossover design, each patient receives all the study drugs in a random order, separated by washout periods. This design minimizes inter-individual variability.
-
Drug Administration: Patients are randomly assigned to receive one of the study drugs (nadolol, metoprolol, or propranolol) for a specified treatment period (e.g., 12 weeks).[2] Doses are typically started low and titrated upwards to achieve a target blood pressure or until the maximum tolerated dose is reached.[2]
C. Data Collection and Hemodynamic Measurements:
-
Blood Pressure and Heart Rate: Supine and standing blood pressure and heart rate are measured at regular intervals throughout the study. Measurements are typically taken at the same time of day to minimize diurnal variations.
-
24-Hour ECG Recording: Continuous ambulatory electrocardiographic (ECG) monitoring can be used to assess the effect on sinus heart rate over a 24-hour period.[1]
-
Exercise Tolerance Testing: In studies involving patients with angina, graded exercise testing is used to evaluate the effect of the drugs on exercise-induced changes in heart rate and blood pressure.[3]
D. Statistical Analysis:
-
Statistical methods such as analysis of variance (ANOVA) are used to compare the effects of the different treatments on heart rate and blood pressure.
-
Dose-response relationships are analyzed to determine the potency of each drug.[1]
Signaling Pathways and Mechanism of Action
The cardiovascular effects of nadolol, metoprolol, and propranolol are mediated through their antagonism of beta-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of cardiac function.
Beta-1 Adrenergic Receptor Signaling Pathway
The binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors in the heart activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. Beta-blockers inhibit this pathway by competitively blocking the binding of catecholamines to the β1-receptors.
Beta-2 Adrenergic Receptor Signaling Pathway
In peripheral blood vessels, the stimulation of β2-adrenergic receptors by epinephrine (B1671497) leads to vasodilation. Similar to the β1 pathway, this is a Gs protein-coupled process that increases cAMP levels. However, in vascular smooth muscle, the subsequent activation of PKA leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. Non-selective beta-blockers like nadolol and propranolol also block these receptors, which can lead to unopposed alpha-adrenergic receptor-mediated vasoconstriction.
Experimental Workflow for Comparative Beta-Blocker Trials
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different beta-blockers.
Conclusion
Nadolol, metoprolol, and propranolol are effective in reducing heart rate and blood pressure, but their distinct pharmacological profiles necessitate careful consideration in clinical practice and drug development. Nadolol is a potent, non-selective beta-blocker with a long duration of action. Metoprolol's cardioselectivity may offer a better safety profile in patients with respiratory conditions. Propranolol, the first clinically successful beta-blocker, remains a widely studied non-selective agent. The choice between these agents depends on the specific clinical indication, patient comorbidities, and desired hemodynamic response. Further head-to-head clinical trials with comprehensive data reporting are warranted to provide a more definitive comparison of their effects on blood pressure across various dosages.
References
Preclinical Validation of Nadolol for Long QT Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data supporting the use of nadolol (B74898) in Long QT Syndrome (LQTS) against other beta-adrenergic receptor antagonists. The information is compiled from various preclinical studies to aid in research and development decisions.
Executive Summary
Long QT Syndrome (LQTS) is a cardiac ion channelopathy that predisposes individuals to life-threatening arrhythmias. Beta-blockers are the first-line therapy for many forms of LQTS. Among them, nadolol and propranolol (B1214883) are considered the most effective, while metoprolol (B1676517) has been associated with a higher rate of treatment failures.[1][2] This guide delves into the preclinical electrophysiological data that differentiates these agents, providing a basis for their varied clinical efficacy. The primary focus is on a key in-vitro study that directly compares the effects of nadolol, propranolol, and metoprolol on the cardiac sodium channel (Nav1.5), a critical component in cardiac action potential generation. While direct comparative preclinical studies in animal models of LQTS are limited, this guide also incorporates findings from individual studies on different beta-blockers to provide a broader perspective.
Comparative Analysis of Preclinical Data
The following tables summarize the quantitative data from a pivotal preclinical study comparing the electrophysiological effects of nadolol, propranolol, and metoprolol on the cardiac sodium channel (Nav1.5) expressed in tsA201 cells.[1]
Table 1: Effect of Beta-Blockers on Peak Sodium Current (INa)
| Drug | Concentration | Tonic Block (%) | Use-Dependent Block |
| Nadolol | 30 µM | -12 ± 3 | No |
| Propranolol | 30 µM | -43 ± 5 | Yes |
| Metoprolol | 100 µM | 1.31 ± 3 | No |
Data presented as mean ± SEM. Tonic block refers to the steady-state inhibition of the peak sodium current. Use-dependent block refers to the increased channel blockade with repetitive channel activation.[1]
Table 2: Effect of Beta-Blockers on Voltage-Dependence of Nav1.5 Channel Gating
| Drug | Concentration | ΔV1/2 of Activation (mV) | ΔV1/2 of Inactivation (mV) |
| Nadolol | 30 µM | -4.5 ± 0.9 | -6.1 ± 1.1 |
| Propranolol | 30 µM | -5.2 ± 0.8 | -6.2 ± 1.0 |
| Metoprolol | 100 µM | -4.9 ± 0.7 | No significant effect |
Data presented as mean ± SEM. ΔV1/2 represents the shift in the half-maximal voltage of activation or inactivation, with a negative value indicating a hyperpolarizing shift.[1]
Table 3: Effect of Beta-Blockers on Persistent Sodium Current (INa-L) in a LQT3 Mutant (A1330D)
| Drug | Concentration | Effect on Persistent INa |
| Nadolol | 30 µM | No effect |
| Propranolol | 30 µM | Significant reduction |
| Metoprolol | 100 µM | No effect |
This table summarizes the qualitative findings on the effect of the beta-blockers on the persistent sodium current, which is a key pathological feature in LQT3.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In-Vitro Cellular Electrophysiology[1]
-
Cell Line: tsA201 cells were used, which are a transformed human embryonic kidney (HEK293) cell line.
-
Transfection: Cells were co-transfected with cDNAs encoding the wild-type or mutant human cardiac sodium channel α-subunit (hNav1.5) and the human β1-subunit.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature (22-24°C).
-
Solutions:
-
Bath Solution (extracellular): Contained (in mM): 145 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.35 with NaOH).
-
Pipette Solution (intracellular): Contained (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, and 10 HEPES (pH adjusted to 7.35 with CsOH).
-
-
Data Acquisition: An Axopatch 200B amplifier and pCLAMP 10.2 software were used for data acquisition and analysis.
-
Voltage-Clamp Protocols:
-
Tonic Block: Cells were held at -120 mV, and peak INa was elicited by a 50 ms (B15284909) step to -20 mV.
-
Use-Dependent Block: A train of 150 depolarizing pulses to -10 mV (50 ms duration) was applied at a frequency of 1 Hz from a holding potential of -120 mV.
-
Voltage-Dependence of Activation: Currents were elicited by a series of depolarizing steps from -80 to +40 mV in 5 mV increments from a holding potential of -120 mV. Conductance-voltage curves were fitted with a Boltzmann function.
-
Voltage-Dependence of Steady-State Inactivation: A two-pulse protocol was used. A 500 ms prepulse to various potentials was followed by a 20 ms test pulse to -20 mV. The normalized current was plotted against the prepulse potential and fitted with a Boltzmann function.
-
Persistent INa Measurement: The persistent current was measured as the mean current during the last 10 ms of a 200 ms depolarizing pulse to -20 mV.
-
Visualizations
Signaling Pathway of Beta-Blocker Action in Cardiomyocytes
Caption: Beta-blocker signaling pathway in cardiomyocytes.
Experimental Workflow for Cellular Electrophysiology
References
Investigating Nadolol's Mechanism of Action in Animal Models of Portal Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nadolol's mechanism of action in preclinical animal models of portal hypertension. Nadolol (B74898), a non-selective beta-adrenergic receptor blocker, is a cornerstone in the management of portal hypertension, a major complication of cirrhosis. Its primary therapeutic effect is the reduction of portal pressure, which in turn lowers the risk of variceal bleeding. This is achieved through a dual mechanism: a decrease in cardiac output via β1-adrenergic receptor blockade and a reduction in splanchnic blood flow through β2-adrenergic receptor blockade, leading to unopposed α-adrenergic vasoconstriction.[1][2][3][4]
While the clinical efficacy of Nadolol is well-established, a detailed understanding of its hemodynamic effects and underlying molecular mechanisms in controlled animal models is crucial for the development of novel and improved therapeutic strategies. This guide summarizes key experimental findings, compares Nadolol to other non-selective beta-blockers where data is available, and outlines the experimental protocols used in these investigations.
Data Presentation: Hemodynamic Effects of Non-Selective Beta-Blockers
Direct comparative in vivo quantitative data for Nadolol in animal models of portal hypertension is limited in the publicly available literature. However, studies on other non-selective beta-blockers, such as propranolol (B1214883), in similar models provide valuable insights into the expected effects of this drug class. The following tables summarize representative data from studies using common rat models of portal hypertension: partial portal vein ligation (PVL) and carbon tetrachloride (CCl4)-induced cirrhosis.
Table 1: Hemodynamic Effects of Propranolol in CCl4-Induced Cirrhotic Rats
| Parameter | Placebo (n=21) | Propranolol (n=21) | Percentage Change |
| Heart Rate (beats/min) | 390 ± 50 | 329 ± 51 | ↓ 15.6% |
| Cardiac Index (mL/min/100g) | 44 ± 11 | 34 ± 10 | ↓ 22.7% |
| Portal Pressure (mmHg) | 15.4 ± 3.0 | 13.4 ± 1.9 | ↓ 13.0% |
| Mean Arterial Pressure (mmHg) | 105 ± 15 | 101 ± 13 | ↓ 3.8% |
| Systemic Vascular Resistance (mmHg/mL/min/100g) | 2.5 ± 0.7 | 3.2 ± 1.0 | ↑ 28.0% |
| Splenorenal Shunt Flow (mL/min) | 1.4 ± 1.1 | 1.0 ± 1.0 | ↓ 28.6% |
*p < 0.05 compared to placebo. Data extracted from a study by Fizanne et al. (2008), which highlights the significant reduction in key hemodynamic parameters in a model of sinusoidal portal hypertension.[1]
Table 2: Comparative Effects of Nadolol and Propranolol on Noradrenaline-Induced Vasoconstriction in Isolated Mesenteric Arteries from Portal Hypertensive Rats
| Treatment (Concentration) | Change in Noradrenaline-Induced Vasoconstriction |
| Nadolol (10⁻⁵ mol/L) | ↑ Significantly Increased |
| Propranolol (10⁻⁵ mol/L) | ↓ Significantly Reduced |
This ex vivo study suggests that at higher concentrations, Nadolol enhances while Propranolol counteracts noradrenaline-induced vasoconstriction in the splanchnic circulation, a key area for regulating portal inflow.[2] This highlights a potential difference in their direct vascular effects.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summarized protocols for inducing portal hypertension in rats and measuring key hemodynamic parameters.
Animal Models of Portal Hypertension
Two of the most extensively used rat models for studying portal hypertension are:
-
Partial Portal Vein Ligation (PVL): This surgical procedure creates a pre-hepatic portal hypertension by physically narrowing the portal vein.
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the portal vein. A ligature (e.g., 3-0 silk) is tied around the portal vein and a needle of a specific gauge (e.g., 20G for rats). The needle is then removed, leaving a calibrated stenosis of the portal vein.[5]
-
Characteristics: This model rapidly induces portal hypertension and the formation of portosystemic shunts. It is particularly useful for studying the hyperdynamic circulatory state and the development of collateral circulation.[1]
-
-
Carbon Tetrachloride (CCl4)-Induced Cirrhosis: This model induces liver cirrhosis and subsequent sinusoidal portal hypertension through chronic liver injury.
-
Procedure: CCl4 is typically administered to rats via oral gavage, intraperitoneal injection, or inhalation over a period of several weeks (e.g., 12-15 weeks).[1] This leads to the development of micronodular cirrhosis.
-
Characteristics: This model more closely mimics the pathophysiology of human cirrhosis, with increased intrahepatic resistance being the primary cause of portal hypertension.[1]
-
Hemodynamic Measurements
Accurate measurement of hemodynamic parameters is critical for assessing the effects of pharmacological interventions.
-
Portal Pressure: Direct measurement is achieved by cannulating a branch of the superior mesenteric vein and advancing the catheter into the portal vein. The catheter is connected to a pressure transducer.
-
Cardiac Output and Portal Blood Flow: The radioactive microsphere technique is a common method. Microspheres are injected into the left ventricle and a reference blood sample is withdrawn from an artery at a known rate. The radioactivity in the organs of interest (e.g., splanchnic organs) is then measured to calculate blood flow.
-
Systemic Arterial Pressure: This is typically measured via a catheter placed in a major artery, such as the carotid or femoral artery, connected to a pressure transducer.
Signaling Pathways and Experimental Workflows
The mechanism of action of Nadolol and other non-selective beta-blockers involves complex signaling pathways that regulate vascular tone.
Signaling Pathways
Nitric Oxide (NO) Pathway: In portal hypertension, there is an overproduction of nitric oxide (NO) in the splanchnic circulation, leading to vasodilation and increased portal inflow. Non-selective beta-blockers are thought to counteract this by causing vasoconstriction.
β-Arrestin Signaling: Emerging research suggests that β-arrestin signaling may play a role in the therapeutic effects of some beta-blockers. Carvedilol, for instance, has been shown to act as a biased agonist at the β-adrenergic receptor, activating β-arrestin pathways that may contribute to its portal pressure-lowering effects. The role of β-arrestin in Nadolol's mechanism of action is an area for further investigation.
Visualizations
Caption: Mechanism of action of Nadolol in portal hypertension.
Caption: Experimental workflow for investigating Nadolol's effects.
Conclusion
Nadolol remains a critical therapeutic agent for the management of portal hypertension. Animal models, particularly PVL and CCl4-induced cirrhosis in rats, provide indispensable platforms for elucidating its precise hemodynamic effects and underlying mechanisms. While direct comparative in vivo quantitative data for Nadolol is not as abundant as for other non-selective beta-blockers like propranolol, the available evidence strongly supports its role in reducing portal pressure primarily by decreasing cardiac output and splanchnic blood flow. Future research should focus on direct, head-to-head in vivo comparisons of Nadolol with other beta-blockers, including newer agents like carvedilol, and further explore the role of novel signaling pathways, such as β-arrestin, in its mechanism of action. Such studies will be instrumental in refining therapeutic strategies and developing more effective treatments for portal hypertension.
References
- 1. Pharmacological effects are model specific in animal models of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent effects of propranolol and nadolol in isolated mesenteric arteries from normal and portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Nonselective Beta Blockers for Treatment of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol and Other Beta-Blockers in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nadolol (B74898) against other commonly prescribed beta-blockers for the management of various cardiac arrhythmias. The information presented is supported by experimental data from clinical and preclinical studies, with a focus on quantitative outcomes and detailed methodologies to inform research and development efforts.
Executive Summary
Nadolol, a non-selective beta-adrenergic receptor blocker, demonstrates comparable or, in specific arrhythmia syndromes, superior efficacy to other beta-blockers. Its long half-life allows for once-daily dosing, potentially improving patient adherence. Notably, in congenital arrhythmia syndromes such as Long QT Syndrome (LQTS) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), nadolol has shown a significant advantage in reducing cardiac events compared to beta-1 selective agents. For supraventricular and ventricular arrhythmias, its efficacy is comparable to other non-selective beta-blockers like propranolol (B1214883).
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers exert their antiarrhythmic effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors in the heart. This blockade modulates the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and conduction velocity.
Beta-Adrenergic Signaling Pathway in Cardiomyocytes
The binding of catecholamines to β1-adrenergic receptors on cardiomyocytes activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels and phospholamban.[1][2] This leads to an increase in intracellular calcium, resulting in increased heart rate and contractility. Beta-blockers interrupt this pathway at the receptor level.
Comparative Efficacy in Cardiac Arrhythmias
The following tables summarize the quantitative data from key comparative studies of nadolol versus other beta-blockers across different types of cardiac arrhythmias.
Table 1: Long QT Syndrome (LQTS)
| Beta-Blocker | Study Population | Primary Outcome | Results | Citation(s) |
| Nadolol | 1,530 LQTS patients (LQT1 & LQT2) | First Cardiac Event | Hazard Ratio (HR): 0.51 (95% CI: 0.35-0.74) | [1] |
| Propranolol | 1,530 LQTS patients (LQT1 & LQT2) | First Cardiac Event | HR: 0.65 (95% CI: 0.46-0.90) | [1] |
| Metoprolol | 1,530 LQTS patients (LQT1 & LQT2) | First Cardiac Event | HR: 0.70 (95% CI: 0.43-1.15) | [1] |
| Atenolol | 1,530 LQTS patients (LQT1 & LQT2) | First Cardiac Event | HR: 0.71 (95% CI: 0.50-1.01) | [1] |
| Nadolol | 382 LQT1/LQT2 patients | Breakthrough Cardiac Events (BCEs) | 7% BCEs | [3] |
| Propranolol | 382 LQT1/LQT2 patients | Breakthrough Cardiac Events (BCEs) | 8% BCEs | [3] |
| Metoprolol | 382 LQT1/LQT2 patients | Breakthrough Cardiac Events (BCEs) | 29% BCEs | [3] |
Table 2: Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
| Beta-Blocker | Study Population | Primary Outcome | Results | Citation(s) |
| Nadolol | 329 symptomatic children with CPVT | Arrhythmic Events | Reference group | [4] |
| Propranolol | 329 symptomatic children with CPVT | Arrhythmic Events | HR: 1.72 (95% CI: 0.98–3.03) vs. Nadolol | [5] |
| Atenolol | 329 symptomatic children with CPVT | Arrhythmic Events | HR: 2.68 (95% CI: 1.44–4.99) vs. Nadolol | [5] |
| Metoprolol | 329 symptomatic children with CPVT | Arrhythmic Events | HR: 2.18 (95% CI: 1.08–4.40) vs. Nadolol | [5] |
| Bisoprolol | 329 symptomatic children with CPVT | Arrhythmic Events | HR: 3.24 (95% CI: 1.47–7.18) vs. Nadolol | [5] |
| Nadolol | 34 CPVT patients | Arrhythmia Score during Exercise | Score: 1.6 ± 0.9 | [6][7] |
| β1-selective blockers | 34 CPVT patients | Arrhythmia Score during Exercise | Score: 2.5 ± 0.8 | [6][7] |
Table 3: Supraventricular Tachycardia (SVT)
| Beta-Blocker | Study Population | Primary Outcome | Results | Citation(s) |
| Nadolol (oral) | 26 children with SVT | Tachycardia Control | Well-controlled in 23/26 (88%) patients | [5] |
| Propranolol (oral) | 5 children with SVT | Tachycardia Control | Well-controlled in 4/5 (80%) patients | [5] |
| Nadolol (IV) | 7 children with SVT | Electrophysiologic Response | Excellent response in 5/7 (71%) | [5] |
| Propranolol (IV) | 6 children with SVT | Electrophysiologic Response | Successful in 4/6 (67%) | [5] |
| Nadolol (oral) | 15 patients with recurrent SVT | Loss of Tachycardia Inducibility | Responded in 10/15 (67%) patients who also responded to IV propranolol | [8] |
| Propranolol (IV) | 15 patients with recurrent SVT | Loss of Tachycardia Inducibility | Responded in 10/15 (67%) patients | [8] |
Table 4: Ventricular Arrhythmias
| Beta-Blocker | Study Population | Primary Outcome | Results | Citation(s) |
| Nadolol | 36 patients with ventricular dysrhythmias | Reduction in PVCs | Effective in 17/36 (48%) patients | [9] |
| Nadolol | 36 patients with ventricular dysrhythmias | Reduction in Ventricular Couplets | Effective in 24/27 (89%) patients | [9] |
| Nadolol | 36 patients with ventricular dysrhythmias | Reduction in Non-sustained VT | Effective in all 13 patients | [9] |
| Nadolol | 23 patients with frequent VPCs | ≥75% VPC Suppression | Achieved in 11/23 (48%) patients | [10] |
Detailed Experimental Protocols
Study: International Multicenter Cohort Study on β-Blockers for CPVT[4][11]
-
Objective: To assess the association between the risk for arrhythmic events and the type of β-blocker in symptomatic children with CPVT.
-
Study Design: Retrospective cohort study using data from two international CPVT registries.
-
Patient Population: 329 symptomatic children (syncope or sudden cardiac arrest before β-blocker initiation) under 18 years of age with a pathogenic or likely pathogenic RYR2 variant.
-
Intervention: Initial treatment with a non-selective β-blocker (nadolol or propranolol) or a β1-selective β-blocker (atenolol, metoprolol, or bisoprolol).
-
Primary Outcome: First occurrence of sudden cardiac death, sudden cardiac arrest, appropriate implantable cardioverter-defibrillator shock, or syncope.
-
Statistical Analysis: Cox regression analyses with time-dependent covariates for β-blockers and potential confounders were used to assess the hazard ratio.
Study: Electrophysiologic Study of Nadolol and Propranolol in SVT[8]
-
Objective: To assess the antiarrhythmic efficacy of oral nadolol in patients with recurrent SVT and to determine if the response to intravenous propranolol predicts the efficacy of oral nadolol.
-
Study Design: Prospective electrophysiologic study.
-
Patient Population: 15 patients with recurrent SVT (8 with atrioventricular nodal reentrant tachycardia [AVNRT] and 7 with atrioventricular reciprocating tachycardia [AVRT]).
-
Protocol:
-
Baseline Electrophysiologic Study: Performed in a drug-free state.
-
Intravenous Propranolol: Administered at a dose of 0.20 mg/kg, followed by a repeat electrophysiologic study.
-
Oral Nadolol: Administered at a daily dose of 80 to 160 mg for 5 to 8 days.
-
Repeat Electrophysiologic Study: Performed after the course of oral nadolol.
-
-
Primary Outcome: Inducibility of sustained tachycardia during the electrophysiologic studies.
-
Electrophysiological Measurements: Sinus cycle length, atrioventricular (AV) nodal conduction, and refractory periods of the fast and slow pathways were measured.
Conclusion
The available evidence suggests that nadolol is a potent antiarrhythmic agent with efficacy comparable to other non-selective beta-blockers like propranolol for a range of cardiac arrhythmias. Its long half-life offers a potential advantage in terms of patient compliance. For specific and severe arrhythmia syndromes such as Long QT Syndrome and Catecholaminergic Polymorphic Ventricular Tachycardia, nadolol has demonstrated superiority over beta-1 selective blockers in preventing major cardiac events. Further large-scale, randomized controlled trials are warranted to provide more definitive comparisons across a broader spectrum of cardiac arrhythmias and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Adrenergic Receptor-Stimulated Cardiac Myocyte Apoptosis: Role of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute electrophysiologic effects of nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An International Multicenter Cohort Study on β-Blockers for the Treatment of Symptomatic Children With Catecholaminergic Polymorphic Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of intravenous and oral nadolol for supraventricular tachycardia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nadolol decreases the incidence and severity of ventricular arrhythmias during exercise stress testing compared with β1-selective β-blockers in patients with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nadolol and supraventricular tachycardia: an electrophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-adrenergic blockade by nadolol in control of ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Safety Operating Guide
Proper Disposal Procedures for Nadolol (Standard)
This document provides essential safety, logistical, and procedural guidance for the proper disposal of Nadolol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personnel handling Nadolol powder or solutions must adhere to established laboratory safety protocols. According to its Safety Data Sheet (SDS), Nadolol is considered a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause serious eye irritation and potential skin sensitization.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. When handling powders outside of a containment hood, a NIOSH-certified particulate respirator is recommended to avoid inhalation.[1]
-
Engineering Controls: Handle Nadolol powder in a well-ventilated area, preferably within a fume hood or other containment system, to minimize dust generation and inhalation.
-
Personal Hygiene: Avoid all personal contact, including inhalation and ingestion.[2] Wash hands thoroughly after handling. Do not allow contaminated work clothing out of the laboratory.[1]
Waste Classification: A Critical Step
Proper disposal hinges on correctly classifying Nadolol waste according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations. Pharmaceutical waste can be classified as "hazardous" or "non-hazardous."
Nadolol is not specifically listed as a P-list (acutely hazardous) or U-list (toxic) waste.[3][4] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001)
-
Corrosivity (D002)
-
Reactivity (D003)
-
Toxicity (D004-D043)
A formal hazardous waste determination must be performed by the waste generator. This typically involves consulting your institution's Environmental Health and Safety (EHS) department. They can assist in evaluating if the waste formulation meets any of the characteristic definitions, potentially through a Toxicity Characteristic Leaching Procedure (TCLP) analysis.[5][6][7]
Disposal Procedures Workflow
The following diagram outlines the decision-making process for the proper disposal of Nadolol waste.
Step-by-Step Guidance:
-
Segregation: Collect all Nadolol-contaminated waste (e.g., unused standards, contaminated vials, pipette tips, gloves) in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams.
-
Waste Determination: In conjunction with your EHS department, determine if the waste meets the criteria for RCRA hazardous waste.
-
If RCRA Hazardous:
-
Manage the waste according to EPA regulations under 40 CFR Part 266 Subpart P.
-
Label the container with the words "Hazardous Waste" and other required information.
-
Crucially, sewer disposal ("draining") of hazardous pharmaceutical waste is strictly prohibited by the EPA.
-
Store the container in a designated satellite accumulation area and arrange for disposal via your institution's certified hazardous waste vendor, typically for incineration.
-
-
If Non-RCRA Hazardous:
-
While not federally regulated as hazardous, it is a best practice to prevent the introduction of any active pharmaceutical ingredient into waterways.
-
Collect in a container labeled "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Do not dispose of this waste down the drain. Nadolol is not readily removed by all wastewater treatment processes and can pose a risk to aquatic life.
-
Arrange for disposal through a qualified waste management vendor for incineration.
-
Environmental and Ecotoxicity Data
Nadolol belongs to the beta-blocker class of pharmaceuticals, which are frequently detected in wastewater and surface waters. While Nadolol appears less acutely toxic to aquatic invertebrates than other beta-blockers like propranolol, its persistence and potential for chronic effects warrant careful disposal to minimize environmental release.[8][9]
| Species | Test Duration | Endpoint | Result (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | LC₅₀ | > 100 | [10] |
| Ceriodaphnia dubia (Water flea) | 48 hours | LC₅₀ | > 100 | [10] |
| Oryzias latipes (Japanese Medaka) | 48 hours | LC₅₀ | > 100 | [10][11] |
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills (Powder):
-
Ensure personnel are wearing appropriate PPE (gloves, safety glasses, respirator).
-
Avoid generating dust. Gently cover the spill with an absorbent material.
-
Use dry clean-up procedures. Carefully sweep or vacuum the material. If vacuuming, ensure the vacuum is fitted with a HEPA filter.
-
Place the collected waste into a sealed, labeled container for proper disposal as described in Section 3.
-
-
Major Spills:
-
Evacuate and restrict access to the area.
-
Alert your institution's EHS or emergency response team immediately.
-
Provide them with the Safety Data Sheet for Nadolol.
-
Experimental Protocols: Methodology Summary for Aqueous Sample Analysis
For researchers needing to quantify Nadolol in waste streams or environmental samples, the standard analytical approach is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following summarizes a typical methodology.
Objective: To detect and quantify Nadolol in an aqueous matrix.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge: Oasis C18 or equivalent reversed-phase cartridges are commonly used.
-
Procedure: The aqueous sample is passed through the SPE cartridge, which retains Nadolol. Interfering substances are washed away. Nadolol is then eluted from the cartridge using a small volume of an organic solvent like methanol. For plasma samples, a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) may be used.[12][13]
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 analytical column (e.g., Agilent Zorbax XDB C18, Waters Symmetry C18) is standard.[12][13]
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).[13]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[13]
-
-
Detection and Quantification (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for Nadolol.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition.
-
MRM Transition: The precursor ion for Nadolol is m/z 310.2, and a common product ion for quantification is m/z 254.1.[13][14]
-
Quantification: An internal standard, such as a deuterated version of Nadolol (Nadolol-D9), is added to samples and standards to ensure accurate quantification.[13] The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. rld.nm.gov [rld.nm.gov]
- 5. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 6. getenviropass.com [getenviropass.com]
- 7. phoslab.com [phoslab.com]
- 8. Toxicity of select beta adrenergic receptor-blocking pharmaceuticals (B-blockers) on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative physiology, pharmacology and toxicology of beta-blockers: mammals versus fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of Select Beta Adrenergic Receptor-Blocking Pharmaceuticals (B-Blockers) on Aquatic Organisms: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Nadolol
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Nadolol is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
| Data Point | Value | Species | Route |
| LD50 | 4500 mg/kg | Mouse | Oral |
| LD50 | 5300 mg/kg | Rat | Oral |
Note: The absence of established OELs necessitates handling Nadolol as a hazardous substance, employing all necessary precautions to avoid direct contact and inhalation.[1]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical when handling Nadolol to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table outlines the recommended PPE for various tasks.
| Task | Recommended PPE |
| Weighing and Preparing Solutions | Nitrile or rubber gloves (double gloving recommended), disposable gown, safety goggles or face shield, and a fit-tested N95 or higher respirator.[1][3] |
| Handling Solid Nadolol | Nitrile or rubber gloves, lab coat, and safety glasses.[1][2] |
| Handling Solutions of Nadolol | Nitrile or rubber gloves, lab coat, and safety goggles. |
| Cleaning and Decontamination | Double nitrile or rubber gloves, disposable gown, and safety goggles. |
| Spill Cleanup | Double nitrile or rubber gloves, disposable gown, safety goggles or face shield, and a respirator.[1] |
Experimental Workflow for Handling Nadolol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
